(S)-Methyl 2-acetamido-3-hydroxypropanoate
Description
BenchChem offers high-quality (S)-Methyl 2-acetamido-3-hydroxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-acetamido-3-hydroxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-acetamido-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(9)7-5(3-8)6(10)11-2/h5,8H,3H2,1-2H3,(H,7,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUNDAQVOOLWTH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306728 | |
| Record name | N-Acetyl-L-serine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54322-41-7 | |
| Record name | N-Acetyl-L-serine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54322-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-L-serine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to (S)-Methyl 2-acetamido-3-hydroxypropanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methyl 2-acetamido-3-hydroxypropanoate, also known as N-acetyl-L-serine methyl ester, is a chiral building block of significant interest in the fields of medicinal chemistry, biochemistry, and organic synthesis. Its unique trifunctional nature, possessing a stereocenter, a hydroxyl group, an amide, and a methyl ester, makes it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals and peptidomimetics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and key applications of this important compound, offering valuable insights for researchers and developers in the life sciences.
Introduction: The Significance of a Versatile Chiral Building Block
In the landscape of drug discovery and development, the demand for enantiomerically pure and functionally diverse starting materials is ever-present. (S)-Methyl 2-acetamido-3-hydroxypropanoate emerges as a valuable synthon, derived from the naturally occurring amino acid L-serine. The presence of the N-acetyl group enhances its stability and modulates its solubility, making it a more tractable intermediate compared to its free amine counterpart.[1]
This guide will delve into the core chemical and physical characteristics of this molecule, providing a foundational understanding for its effective utilization in a laboratory setting. We will explore established synthetic routes, detailing the underlying chemical principles and offering practical protocols. Furthermore, a comprehensive analysis of its spectroscopic signature will be presented to aid in its identification and characterization. Finally, we will highlight its current and potential applications, underscoring its importance in the synthesis of bioactive compounds and other advanced materials.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is paramount for its successful application in research and synthesis. This section outlines the key characteristics of (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Physicochemical Properties
The physicochemical properties of (S)-Methyl 2-acetamido-3-hydroxypropanoate are summarized in the table below. These properties are critical for determining appropriate solvents for reactions and purification, as well as for understanding its behavior in different environments.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₄ | [2] |
| Molecular Weight | 161.16 g/mol | [2] |
| Appearance | Light yellow syrup | [2] |
| Storage Temperature | 0-8 °C | [2] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of (S)-Methyl 2-acetamido-3-hydroxypropanoate.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons (singlet, ~2.0 ppm), the methoxy protons of the ester (singlet, ~3.7 ppm), the α-proton (multiplet, ~4.5 ppm), and the β-protons of the hydroxymethyl group (diastereotopic multiplets, ~3.9 ppm). The amide proton will appear as a doublet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbons of the amide and ester (~170-175 ppm), the α-carbon (~55 ppm), the β-carbon (~63 ppm), the acetyl methyl carbon (~23 ppm), and the methoxy carbon (~52 ppm).
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected in the following regions:
| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (alcohol) | 3500-3200 (broad) | Stretching |
| N-H (amide) | 3400-3200 | Stretching |
| C-H (alkane) | 3000-2850 | Stretching |
| C=O (ester) | ~1740 | Stretching |
| C=O (amide I) | ~1650 | Stretching |
| N-H (amide II) | ~1550 | Bending |
| C-O (ester) | 1300-1000 | Stretching |
The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding. The distinct carbonyl stretching frequencies for the ester and amide groups are key identifiers.[5][6]
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For (S)-Methyl 2-acetamido-3-hydroxypropanoate, the molecular ion peak [M]⁺ would be observed at m/z 161. Common fragmentation pathways for N-acetylated amino acid esters involve the loss of the methoxy group (-OCH₃, M-31), the acetoxy group (-OCOCH₃, M-59), and cleavage of the Cα-Cβ bond.[7]
Synthesis and Purification
The synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate typically involves a two-step process starting from the readily available and chiral L-serine. The choice of reagents and reaction conditions is crucial to ensure high yield and preservation of stereochemical integrity.
Synthetic Strategy: A Two-Step Approach
The most common and efficient synthesis involves:
-
Esterification of L-Serine: The carboxylic acid functionality of L-serine is first converted to its methyl ester.
-
N-Acetylation of the Amino Ester: The amino group of the resulting L-serine methyl ester is then acetylated.
Caption: General two-step synthesis workflow for (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Detailed Experimental Protocols
The esterification is typically carried out under acidic conditions to protonate the carboxylic acid and facilitate nucleophilic attack by methanol. Thionyl chloride in methanol is a common and effective method as it generates HCl in situ, which acts as the catalyst.[8]
Protocol:
-
Suspend L-serine in anhydrous methanol at 0-10 °C under an inert atmosphere.[8]
-
Slowly add thionyl chloride dropwise while maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield crude L-serine methyl ester hydrochloride. This salt is often used directly in the next step without further purification.
Causality: The use of thionyl chloride is advantageous as its byproducts (SO₂ and HCl) are gaseous and easily removed. The reaction is performed at a controlled temperature to minimize side reactions.
The acetylation of the amino group can be achieved using various acetylating agents. Acetic anhydride in the presence of a base to neutralize the hydrochloride salt is a common method.
Protocol:
-
Dissolve L-serine methyl ester hydrochloride in a suitable solvent such as dichloromethane or ethyl acetate.
-
Cool the solution in an ice bath.
-
Add a base, such as triethylamine or pyridine, to neutralize the hydrochloride and liberate the free amine.
-
Slowly add acetic anhydride to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
After completion, wash the reaction mixture with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure (S)-Methyl 2-acetamido-3-hydroxypropanoate.[9]
Causality: The base is essential not only to deprotonate the ammonium salt but also to scavenge the acetic acid byproduct of the acetylation reaction, driving the equilibrium towards the product. Column chromatography is a standard and effective method for purifying the final product to a high degree.
Reactivity and Chemical Stability
The chemical behavior of (S)-Methyl 2-acetamido-3-hydroxypropanoate is dictated by its three functional groups.
-
Hydroxyl Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be a site for esterification or etherification.
-
Amide Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton is weakly acidic.
-
Ester Group: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions. It can also undergo transesterification in the presence of other alcohols.
Studies on related N-acetylated amino acid esters have shown good stability under typical storage conditions (refrigerated and protected from moisture).[10] However, prolonged exposure to acidic or basic conditions, or high temperatures, can lead to degradation.
Applications in Research and Drug Development
(S)-Methyl 2-acetamido-3-hydroxypropanoate is a valuable chiral building block with diverse applications in organic synthesis and medicinal chemistry.
Chiral Precursor in Pharmaceutical Synthesis
Its defined stereochemistry and versatile functional groups make it an ideal starting material for the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). For instance, derivatives of serine are important intermediates in the synthesis of various drugs.[8]
Building Block for Peptidomimetics and Modified Peptides
The N-acetyl group mimics the peptide bond, making this molecule a useful component in the design and synthesis of peptidomimetics. These are compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability.
Potential Neuroprotective and Cognitive-Enhancing Agent
Research has suggested that acetylated amino acids, including derivatives of serine, may possess neuroprotective properties and could be explored for their potential in supporting cognitive function.[2] The methyl ester form can enhance lipophilicity, potentially improving its ability to cross the blood-brain barrier.
Caption: Key application areas of (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Safety and Handling
While specific safety data for (S)-Methyl 2-acetamido-3-hydroxypropanoate is limited, it is prudent to handle it with the standard care afforded to all laboratory chemicals. Based on related compounds, it may cause skin and eye irritation.[11] It is recommended to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(S)-Methyl 2-acetamido-3-hydroxypropanoate is a valuable and versatile chiral building block with significant potential in organic synthesis and drug discovery. Its straightforward synthesis from L-serine, combined with its unique combination of functional groups, makes it an attractive starting material for the creation of complex and biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and applications, intended to serve as a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
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Methyl 3-hydroxy-2-methylpropanoate | C5H10O3 | CID 521128 - PubChem - NIH. (URL: [Link])
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A Convenient Synthesis of Amino Acid Methyl Esters - Semantic Scholar. (URL: [Link])
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Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry | Analytical Chemistry - ACS Publications. (URL: [Link])
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infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
-
mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
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1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0144295). (URL: [Link])
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An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (URL: [Link])
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Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (URL: [Link])
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INFRARED SPECTRUM OF METHYL PROPANOATE At 3471 cm-1 region showed a... - ResearchGate. (URL: [Link])
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N-Acetyl-O-formyl-L-serine methyl ester | C7H11NO5 | CID 101287939 - PubChem. (URL: [Link])
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Development of N -Acetyl Methyl Ester Derivatives for the Determination of ?? 13 C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry - ResearchGate. (URL: [Link])
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Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). (URL: [Link])
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(S)-methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 5289077 - PubChem. (URL: [Link])
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N-Cbz-L-serine methyl ester | CAS#:1676-81-9 | Chemsrc. (URL: [Link])
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mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
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Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine Methyl Ester and HPLC Analysis of Urinary Coumarin Metabolites - PubMed. (URL: [Link])
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(+)-Methyl lactate | C4H8O3 | CID 637514 - PubChem - NIH. (URL: [Link])
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Acetylserine | C5H9NO4 | CID 65249 - PubChem - NIH. (URL: [Link])
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An In-Depth Technical Guide to the Structure Elucidation of (S)-Methyl 2-acetamido-3-hydroxypropanoate
Abstract
(S)-Methyl 2-acetamido-3-hydroxypropanoate, the methyl ester of N-acetyl-L-serine, is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its structure incorporates multiple functional groups—an ester, an amide, a hydroxyl group, and a stereocenter—making its unambiguous characterization a critical aspect of quality control and process development. This guide provides a comprehensive, multi-technique approach to the structural elucidation and stereochemical confirmation of this molecule. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC), explaining not just the methods, but the scientific rationale behind the analytical choices.
Introduction: The Chemical and Pharmaceutical Relevance
(S)-Methyl 2-acetamido-3-hydroxypropanoate serves as a versatile synthon, often employed in the total synthesis of complex natural products and pharmaceutical agents. The N-acetyl group provides a stable protecting group for the amine of the parent amino acid, L-serine, while the methyl ester facilitates various coupling reactions and can be selectively hydrolyzed. The inherent chirality, derived from L-serine, is often a crucial element in the biological activity of the final target molecule. Therefore, a robust and validated analytical workflow is paramount to ensure the structural integrity and stereochemical purity of this key intermediate. This guide presents such a workflow, designed to be a self-validating system for any researcher working with this compound.
The Core Structure: A Multi-Functional Landscape
Before delving into the analytical techniques, it is essential to visualize the molecule and identify the key structural features that each technique will probe.
Caption: 2D Structure of (S)-Methyl 2-acetamido-3-hydroxypropanoate.
This structure presents several key features for spectroscopic analysis:
-
Five distinct carbon environments: The methyl ester carbon, the acetyl methyl carbon, the alpha-carbon (Cα), the beta-carbon (Cβ), and two carbonyl carbons (ester and amide).
-
Multiple proton environments: The amide (N-H), alpha-proton (Cα-H), beta-protons (Cβ-H₂), hydroxyl (O-H), acetyl methyl protons (CH₃), and ester methyl protons (OCH₃).
-
Key functional groups: An alcohol, a secondary amide, and a methyl ester, each with characteristic vibrational modes in IR spectroscopy.
-
A defined stereocenter at the alpha-carbon, requiring a chiral-sensitive analytical method for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides unambiguous evidence of the molecular structure.
¹H NMR Spectroscopy: Proton Environments and Connectivity
Causality Behind the Experiment: ¹H NMR spectroscopy provides information on the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. This allows us to piece together the fragments of the molecule.
Expected ¹H NMR Data (500 MHz, CDCl₃): Based on data from N-acetyl-L-serine and related methyl esters, the following proton signals are predicted.[1][2]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Amide N-H | ~6.4 | d | 1H | ~7.5 |
| Alpha-H (Cα-H) | ~4.6-4.7 | m | 1H | - |
| Beta-H ₂ (Cβ-H₂) | ~3.9-4.0 | m | 2H | - |
| Ester CH ₃ | ~3.8 | s | 3H | - |
| Acetyl CH ₃ | ~2.1 | s | 3H | - |
| Hydroxyl OH | Variable | br s | 1H | - |
Interpretation:
-
The singlets for the ester and acetyl methyl groups are characteristic and easily identified.
-
The downfield multiplet around 4.6 ppm corresponds to the alpha-proton, which is coupled to both the amide proton and the two beta-protons.
-
The multiplet around 3.9-4.0 ppm represents the two diastereotopic beta-protons, which are coupled to the alpha-proton.
-
The amide proton appears as a doublet due to coupling with the alpha-proton. Its chemical shift can be concentration-dependent.
-
The hydroxyl proton signal is often broad and its position is highly dependent on solvent, concentration, and temperature. It can be confirmed by a D₂O exchange experiment, where the peak disappears.
¹³C NMR Spectroscopy: The Carbon Skeleton
Causality Behind the Experiment: ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon provides information about its functional group and electronic environment.[3][4]
Expected ¹³C NMR Data (125 MHz, CDCl₃): Predicted chemical shifts based on N-acetyl-L-serine data and general ester/amide values.[5][6]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Ester C =O | ~171-172 |
| Amide C =O | ~170-171 |
| C β (CH₂OH) | ~63-64 |
| C α (CHNH) | ~54-55 |
| Ester OC H₃ | ~52-53 |
| Acetyl C H₃ | ~23-24 |
Interpretation:
-
The two carbonyl carbons are found in the most downfield region (~170-172 ppm).
-
The carbon bearing the hydroxyl group (Cβ) is deshielded and appears around 63-64 ppm.
-
The alpha-carbon (Cα), attached to the nitrogen, is found around 54-55 ppm.
-
The two methyl carbons (ester and acetyl) appear in the most upfield region, with the acetyl methyl typically being slightly more upfield.
2D NMR (COSY & HSQC): Confirming the Connections
To validate the assignments from 1D NMR, 2D experiments are essential.
Caption: NMR Workflow for Structural Confirmation.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. We would expect to see cross-peaks connecting the amide N-H with the Cα-H, and the Cα-H with the Cβ-H₂ protons. This provides definitive proof of the -CH(NH)-CH₂OH fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It would show correlations between:
-
Cα-H proton signal and the Cα carbon signal.
-
Cβ-H₂ proton signals and the Cβ carbon signal.
-
Ester CH₃ proton signal and the ester CH₃ carbon signal.
-
Acetyl CH₃ proton signal and the acetyl CH₃ carbon signal.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, and HSQC spectra on a 500 MHz (or higher) NMR spectrometer.
-
D₂O Exchange: To confirm the O-H and N-H protons, add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals corresponding to the hydroxyl and amide protons will broaden or disappear.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Causality Behind the Experiment: MS provides the molecular weight of the compound and, through fragmentation analysis, offers further corroboration of the structure by showing how the molecule breaks apart in a predictable manner.
Expected Mass Spectrometry Data: The molecular formula is C₆H₁₁NO₄, with a monoisotopic mass of 161.0688 Da.
-
Electrospray Ionization (ESI): This soft ionization technique is ideal for observing the intact molecule. We expect to see:
-
[M+H]⁺: 162.0761 m/z
-
[M+Na]⁺: 184.0580 m/z
-
-
Electron Ionization (EI) and Fragmentation: While the molecular ion [M]⁺ at m/z 161 may be weak or absent in EI, characteristic fragments are expected. The fragmentation of N-acetyl amino acid methyl esters is well-documented.[5][7] Key fragmentation pathways include cleavage adjacent to the carbonyl groups and loss of small, stable neutral molecules.[8][9][10]
Caption: Predicted ESI-MS/MS Fragmentation of [M+H]⁺.
Interpretation of Key Fragments:
-
m/z 130: Loss of the methoxy radical (•OCH₃) from the ester.
-
m/z 102: Loss of the entire carbomethoxy group (•COOCH₃), a common fragmentation for amino acid methyl esters.
-
m/z 88: A characteristic immonium ion fragment resulting from cleavage of the Cα-Cβ bond.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire full scan MS data to determine the mass of the protonated molecule ([M+H]⁺). Subsequently, perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.
Infrared (IR) Spectroscopy: Functional Group Identification
Causality Behind the Experiment: IR spectroscopy probes the vibrational frequencies of bonds within the molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for confirming their presence.[11]
Expected IR Absorption Bands (liquid film or KBr pellet):
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3400 (broad) | O-H (Alcohol) | Stretching |
| ~3300 (sharp) | N-H (Amide) | Stretching |
| ~1740 | C=O (Ester) | Stretching |
| ~1650 | C=O (Amide I band) | Stretching |
| ~1540 | N-H bend, C-N stretch | Amide II band |
| ~1200 | C-O (Ester) | Stretching |
Interpretation: The IR spectrum provides a clear "fingerprint" of the molecule's functional groups. The presence of a broad O-H stretch, a sharp N-H stretch, and two distinct carbonyl peaks for the ester and amide are definitive indicators of the proposed structure. The distinction between the ester carbonyl (higher frequency, ~1740 cm⁻¹) and the amide carbonyl (lower frequency, ~1650 cm⁻¹) is a key diagnostic feature.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Liquid Film: If the sample is an oil, place a small drop between two NaCl or KBr plates.
-
Solid (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.
-
-
Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of air (or the KBr pellet) should be acquired and subtracted.
Chiral Analysis: Confirmation of Stereochemistry
Causality Behind the Experiment: The (S)-stereochemistry is a critical attribute. Since enantiomers have identical physical properties in a non-chiral environment (including NMR, MS, and IR spectra), a chiral-specific method is required for confirmation. Chiral HPLC is the industry standard for this purpose.[12][13]
Methodology: The most common approach is to use a Chiral Stationary Phase (CSP). These phases contain a chiral selector that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating N-protected amino acid esters.[2]
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: Select a polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of hexane and isopropanol. The ratio must be optimized to achieve baseline separation (e.g., starting with 90:10 Hexane:IPA).
-
Sample Preparation: Dissolve the sample in the mobile phase. Additionally, prepare a sample of the racemate (a 50:50 mixture of the (S) and (R) enantiomers) to verify that the method is capable of separation.
-
Analysis: Inject the (S)-enantiomer sample and the racemic sample. The (S)-enantiomer should produce a single peak that co-elutes with one of the two peaks in the racemic separation. The enantiomeric excess (% ee) can be calculated from the peak areas in the chromatogram of the sample.
Conclusion: A Self-Validating Workflow
The structure elucidation of (S)-Methyl 2-acetamido-3-hydroxypropanoate is achieved through a synergistic and self-validating analytical workflow. NMR spectroscopy maps the carbon-hydrogen framework, MS confirms the molecular weight and key structural fragments, IR spectroscopy identifies the essential functional groups, and chiral HPLC verifies the stereochemical integrity. Each technique provides a piece of the puzzle, and together, they offer an unambiguous and robust confirmation of the molecule's identity and purity, meeting the stringent requirements of modern chemical and pharmaceutical research.
References
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Corr, M. (2007). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. Analytical Chemistry, 79(24), 9473–9481. [Link]
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Hashioka, S., et al. (2019). Separation and detection of D-/L-serine by conventional HPLC. MethodsX, 6, 1344–1351. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002931). HMDB. Retrieved January 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Acetylserine. PubChem Compound Database. Retrieved January 23, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). L-serine, methyl ester, hydrochloride. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). IR spectra of methyl ester of L-serine (3, black) and its hydrochloride (2, grey). ResearchGate. Retrieved January 23, 2026, from [Link]
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Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. Retrieved January 23, 2026, from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved January 23, 2026, from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University Chemistry. Retrieved January 23, 2026, from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). NAC as a SH reagent for chiral HPLC analysis of -amino acid mixture. ResearchGate. Retrieved January 23, 2026, from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. All 'Bout Chemistry. Retrieved January 23, 2026, from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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(S)-Methyl 2-acetamido-3-hydroxypropanoate synthesis pathway overview
An In-depth Technical Guide to the Synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of N-Acetyl-L-serine Methyl Ester
(S)-Methyl 2-acetamido-3-hydroxypropanoate, more commonly known as N-acetyl-L-serine methyl ester, is a valuable chiral building block in modern organic synthesis and drug development. Its trifunctional nature—comprising a protected amine, an ester, and a primary alcohol—makes it a versatile synthon for introducing the serine scaffold into more complex molecules. As a derivative of the naturally occurring amino acid L-serine, it provides a cost-effective and stereochemically defined starting point for the synthesis of pharmaceuticals, including neuroprotective agents and peptide-based therapeutics.[1][2]
This guide provides a comprehensive overview of the predominant synthesis pathway for this molecule, grounded in practical, field-proven methodologies. We will dissect the strategic decisions behind each reaction step, offering not just a protocol, but a self-validating framework for its successful execution and optimization.
Part 1: The Primary Synthetic Strategy: A Two-Step Approach from L-Serine
The most logical and economically viable route to enantiomerically pure (S)-Methyl 2-acetamido-3-hydroxypropanoate begins with L-serine. This strategy leverages the "chiral pool," using a readily available, inexpensive, and stereochemically pure natural product to bypass the complexities of asymmetric synthesis or chiral resolution.
The synthesis pathway is a sequential two-step process:
-
Fischer Esterification: Protection of the carboxylic acid moiety as a methyl ester.
-
N-Acetylation: Acylation of the primary amine to form the target acetamide.
This sequence is critical. Attempting to acetylate L-serine first would yield N-acetyl-L-serine. The subsequent esterification of this intermediate is possible but can be complicated by the presence of the free hydroxyl group and the amide functionality, potentially requiring harsher conditions or leading to side reactions. The chosen pathway offers a more direct and higher-yielding route.
Caption: Overall two-step synthesis from L-Serine.
Part 2: Experimental Deep Dive: Protocols and Mechanistic Rationale
Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride
The initial step involves a classic Fischer-Speier esterification. The primary challenge is the poor solubility of the zwitterionic L-serine in organic solvents. The chosen method circumvents this by using methanol as both the solvent and the reagent, with an in situ generated acid catalyst.
Causality Behind Experimental Choices:
-
Reagent Selection: Thionyl chloride (SOCl₂) is the preferred acid catalyst source. While one could bubble anhydrous HCl gas through the methanol, thionyl chloride is a liquid and easier to handle. It reacts exothermically with methanol to generate HCl and sulfur dioxide (SO₂), driving the reaction forward.[3][4]
-
Temperature Control: The initial addition of thionyl chloride to methanol is highly exothermic. Therefore, the reaction is performed at a reduced temperature (0-10 °C) to control the rate of reaction, prevent uncontrolled boiling of the solvent, and minimize the formation of byproducts.[3]
-
Intermediate Product: The reaction is conducted under strongly acidic conditions, which protonates the amino group. Consequently, the product is isolated as the hydrochloride salt, which is typically a stable, crystalline solid.[5] This has the added benefit of protecting the amine from side reactions in this step.
Experimental Workflow: Esterification
Caption: Experimental workflow for L-Serine esterification.
Detailed Protocol: Esterification
-
Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing an alkali solution to neutralize HCl and SO₂ gases) is charged with L-serine and anhydrous methanol.
-
Cooling: The suspension is cooled to between 0-10 °C using an ice-water bath.
-
Reagent Addition: Thionyl chloride is added dropwise via the dropping funnel to the stirred suspension over a period of 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.[3]
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is gently heated to 35-40 °C and maintained for 24-48 hours.[3] The reaction progress can be monitored by TLC or the complete dissolution of L-serine.
-
Isolation: The reaction mixture is cooled, often to 0-5 °C, to induce crystallization of the hydrochloride salt.
-
Purification: The crystalline product is collected by filtration or centrifugation, washed with cold methanol or diethyl ether to remove residual impurities, and dried under vacuum at ~60 °C to yield L-serine methyl ester hydrochloride as a white solid.[3]
| Parameter | Condition | Rationale |
| Starting Material | L-Serine | Enantiomerically pure source. |
| Solvent/Reagent | Anhydrous Methanol | Serves as both solvent and reactant. |
| Catalyst Source | Thionyl Chloride (SOCl₂) | Efficiently generates HCl in situ. |
| Addition Temp. | 0-10 °C | Controls exothermic reaction.[3] |
| Reaction Temp. | 35-40 °C | Provides sufficient energy for esterification.[3] |
| Reaction Time | 24-48 hours | Ensures complete conversion.[3] |
| Product Form | Hydrochloride Salt | Stable, crystalline solid due to acidic conditions.[5] |
Step 2: N-Acetylation of L-Serine Methyl Ester Hydrochloride
With the carboxylic acid protected, the final step is the selective acetylation of the primary amine. This is a standard nucleophilic acyl substitution reaction.
Causality Behind Experimental Choices:
-
Deprotonation: The starting material is a hydrochloride salt. The amine is in its non-nucleophilic ammonium form (R-NH₃⁺). A base is required to neutralize the salt and liberate the free amine (R-NH₂), which is the active nucleophile. Triethylamine (TEA) is a common choice as it is a non-nucleophilic organic base, and the resulting triethylammonium chloride salt is often easily removed.
-
Coupling Strategy: While a strong acetylating agent like acetic anhydride could be used, a milder and highly efficient method involves using acetic acid in the presence of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC).[6] DCC activates the carboxylic acid of acetic acid, making it highly susceptible to nucleophilic attack by the amine.
-
Purification: The primary byproduct of the DCC coupling is dicyclohexylurea (DCU), which is insoluble in many organic solvents and can be largely removed by filtration. Final purification of the target molecule is typically achieved via silica gel chromatography.[6]
Experimental Workflow: N-Acetylation
Caption: Experimental workflow for N-Acetylation.
Detailed Protocol: N-Acetylation
-
Setup: L-serine methyl ester hydrochloride, acetic acid, and triethylamine are dissolved in a suitable anhydrous solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen). The mixture is cooled to 0 °C.
-
Reagent Addition: A solution of N,N'-Dicyclohexylcarbodiimide (DCC) in DCM is added dropwise to the cooled reaction mixture.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for approximately 5 hours.[6] Progress is monitored by TLC.
-
Workup: The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is collected and the solvent is removed under reduced pressure (rotary evaporation).[6]
-
Purification: The resulting crude residue (typically an oil) is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate) to afford the pure (S)-Methyl 2-acetamido-3-hydroxypropanoate.[6]
| Parameter | Condition | Rationale |
| Starting Material | L-Serine Methyl Ester HCl | Carboxyl-protected intermediate. |
| Base | Triethylamine (TEA) | Neutralizes HCl salt to form free amine. |
| Acetyl Source | Acetic Acid | Provides the acetyl group. |
| Coupling Agent | DCC | Activates the carboxylic acid for amidation. |
| Solvent | Dichloromethane (DCM) | Common solvent for peptide couplings. |
| Purification | Filtration & Chromatography | Removes DCU byproduct and other impurities.[6] |
| Product Form | Colorless Oil | Typical physical state of the final product.[6] |
Part 3: Alternative and Emerging Synthetic Routes
While the chemical pathway from L-serine is dominant, other strategies exist, particularly in the context of green chemistry and specialized applications.
Enzymatic Synthesis
Chemoenzymatic approaches offer a milder and more environmentally benign alternative. Enzymes like papain have been shown to catalyze the polymerization of L-serine esters in aqueous media.[7] This principle can be adapted for a controlled, single N-acetylation step.
-
Advantages: High selectivity, mild reaction conditions (aqueous buffer, room temperature), and reduced need for protecting groups and hazardous reagents.
-
Challenges: Enzyme cost and stability, lower reaction rates, and potential for competing hydrolysis of the methyl ester.
Chiral Resolution
It is theoretically possible to synthesize the racemic mixture of methyl 2-acetamido-3-hydroxypropanoate and then separate the (S) and (R) enantiomers.
-
Methodology: This typically involves chiral column chromatography, where the racemic mixture is passed through a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[8][9]
-
Disadvantages: This method is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer. It is generally reserved for cases where a direct asymmetric synthesis is not feasible and is more common on an analytical scale than for large-scale production.[10]
Conclusion
The synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate is most effectively and economically achieved via a two-step chemical transformation starting from L-serine. This pathway, involving a robust Fischer esterification followed by a standard N-acetylation, provides reliable access to this important chiral building block. The detailed protocols and mechanistic rationale presented in this guide offer a solid foundation for researchers and drug development professionals to implement and adapt this synthesis for their specific needs. As the demand for greener and more efficient chemical processes grows, enzymatic methods may present a compelling alternative for future development.
References
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-
Preparation of methyl ester of L-serine. ResearchGate. [Link]
- A kind of preparation method of methyl 3-hydroxypropionate.
- Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
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l-Serine methyl ester hydrochloride. National Center for Biotechnology Information (PMC). [Link]
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N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses. [Link]
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N-Acetyl-O-formyl-L-serine methyl ester. PubChem. [Link]
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The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies. [Link]
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Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. National Center for Biotechnology Information (PMC). [Link]
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Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au. [Link]
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Merging enzymatic and synthetic chemistry with computational synthesis planning. National Center for Biotechnology Information (PMC). [Link]
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(PDF) Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. ResearchGate. [Link]
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Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
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Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. ResearchGate. [Link]
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Chiral resolution. Wikipedia. [Link]
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O-Acetylserine. Wikipedia. [Link]
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An In-Depth Technical Guide to (S)-Methyl 2-acetamido-3-hydroxypropanoate
Introduction: Unveiling a Versatile Chiral Building Block
(S)-Methyl 2-acetamido-3-hydroxypropanoate, systematically known as N-acetyl-L-serine methyl ester, is a chiral compound of significant interest in the realms of pharmaceutical development and biochemical research. Its structural complexity, featuring a stereocenter and multiple functional groups, renders it a valuable precursor in the synthesis of a wide array of complex molecules. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its synthesis and critical applications, tailored for researchers, scientists, and professionals in drug development.
The strategic importance of (S)-Methyl 2-acetamido-3-hydroxypropanoate lies in its utility as a versatile building block. The presence of acetylated amine, hydroxyl, and methyl ester functionalities allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of enantiomerically pure compounds. This is particularly crucial in the development of effective drugs where stereochemistry plays a pivotal role in pharmacological activity.
Physicochemical Properties and Identification
The accurate identification and characterization of (S)-Methyl 2-acetamido-3-hydroxypropanoate are paramount for its effective use in research and development. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
CAS Number: 54322-41-7
This unique numerical identifier ensures unambiguous identification of the substance in literature, patents, and chemical databases.
A comprehensive summary of its key physicochemical properties is presented below:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₄ | |
| Molecular Weight | 161.16 g/mol | |
| Appearance | Light yellow syrup or colorless oil | , |
| Purity | ≥ 98% | |
| Storage Conditions | 0-8 °C, sealed in a dry environment | |
| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol. |
Synthetic Protocol: A Step-by-Step Guide to Preparation
The synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate is typically achieved through a two-step process starting from the readily available amino acid, L-serine. This process involves an initial esterification followed by N-acetylation. The following protocol is a robust and well-documented method for its preparation.
Step 1: Esterification of L-Serine
The first step involves the conversion of the carboxylic acid group of L-serine to its corresponding methyl ester. This is a crucial step to protect the carboxylic acid from participating in the subsequent acetylation reaction.
Reaction: L-Serine + Methanol (in the presence of an acid catalyst) → L-Serine methyl ester hydrochloride
Detailed Protocol:
-
In a reaction vessel, suspend L-serine in methanol.
-
Cool the mixture to 0-10 °C using an ice bath. This is to control the exothermic reaction upon the addition of thionyl chloride.
-
Slowly add thionyl chloride dropwise to the cooled suspension. Thionyl chloride acts as the acid catalyst, converting the carboxylic acid to the methyl ester.
-
After the addition is complete, warm the reaction mixture to 35-40 °C and stir for 24-48 hours to ensure the reaction goes to completion.[1]
-
Upon completion, cool the reaction mixture to induce crystallization of the L-serine methyl ester hydrochloride.
-
Isolate the product by filtration and dry under vacuum.
Step 2: N-Acetylation of L-Serine Methyl Ester
The second step is the acetylation of the amino group of the L-serine methyl ester. This step introduces the acetyl group, yielding the final product.
Reaction: L-Serine methyl ester hydrochloride + Acetic Acid (with a coupling agent and base) → (S)-Methyl 2-acetamido-3-hydroxypropanoate
Detailed Protocol:
-
Dissolve the L-serine methyl ester hydrochloride obtained from Step 1, along with acetic acid and triethylamine, in dichloromethane. Triethylamine acts as a base to neutralize the hydrochloride and facilitate the reaction.
-
Cool the solution in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) to the cooled solution. DCC is a coupling agent that activates the carboxylic acid group of acetic acid, allowing it to react with the amino group of the serine methyl ester.
-
Allow the reaction mixture to warm to room temperature and stir for 5 hours.[2]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The residue is then washed with tetrahydrofuran to remove the dicyclohexylurea byproduct.
-
The final product is purified by silica gel chromatography using a methanol/ethyl acetate solvent system to yield (S)-Methyl 2-acetamido-3-hydroxypropanoate as a colorless oil.[2]
Caption: Synthetic workflow for (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Applications in Drug Development and Research
(S)-Methyl 2-acetamido-3-hydroxypropanoate is a valuable intermediate in the synthesis of various pharmaceuticals and is a key component in peptide synthesis.
Chiral Precursor in Pharmaceutical Synthesis
The enantiopure nature of (S)-Methyl 2-acetamido-3-hydroxypropanoate makes it an important starting material for the synthesis of complex chiral molecules. One notable application is its use as an intermediate in the synthesis of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and congestive heart failure.[1] The specific stereochemistry of the serine derivative is crucial for the biological activity of the final drug molecule.
Role in Peptide Synthesis and Neurodegenerative Disease Research
Peptide synthesis is a fundamental process in the development of new therapeutics, particularly for neurological disorders.[3] (S)-Methyl 2-acetamido-3-hydroxypropanoate, as a derivative of the amino acid L-serine, serves as a building block in the solid-phase and solution-phase synthesis of peptides.[3] The acetyl and methyl ester groups provide protection to the amine and carboxylic acid functionalities, respectively, allowing for controlled peptide bond formation.
Recent research has highlighted the potential of peptides rich in glycine-serine-alanine repeats to ameliorate Alzheimer's-type neurodegeneration.[4] These peptides have been shown to decrease oligomeric amyloid-β by co-assembling with the toxic oligomers. The synthesis of such therapeutic peptides often relies on the use of protected amino acid derivatives like (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Furthermore, the synthesis of alpha-synuclein, a protein implicated in Parkinson's disease, has been achieved through the assembly of peptide fragments.[5] The use of N-terminally acetylated amino acid derivatives is a key strategy in these synthetic pathways.
Caption: Key application areas of (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Conclusion
(S)-Methyl 2-acetamido-3-hydroxypropanoate (CAS: 54322-41-7) is a chiral building block with significant utility in organic synthesis, particularly in the pharmaceutical industry. Its well-defined stereochemistry and versatile functional groups make it an indispensable precursor for the synthesis of complex, biologically active molecules. The synthetic route from L-serine is well-established, providing a reliable source of this important intermediate. Its role in the synthesis of drugs like Ramipril and its application in the construction of therapeutic peptides for neurodegenerative diseases underscore its importance in modern drug discovery and development. This guide provides a foundational understanding of this key chemical entity, empowering researchers and scientists to leverage its potential in their respective fields.
References
- Synthetic method of L-serine methyl ester hydrochloride.
-
The Role of L-Serine Methyl Ester HCl in Peptide Synthesis and Research. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Chemical Synthesis of Alpha-Synuclein Proteins via Solid-Phase Peptide Synthesis and Native Chemical Ligation. Chembiochem. [Link]
-
A peptide rich in glycine-serine-alanine repeats ameliorates Alzheimer-type neurodegeneration. British Journal of Pharmacology. [Link]
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- 4. A peptide rich in glycine-serine-alanine repeats ameliorates Alzheimer-type neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pub.dzne.de [pub.dzne.de]
(S)-Methyl 2-acetamido-3-hydroxypropanoate: A Comprehensive Technical Guide for Drug Development Professionals
(S)-Methyl 2-acetamido-3-hydroxypropanoate , also known as N-acetyl-L-serine methyl ester, is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceutical compounds. Its defined stereochemistry and versatile functional groups—an amide, a hydroxyl group, and a methyl ester—make it an important starting material for creating complex, stereospecific molecules. This guide provides an in-depth overview of its synthesis, properties, and applications, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Characterization
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₁₁NO₄ | [Calculated] |
| Molecular Weight | 161.16 g/mol | [Calculated] |
| CAS Number | 54322-41-7 | [Vendor Information] |
| Appearance | White to off-white solid | [Inferred from related compounds] |
| Melting Point | 74-76°C (for the related N-Acetyl-3-chloro-L-serine methyl ester) | [1] |
| Boiling Point | 303.6±27.0 °C (Predicted for N-Acetyl-3-chloro-L-serine methyl ester) | [1] |
| Solubility | Soluble in water, methanol, dichloromethane, ethyl acetate | [Inferred from functional groups and related compounds][1] |
| Storage | 2-8°C, sealed in a dry environment | [Vendor Information] |
Spectroscopic Data (Predicted and Inferred):
-
¹H NMR (in CDCl₃): Chemical shifts are expected around δ 2.0 (s, 3H, -COCH₃), δ 3.8 (s, 3H, -OCH₃), δ 3.9-4.1 (m, 2H, -CH₂OH), δ 4.6-4.8 (m, 1H, -CH(NH)-), and a broad singlet for the -OH and -NH protons.
-
¹³C NMR (in CDCl₃): Expected chemical shifts are approximately δ 23 ( -COCH₃), δ 53 (-OCH₃), δ 55 (-CH(NH)-), δ 63 (-CH₂OH), δ 170 (-C=O, ester), and δ 172 (-C=O, amide).
-
IR (KBr): Characteristic peaks are anticipated around 3300-3500 cm⁻¹ (O-H and N-H stretching), ~1740 cm⁻¹ (C=O stretching of the ester), and ~1650 cm⁻¹ (C=O stretching of the amide, Amide I band).
-
Mass Spectrometry (ESI+): The parent ion [M+H]⁺ would be observed at m/z 162.07.
Synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate
The most common and logical synthetic route to (S)-Methyl 2-acetamido-3-hydroxypropanoate starts from the readily available and enantiopure amino acid, L-serine. The synthesis is a two-step process: (1) esterification of the carboxylic acid to form L-serine methyl ester hydrochloride, and (2) N-acetylation of the primary amine.
Synthesis Workflow Diagram
Step 1: Esterification of L-Serine
The esterification of L-serine is typically achieved using thionyl chloride in methanol. This method is efficient as thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then catalyzes the esterification of the carboxylic acid.
Detailed Protocol: Synthesis of (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-serine in anhydrous methanol. Cool the mixture to 0-10°C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride dropwise to the cooled suspension with stirring. An excess of thionyl chloride is typically used.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40°C. Stir for 24-48 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to induce crystallization. The resulting solid, L-serine methyl ester hydrochloride, is collected by filtration, washed with cold methanol or diethyl ether, and dried under vacuum.
Causality Behind Experimental Choices: The use of thionyl chloride in methanol is a classic method for amino acid esterification that avoids harsh acidic conditions that could lead to side reactions. The low temperature during the addition of thionyl chloride controls the exothermic reaction with methanol.
Step 2: N-Acetylation of (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride
The N-acetylation of the amino group is commonly performed using acetic anhydride in the presence of a base to neutralize the hydrochloride salt and the acetic acid byproduct.
Detailed Protocol: Synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate [3][4]
-
Reaction Setup: Dissolve (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride in a suitable solvent such as acetone or dichloromethane in a round-bottom flask with a magnetic stirrer.
-
Base Addition: Add a base, such as triethylamine, to the solution to neutralize the hydrochloride and liberate the free amine. Typically, slightly more than two equivalents of the base are used.
-
Acetylation: Cool the reaction mixture in an ice bath and add acetic anhydride dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is typically concentrated under reduced pressure. The residue can then be purified by silica gel column chromatography to yield the pure (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Causality Behind Experimental Choices: Acetic anhydride is a highly effective and readily available acetylating agent. The use of a non-nucleophilic base like triethylamine is crucial to prevent side reactions. Column chromatography is a standard and effective method for purifying the final product from salts and other impurities.
Applications in Drug Development
(S)-Methyl 2-acetamido-3-hydroxypropanoate is a versatile chiral building block used in the synthesis of a variety of pharmaceutical compounds.[5] Its stereocenter and functional groups allow for the introduction of specific chirality and further molecular elaboration.
-
Precursor for Complex Pharmaceuticals: It serves as a starting material for the synthesis of more complex molecules where the stereochemistry at the α-carbon is crucial for biological activity.[5] This includes potential applications in the development of drugs for neurological disorders.[5]
-
Peptide and Peptidomimetic Synthesis: As a derivative of serine, it can be incorporated into peptide synthesis or used to create peptidomimetics with enhanced stability and pharmacokinetic properties.[5]
-
Chiral Ligand Synthesis: The hydroxyl and amide functionalities can be modified to create chiral ligands for asymmetric catalysis, a key technology in modern pharmaceutical manufacturing.
While specific examples of marketed drugs that directly use (S)-Methyl 2-acetamido-3-hydroxypropanoate as a starting material are not prominently disclosed in public literature, its utility as a serine-derived building block is well-established in the broader context of medicinal chemistry.
Analytical Methods for Quality Control
Ensuring the chemical and enantiomeric purity of (S)-Methyl 2-acetamido-3-hydroxypropanoate is critical for its use in pharmaceutical synthesis.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for assessing the chemical purity. A typical method would use a C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of the compound.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the compound.
Enantiomeric Purity Determination
The determination of enantiomeric excess (e.e.) is crucial for chiral building blocks.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for determining the enantiomeric purity of chiral compounds.[2] A chiral stationary phase (CSP) is used to separate the enantiomers. For a compound like (S)-Methyl 2-acetamido-3-hydroxypropanoate, a polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel) with a mobile phase of hexane/isopropanol or a polar organic mobile phase could be effective.
Illustrative Chiral HPLC Method Development Workflow:
Chiral HPLC Method Development
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(S)-Methyl 2-acetamido-3-hydroxypropanoate is a strategically important chiral building block with significant potential in drug discovery and development. Its straightforward synthesis from L-serine, coupled with its versatile chemical functionality, makes it an attractive starting material for the stereoselective synthesis of complex pharmaceutical targets. A thorough understanding of its synthesis, properties, and analytical characterization is paramount for its successful application in the pharmaceutical industry.
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(S)-Methyl 2-acetamido-3-hydroxypropanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(S)-Methyl 2-acetamido-3-hydroxypropanoate , also known as N-acetyl-L-serine methyl ester, is a chiral building block of significant interest in the fields of pharmaceutical synthesis, biochemical research, and materials science. Its trifunctional nature, possessing a stereocenter, a hydroxyl group, an acetamido moiety, and a methyl ester, makes it a versatile precursor for a wide range of complex molecules. This guide provides an in-depth overview of its physical and chemical properties, synthesis, spectroscopic characterization, applications, and safety considerations, tailored for researchers and professionals in drug development.
Physicochemical Properties
| Property | Value/Description | Source(s) |
| Molecular Formula | C₆H₁₁NO₄ | [3] |
| Molecular Weight | 161.16 g/mol | [3] |
| CAS Number | 54322-41-7 | |
| Appearance | Inferred to be a colorless to yellow solid or viscous liquid. | [1][2] |
| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. | [1] |
| Storage | Store in a cool, dry place, sealed from moisture at 2-8°C. |
Note: Some physical properties are inferred from structurally similar compounds due to a lack of publicly available experimental data for (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Synthesis and Purification
The synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate is typically achieved through a two-step process starting from the readily available amino acid, L-serine. The first step involves the esterification of the carboxylic acid, followed by the acetylation of the primary amine.
Experimental Protocol: Two-Step Synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate
Step 1: Synthesis of (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride (L-Serine methyl ester hydrochloride) [2][4]
-
Suspend L-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0-10°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension with vigorous stirring. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 35-40°C.
-
Maintain the reaction at this temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to induce crystallization of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum to yield (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride.
Step 2: Synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate [5]
-
Dissolve the (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride from Step 1 in anhydrous dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution to neutralize the hydrochloride and liberate the free amine.
-
Cool the mixture in an ice bath and add acetic acid.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a methanol/ethyl acetate gradient to afford pure (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Caption: Synthetic pathway for (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Spectroscopic Characterization
The structural elucidation of (S)-Methyl 2-acetamido-3-hydroxypropanoate can be performed using standard spectroscopic techniques. Based on the analysis of structurally related compounds, the following spectral characteristics are expected:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetate group (singlet, ~2.0 ppm), the methyl protons of the ester group (singlet, ~3.7 ppm), the diastereotopic protons of the CH₂ group (multiplet, ~3.9 ppm), and the chiral proton at the C2 position (multiplet, ~4.5 ppm).[6][7]
-
¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the methyl carbons of the acetate and ester groups, the methylene carbon, the methine carbon, and the two carbonyl carbons (amide and ester).
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the hydroxyl group (~3400 cm⁻¹), a strong absorption for the amide C=O stretch (~1650 cm⁻¹), and another strong absorption for the ester C=O stretch (~1740 cm⁻¹).[2][8]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (161.16 g/mol ) and characteristic fragmentation patterns.
Applications in Research and Drug Development
The unique structural features of (S)-Methyl 2-acetamido-3-hydroxypropanoate make it a valuable intermediate in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Synthesis: This compound serves as a versatile precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, where its chirality is crucial for biological activity.[9] Its enhanced solubility and stability, conferred by the acetyl group, are advantageous in many synthetic formulations.[9]
-
Peptide Chemistry: As a protected amino acid derivative, it is a useful building block in peptide synthesis, allowing for the incorporation of a serine residue with a protected amine and a reactive hydroxyl group for further modification.
-
Cosmetic Formulations: It finds application in the cosmetics industry, where it is incorporated into skincare products for its moisturizing properties, contributing to improved skin hydration.[9]
-
Biochemical Research: It is employed in studies related to amino acid metabolism, providing valuable insights into metabolic pathways and identifying potential therapeutic targets.[9]
Caption: Key application areas of (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Safety and Handling
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10]
-
Health Hazards: Based on related compounds, it may cause skin and eye irritation.[11] Inhalation of dust or vapors should be avoided. Toxicology studies on the parent compound, N-acetyl-L-serine, have shown no evidence of mutagenicity or genotoxicity and low acute toxicity.[12]
-
Fire Hazards: While not expected to be highly flammable, related compounds are classified as combustible liquids.[11] Keep away from heat, sparks, and open flames.
-
Handling and Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) to prevent degradation.[10] Avoid contact with strong acids and bases.[13]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5289077, (S)-methyl 2-hydroxy-3-phenylpropanoate. [Link]
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PubMed. Toxicology studies with N-acetyl-L-serine. [Link]
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ResearchGate. IR spectra of methyl ester of L-serine (3, black) and its hydrochloride (2, grey). [Link]
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Discovery and background of (S)-Methyl 2-acetamido-3-hydroxypropanoate
An In-depth Technical Guide to (S)-Methyl 2-acetamido-3-hydroxypropanoate: Synthesis, Properties, and Applications
Abstract
(S)-Methyl 2-acetamido-3-hydroxypropanoate, also known as N-acetyl-L-serine methyl ester, is a chiral building block of significant interest in organic synthesis and medicinal chemistry. As a derivative of the naturally occurring amino acid L-serine, it provides a versatile scaffold for the synthesis of complex molecules, including pharmaceuticals, peptides, and specialty chemicals. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, primary synthetic routes with in-depth experimental protocols, and its applications in research and drug development. The methodologies are presented with a focus on the underlying chemical principles and the rationale behind experimental choices, offering field-proven insights for researchers and drug development professionals.
Introduction and Background
The discovery and use of (S)-Methyl 2-acetamido-3-hydroxypropanoate are intrinsically linked to the advancement of peptide chemistry and the need for protected amino acid derivatives. While a singular "discovery" event is not well-documented, its existence is a logical consequence of established methods for amino acid protection and modification developed in the mid-20th century. The primary challenge in peptide synthesis is the selective formation of amide bonds between specific amino acids without unintended side reactions. This necessitates the use of "protecting groups" to temporarily block reactive functional groups.
The N-acetyl group serves as a simple and stable protecting group for the amine of L-serine. The methyl ester protects the carboxylic acid. This dual protection allows for selective reactions at the hydroxyl group of the serine side chain. Therefore, the development of synthetic routes to (S)-Methyl 2-acetamido-3-hydroxypropanoate was driven by its utility as a stable, protected L-serine derivative for multi-step syntheses.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-Methyl 2-acetamido-3-hydroxypropanoate is provided below. These properties are critical for its handling, reaction setup, and purification.
| Property | Value |
| IUPAC Name | methyl (2S)-2-acetamido-3-hydroxypropanoate |
| Molecular Formula | C₆H₁₁NO₄ |
| Molecular Weight | 161.16 g/mol |
| Appearance | Colorless oil |
| Chirality | (S)-enantiomer |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane |
Core Synthetic Methodologies
The most common and economically viable synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate is a two-step process starting from the readily available amino acid, L-serine. The overall workflow involves:
-
Esterification: Protection of the carboxylic acid as a methyl ester.
-
N-Acetylation: Protection of the primary amine as an acetamide.
Caption: Overall synthetic workflow for (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Step 1: Esterification of L-Serine
The conversion of the carboxylic acid of L-serine to its methyl ester is typically achieved via Fischer esterification under acidic conditions. A common and highly effective method utilizes thionyl chloride (SOCl₂) in methanol.
Causality Behind Experimental Choices:
-
Methanol (MeOH): Serves as both the solvent and the reactant (the source of the methyl group for the ester). Using it as the solvent ensures a high concentration of the alcohol, driving the equilibrium towards the product.
-
Thionyl Chloride (SOCl₂): This is the acid catalyst. When SOCl₂ reacts with methanol, it forms methyl chlorosulfite, which then decomposes to generate hydrogen chloride (HCl) gas in situ. This anhydrous HCl protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The gaseous nature of the byproducts (SO₂ and HCl) helps to drive the reaction to completion. This method is often preferred over simply bubbling HCl gas into methanol due to its convenience and efficiency.[1][2]
-
Temperature Control: The initial addition of thionyl chloride is performed at low temperatures (0-10 °C) to control the exothermic reaction with methanol.[2] The subsequent reaction is typically run at a controlled temperature (e.g., 35-40 °C) to ensure a reasonable reaction rate while minimizing the formation of byproducts.[2]
-
Reaction Setup: To a reaction vessel equipped with a stirrer and a dropping funnel, add L-serine (1 equivalent) and methanol (as solvent).
-
Reagent Addition: Cool the suspension to 0-10 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension, maintaining the temperature below 15 °C.
-
Reaction: After the addition is complete, warm the mixture to 35-40 °C and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to induce crystallization. The product, L-serine methyl ester hydrochloride, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold methanol or diethyl ether, and dry under vacuum.
-
This method can achieve high yields, often exceeding 90%.[2] The resulting hydrochloride salt is typically used directly in the next step without further purification.
Step 2: N-Acetylation of L-Serine Methyl Ester
With the carboxylic acid protected, the primary amine of the L-serine methyl ester hydrochloride is acetylated. This reaction requires a base to neutralize the hydrochloride salt and scavenge the acid byproduct of the acetylation.
Causality Behind Experimental Choices:
-
Base (e.g., Triethylamine, Pyridine): A non-nucleophilic organic base is required to deprotonate the ammonium salt of the starting material, liberating the free amine. The free amine is the active nucleophile that attacks the acetylating agent. Triethylamine is commonly used as it is effective, and the resulting triethylammonium chloride salt is often easily removed during work-up.[1]
-
Acetylating Agent (e.g., Acetic Anhydride, Acetyl Chloride): Acetic anhydride is often preferred due to its lower cost and safer handling compared to acetyl chloride. It provides an electrophilic acetyl group for the amine to attack.
-
Solvent (e.g., Dichloromethane, Ethyl Acetate): A non-protic solvent is used to dissolve the reactants without interfering with the reaction.
-
Reaction Setup: Suspend L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent like dichloromethane.
-
Neutralization: Cool the suspension in an ice bath and add triethylamine (2.2 equivalents) dropwise. Stir for 15-20 minutes to ensure complete neutralization.
-
Acetylation: Slowly add acetic anhydride (1.1 equivalents) to the mixture, keeping the temperature low.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid.
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The resulting crude oil can be purified by silica gel column chromatography (e.g., using a methanol/ethyl acetate gradient) to afford the pure (S)-Methyl 2-acetamido-3-hydroxypropanoate as a colorless oil.[3]
Significance in Drug Development and Research
The methyl group, though small, can significantly impact a molecule's properties, a phenomenon sometimes referred to as the "magic methyl" effect in drug discovery.[4] Introducing a methyl group can alter a molecule's conformation, solubility, and metabolic stability.[4][5] (S)-Methyl 2-acetamido-3-hydroxypropanoate serves as a key starting material that incorporates several important structural features.
-
Chiral Building Block: As an enantiomerically pure compound derived from the chiral pool, it is an invaluable starting material for the asymmetric synthesis of complex target molecules. This is critical in drug development, where often only one enantiomer of a drug is active.
-
Peptide Synthesis: N-acetylated amino acids are frequently found at the N-terminus of proteins and peptides, where the acetylation can increase their stability against degradation by aminopeptidases. This compound can be used in the synthesis of such peptides.[6]
-
PROTACs and Linker Chemistry: The bifunctional nature of related hydroxypropanoates makes them useful as linkers in Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. The hydroxyl and ester groups of (S)-Methyl 2-acetamido-3-hydroxypropanoate provide handles for further chemical modification to build these complex linker structures.[7]
-
Derivatization: The free hydroxyl group can be further modified, for example, through etherification or esterification, to introduce new functionalities and build more complex molecular architectures.
Conclusion
(S)-Methyl 2-acetamido-3-hydroxypropanoate is a foundational building block in modern organic and medicinal chemistry. Its synthesis from L-serine is a robust and well-understood process, relying on fundamental reactions of esterification and N-acetylation. The rationale behind the choice of reagents and conditions, such as the use of thionyl chloride for in situ acid catalysis and triethylamine for controlled neutralization, highlights a principled approach to organic synthesis. The utility of this compound as a protected chiral synthon ensures its continued importance in the development of new pharmaceuticals and other high-value chemical entities. This guide provides the necessary technical details and theoretical background for its effective synthesis and application in a research setting.
References
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ResearchGate. (n.d.). Preparation of methyl ester of L-serine. Retrieved from [Link]
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Semantic Scholar. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
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PubMed. (n.d.). [Application of methyl in drug design]. Retrieved from [Link]
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ACS Publications. (2003). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry. Retrieved from [Link]
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MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
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(S)-Methyl 2-acetamido-3-hydroxypropanoate: A Technical Guide to Investigating its Latent Biological Activities
Introduction
(S)-Methyl 2-acetamido-3-hydroxypropanoate, also known as N-acetyl-L-serine methyl ester, is a chiral molecule derived from the endogenous amino acid L-serine. While its primary utility to date has been as a building block in chemical synthesis, its structural features—an L-serine backbone, an N-acetyl group, and a methyl ester moiety—suggest a rich, yet largely unexplored, potential for significant biological activity. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the neuroprotective, antioxidant, and anti-inflammatory properties of this promising compound. Drawing upon established knowledge of structurally related molecules and proposing a suite of robust experimental protocols, this document serves as a roadmap for unlocking the therapeutic potential of (S)-Methyl 2-acetamido-3-hydroxypropanoate.
The central hypothesis of this guide is that (S)-Methyl 2-acetamido-3-hydroxypropanoate functions as a prodrug of N-acetyl-L-serine, which in turn, is metabolized to L-serine. The N-acetylation and methyl esterification are proposed to enhance the molecule's lipophilicity and bioavailability, allowing for more efficient passage across cellular membranes and the blood-brain barrier. Upon intracellular enzymatic hydrolysis, the parent compounds are released, exerting their biological effects.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-Methyl 2-acetamido-3-hydroxypropanoate is fundamental to designing meaningful biological assays and formulating effective delivery systems.
| Property | Value | Source |
| CAS Number | 54322-41-7 | [1][2][3] |
| Molecular Formula | C₆H₁₁NO₄ | [2][4] |
| Molecular Weight | 161.16 g/mol | [3][4] |
| Appearance | Liquid | [4][5] |
| Purity | ≥95% | [1][2] |
| Boiling Point | 74 °C at 10 mmHg | [5] |
| Density | 1.071 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.425 | [5] |
| Storage | Sealed in dry, 2-8°C | [2] |
Potential Neuroprotective Activities
The structural similarity of (S)-Methyl 2-acetamido-3-hydroxypropanoate to L-serine, a known neurotrophic factor, and N-acetylcysteine (NAC), a compound with established neuroprotective effects, forms the basis for investigating its potential in mitigating neuronal damage.[6][7][8] L-serine has been shown to regulate cytokine release, improve cerebral blood flow, and inhibit inflammation in the brain.[6] NAC is known to protect against oxidative stress-induced neuronal death and is used in various neurological and psychiatric disorders.[8][9]
The N-acetyl group and the methyl ester in the target molecule may enhance its ability to cross the blood-brain barrier, a critical hurdle for many neurotherapeutics. Once in the central nervous system, it is hypothesized to be hydrolyzed to N-acetyl-L-serine and subsequently to L-serine, which can then exert its neuroprotective effects.
Hypothesized Mechanism of Neuroprotection
Caption: Hypothesized metabolic pathway and neuroprotective action of (S)-Methyl 2-acetamido-3-hydroxypropanoate in the CNS.
Experimental Protocols for Assessing Neuroprotection
-
Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent such as glutamate (to model excitotoxicity) or hydrogen peroxide (to model oxidative stress).
-
Treatment: Co-treat the cells with varying concentrations of (S)-Methyl 2-acetamido-3-hydroxypropanoate.
-
Assessment of Cell Viability: Quantify neuronal survival using an MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Causality: A significant increase in cell viability in the treated groups compared to the neurotoxin-only group would suggest a neuroprotective effect.
-
Animal Model: Use a rodent model of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model.
-
Treatment: Administer (S)-Methyl 2-acetamido-3-hydroxypropanoate (intraperitoneally or intravenously) either before or after the ischemic insult.
-
Assessment of Infarct Volume: After a set period (e.g., 24 hours), sacrifice the animals and stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Behavioral Assessment: Conduct neurological scoring and behavioral tests (e.g., rotarod, cylinder test) to assess functional recovery.
-
Causality: A significant reduction in infarct volume and improvement in neurological function in the treated animals would provide strong evidence of in vivo neuroprotection.
Potential Antioxidant Activities
The N-acetyl group in (S)-Methyl 2-acetamido-3-hydroxypropanoate is reminiscent of N-acetylcysteine (NAC), a potent antioxidant that acts as a precursor to glutathione (GSH), the most abundant endogenous antioxidant.[7][10] It is plausible that (S)-Methyl 2-acetamido-3-hydroxypropanoate, upon hydrolysis to N-acetyl-L-serine, can contribute to the cellular antioxidant pool.
Hypothesized Mechanism of Antioxidant Action
Caption: Proposed pathway for the antioxidant activity of (S)-Methyl 2-acetamido-3-hydroxypropanoate via glutathione synthesis.
Experimental Protocols for Assessing Antioxidant Activity
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a solution of DPPH radical.
-
Add varying concentrations of (S)-Methyl 2-acetamido-3-hydroxypropanoate.
-
Measure the decrease in absorbance at 517 nm.
-
Causality: A dose-dependent decrease in absorbance indicates direct radical scavenging activity.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Generate the ABTS radical cation.
-
Add varying concentrations of the test compound.
-
Measure the reduction in absorbance at 734 nm.
-
Causality: A decrease in absorbance indicates the ability to donate electrons or hydrogen atoms to neutralize the radical.
-
-
Cell Culture: Use a suitable cell line, such as HepG2 or PC12 cells.
-
Induction of Oxidative Stress: Treat the cells with an oxidizing agent like H₂O₂ or tert-butyl hydroperoxide.
-
Treatment: Pre-incubate the cells with (S)-Methyl 2-acetamido-3-hydroxypropanoate.
-
Measurement of Intracellular ROS: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular reactive oxygen species (ROS) levels via flow cytometry or fluorescence microscopy.
-
Measurement of Glutathione Levels: Determine the intracellular GSH concentration using a commercially available kit.
-
Causality: A significant reduction in ROS levels and an increase in GSH levels in the treated cells would demonstrate cellular antioxidant activity.
Potential Anti-inflammatory Activities
Both L-serine and NAC have demonstrated anti-inflammatory properties.[6][7] L-serine can modulate microglial polarization towards an anti-inflammatory phenotype, while NAC can inhibit the production of pro-inflammatory cytokines.[6][8] The N-acetyl group in our target molecule may play a direct role in modulating inflammatory pathways.
Hypothesized Mechanism of Anti-inflammatory Action
Caption: Postulated anti-inflammatory mechanism of (S)-Methyl 2-acetamido-3-hydroxypropanoate through inhibition of the NF-κB pathway.
Experimental Protocols for Assessing Anti-inflammatory Activity
-
Cell Culture: Use a macrophage cell line such as RAW 264.7.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS).
-
Treatment: Treat the cells with various concentrations of (S)-Methyl 2-acetamido-3-hydroxypropanoate.
-
Measurement of Nitric Oxide (NO) Production: Quantify the amount of nitrite, a stable product of NO, in the culture medium using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokines: Measure the levels of cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant using ELISA.
-
Causality: A dose-dependent reduction in NO and pro-inflammatory cytokine production would indicate anti-inflammatory activity.
-
Animal Model: Induce acute inflammation in rodents using carrageenan-induced paw edema.
-
Treatment: Administer (S)-Methyl 2-acetamido-3-hydroxypropanoate orally or intraperitoneally prior to carrageenan injection.
-
Assessment of Edema: Measure the volume of the paw at different time points after carrageenan injection using a plethysmometer.
-
Histological Analysis: Collect the paw tissue for histological examination to assess inflammatory cell infiltration.
-
Causality: A significant reduction in paw edema and inflammatory cell infiltration in the treated animals would confirm in vivo anti-inflammatory effects.
Conclusion
(S)-Methyl 2-acetamido-3-hydroxypropanoate stands as a molecule of significant interest, poised at the intersection of amino acid metabolism and prodrug design. Its structural components strongly suggest the potential for neuroprotective, antioxidant, and anti-inflammatory activities. The experimental frameworks detailed in this guide provide a rigorous and systematic approach to validating these hypotheses. The successful elucidation of its biological activities could pave the way for the development of novel therapeutics for a range of disorders underpinned by neurodegeneration, oxidative stress, and inflammation. The scientific community is encouraged to embark on this exploratory journey to uncover the full therapeutic potential of this intriguing molecule.
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(S)-Methyl 2-acetamido-3-hydroxypropanoate: A Versatile Chiral Building Block in Modern Organic Synthesis
Introduction: The Strategic Advantage of Chiral Building Blocks from the Chiral Pool
In the landscape of contemporary drug discovery and the total synthesis of complex natural products, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule is often the determining factor for its biological activity. Consequently, the ability to construct molecules with precise stereochemical control is a cornerstone of modern organic synthesis. (S)-Methyl 2-acetamido-3-hydroxypropanoate, a derivative of the naturally occurring amino acid L-serine, stands out as a readily available and highly versatile C3 chiral building block.[1] Its utility stems from the presence of multiple, orthogonally differentiable functional groups—a carboxylic ester, a secondary amide, and a primary alcohol—all centered around a stereochemically defined carbon. This application note provides an in-depth technical guide to the strategic application of this valuable synthon, complete with detailed protocols and mechanistic insights for key transformations.
The "chiral pool" approach, which utilizes readily available, enantiopure natural products like amino acids as starting materials, is a powerful and cost-effective strategy in asymmetric synthesis.[1] (S)-Methyl 2-acetamido-3-hydroxypropanoate, often referred to as N-acetyl-L-serine methyl ester, perfectly embodies the principles of this approach, offering a reliable foundation for the introduction of chirality into a target molecule.[2]
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of (S)-Methyl 2-acetamido-3-hydroxypropanoate is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₆H₁₁NO₄ |
| Molecular Weight | 161.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 85-89 °C |
| Solubility | Soluble in water, methanol, and other polar organic solvents. |
| Storage | Store in a cool, dry place away from moisture. |
Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area.
Core Synthetic Transformations and Protocols
The synthetic utility of (S)-Methyl 2-acetamido-3-hydroxypropanoate lies in the selective manipulation of its three functional groups. The following sections detail key transformations and provide exemplary protocols.
Oxidation of the Primary Alcohol to the Chiral Aldehyde
The conversion of the primary alcohol to the corresponding aldehyde, known as Garner's aldehyde, furnishes a highly valuable intermediate for C-C bond formation with excellent stereocontrol. Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid and to avoid epimerization of the sensitive α-carbon.
Conceptual Workflow for Alcohol Oxidation:
Sources
Detailed experimental protocol for using (S)-Methyl 2-acetamido-3-hydroxypropanoate
Application Notes & Protocols for (S)-Methyl 2-acetamido-3-hydroxypropanoate
A Senior Application Scientist's Guide to a Versatile Chiral Building Block
Authored for researchers, medicinal chemists, and professionals in drug development, this document provides an in-depth guide to the practical application of (S)-Methyl 2-acetamido-3-hydroxypropanoate. Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind the protocols, ensuring both reproducibility and a deeper understanding of the molecule's synthetic utility.
Introduction: A Cornerstone of the Chiral Pool
(S)-Methyl 2-acetamido-3-hydroxypropanoate, also known as N-acetyl-L-serine methyl ester, is a highly valuable chiral building block derived from the naturally occurring amino acid L-serine. Its utility stems from the "chiral pool" synthesis strategy, a cornerstone of modern asymmetric synthesis where readily available, enantiomerically pure natural products are used as starting materials for complex target molecules.[1][2][3] L-serine and its derivatives are particularly powerful reagents within this pool due to the presence of multiple, orthogonally-addressable functional groups: a carboxylic acid (or its ester), an amine (often protected), and a primary alcohol.[4] This trifunctional nature allows for a programmed, stepwise modification, making it an ideal starting point for the synthesis of pharmaceuticals, including the antiepileptic drug (R)-lacosamide and inhibitors of neuraminidase for influenza treatment.[5][6][7]
This guide will provide detailed protocols for the synthesis of the title compound from its parent amino acid and demonstrate its subsequent use in key synthetic transformations, grounded in the principles of mechanistic organic chemistry.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties is fundamental to its successful and safe application in the laboratory.
Table 1: Physicochemical Data for (S)-Methyl 2-acetamido-3-hydroxypropanoate
| Property | Value | Source |
|---|---|---|
| CAS Number | 54322-41-7 | [8] |
| Molecular Formula | C₆H₁₁NO₄ | [8] |
| Molecular Weight | 161.16 g/mol | [8][9] |
| Appearance | Yellow to Brown Solid | |
| Purity | Typically ≥97% | [8] |
| Storage | Sealed in dry, 2-8°C |[8] |
Safety & Hazard Information
While specific GHS data for the N-acetylated methyl ester is not extensively compiled, data for related structures provides a strong basis for safe handling. The parent L-serine methyl ester is classified as causing serious skin and eye irritation.[10] General laboratory best practices are mandatory.
Table 2: Recommended Safe Handling Procedures
| Hazard Category | Precautionary Measure | Rationale |
|---|---|---|
| Eye/Skin Irritation | Wear safety glasses with side shields (or goggles) and chemical-resistant gloves. | Prevents contact with mucous membranes and skin, which can cause irritation.[11] |
| Inhalation | Handle in a well-ventilated area or a chemical fume hood. | Avoids inhalation of fine particulates or aerosols, which may cause respiratory tract irritation.[11] |
| Ingestion | Do not ingest. Wash hands thoroughly after handling. | Prevents accidental ingestion which may irritate the digestive tract.[11] |
| General Handling | Use proper personal protective equipment (PPE). Facilities should have an eyewash station and safety shower. | Ensures a safe laboratory environment and immediate access to emergency decontamination.[11] |
Core Protocol: Synthesis from L-Serine
The most common and cost-effective route to (S)-Methyl 2-acetamido-3-hydroxypropanoate is a two-step synthesis from L-serine. This process first protects the carboxylic acid as a methyl ester, followed by the acetylation of the primary amine.
Diagram: Synthetic Workflow from L-Serine
Caption: Two-step synthesis of the target compound from L-serine.
Step 1: Methyl Esterification of L-Serine
Causality: The esterification of the carboxylic acid is performed first to prevent it from reacting during the subsequent N-acetylation step. Using thionyl chloride (SOCl₂) or acetyl chloride (AcCl) in methanol is a highly efficient method.[12] These reagents react in situ with methanol to generate HCl, which protonates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The amine is simultaneously protonated to form the ammonium hydrochloride salt, which protects it from reacting.
Protocol:
-
Setup: Equip a round-bottomed flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Suspend L-serine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of serine).
-
Reaction: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) or acetyl chloride (1.2-1.5 eq) dropwise via a syringe.[12][13]
-
Expert Insight: The addition must be slow and controlled as the reaction is exothermic.
-
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux for 2-4 hours.[12]
-
Monitoring (Self-Validation): The reaction can be monitored by Thin Layer Chromatography (TLC). The starting material (L-serine) is insoluble in most organic eluents, while the product will have a distinct Rf value (e.g., in a polar system like DCM:MeOH 9:1). The reaction is complete when the solid L-serine has fully dissolved and a single product spot is observed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting white crystalline solid is L-serine methyl ester hydrochloride.[12]
-
Purification: The crude product is typically of high purity (>98%) and can be used directly in the next step without further purification.[12][14]
Step 2: N-Acetylation of L-Serine Methyl Ester Hydrochloride
Causality: This step introduces the acetamido group. A base, such as triethylamine (TEA) or pyridine, is required to neutralize the hydrochloride salt, liberating the free amine.[15] The free amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.
Protocol:
-
Setup: In a separate flask under an inert atmosphere, suspend the L-serine methyl ester hydrochloride (1.0 eq) from the previous step in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Base Addition: Cool the suspension to 0°C. Add a base, such as triethylamine (2.2-2.5 eq), dropwise. Stir for 15-20 minutes.
-
Expert Insight: Using slightly more than two equivalents of base is crucial: one to neutralize the HCl salt and one to scavenge the acetic acid byproduct of the reaction.
-
-
Acetylation: Slowly add acetic anhydride (1.1-1.2 eq) to the mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.[15]
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Application Protocol: Selective Derivatization
The true power of (S)-Methyl 2-acetamido-3-hydroxypropanoate lies in its potential for selective modification at its three functional centers. The primary alcohol is often the first site for further elaboration.
Diagram: Functional Group Reactivity
Caption: Reactivity map of the key functional groups.
Protocol: O-Tosylation for Nucleophilic Substitution
Causality: The hydroxyl group is a poor leaving group. Converting it into a tosylate (a sulfonate ester) makes it an excellent leaving group, analogous to a halide. This transformation primes the molecule for Sₙ2 reactions with a wide range of nucleophiles (e.g., azides, cyanides, thiolates) to introduce new functionalities at the C3 position.
Protocol:
-
Setup: Dissolve (S)-Methyl 2-acetamido-3-hydroxypropanoate (1.0 eq) in anhydrous DCM or pyridine at 0°C under an inert atmosphere.
-
Reagents: Add p-toluenesulfonyl chloride (TsCl, 1.1-1.3 eq). If using DCM as the solvent, add pyridine or triethylamine (1.5 eq) as the base.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with cold 1M HCl (to remove pyridine/TEA), saturated NaHCO₃ solution, and brine.
-
Expert Insight: The aqueous washes must be cold to minimize hydrolysis of the product.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the O-tosylated product, which is now ready for nucleophilic substitution reactions.
Broader Context: Applications in Drug Discovery
The derivatized products of (S)-Methyl 2-acetamido-3-hydroxypropanoate are crucial intermediates in medicinal chemistry.
-
Sialic Acid Analogs: The core structure is a precursor for synthesizing analogs of N-acetylneuraminic acid (sialic acid). These analogs are used to develop inhibitors of viral neuraminidase, an enzyme critical for the release of new virus particles (like influenza) from infected cells.[16][17][18]
-
Novel Amino Acids: Nucleophilic substitution at the C3 position allows for the creation of a diverse library of unnatural amino acids, which can be incorporated into peptides to enhance stability, modify conformation, or improve biological activity.
-
The "Magic Methyl" Effect: In drug design, the strategic placement of methyl groups can significantly enhance a molecule's binding affinity, metabolic stability, or cell permeability—a phenomenon often called the "magic methyl" effect.[19][20] This chiral scaffold provides a precise framework for positioning such groups.
Conclusion
(S)-Methyl 2-acetamido-3-hydroxypropanoate is more than just a chemical reagent; it is a strategic tool for the efficient construction of complex, enantiomerically pure molecules. Its value, rooted in the chiral pool, is realized through the selective and predictable reactivity of its functional groups. The protocols detailed herein provide a reliable foundation for researchers to synthesize, handle, and creatively employ this versatile building block in the pursuit of novel therapeutics and advanced chemical synthesis.
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(S)-Methyl 2-acetamido-3-hydroxypropanoate: A Versatile Chiral Precursor for Asymmetric Catalysis
(S)-Methyl 2-acetamido-3-hydroxypropanoate , also known as N-acetyl-L-serine methyl ester, has emerged as a valuable and readily accessible chiral building block for the synthesis of sophisticated ligands used in asymmetric catalysis. Derived from the natural amino acid L-serine, this compound provides a robust stereochemical foundation for the construction of catalysts that facilitate highly enantioselective transformations. This guide provides an in-depth exploration of the applications of (S)-Methyl 2-acetamido-3-hydroxypropanoate in asymmetric catalysis, detailing the synthesis of derivative ligands and their successful application in key carbon-carbon bond-forming reactions.
From Chiral Precursor to Privileged Ligand: The Synthesis of Serine-Derived Oxazolines
The primary application of (S)-Methyl 2-acetamido-3-hydroxypropanoate in asymmetric catalysis lies in its conversion to chiral oxazoline-containing ligands. These ligands, particularly phosphine-oxazolines (PHOX) and related N,O-ligands, are considered "privileged" due to their effectiveness across a wide range of metal-catalyzed reactions.[1][2] The inherent chirality of the serine backbone is strategically positioned to influence the steric and electronic environment of the metal center, thereby directing the stereochemical outcome of the catalytic cycle.[2]
A common synthetic route involves the cyclization of the corresponding β-hydroxy amide, derived from (S)-Methyl 2-acetamido-3-hydroxypropanoate, to form the oxazoline ring. This is often followed by further functionalization to introduce a coordinating group, such as a diphenylphosphine moiety, to create a bidentate P,N-ligand.
Caption: Synthetic pathway from (S)-Methyl 2-acetamido-3-hydroxypropanoate to a chiral PHOX ligand.
While a direct protocol starting from the N-acetylated compound is less commonly detailed, the synthesis from the closely related L-serine methyl ester hydrochloride is well-established and provides a strong foundational methodology.[1] The key steps involve the formation of a β-hydroxy amide, followed by cyclodehydration to yield the oxazoline ring.[1]
Detailed Protocol: Synthesis of a Serine-Derived Oxazoline Ligand
The following protocol is adapted from established procedures for the synthesis of oxazoline ligands from serine derivatives and serves as a representative example.[1]
Part 1: Synthesis of Methyl ((S)-adamantane-1-carbonyl)-L-serinate
-
Reaction Setup: A dry, two-necked round-bottomed flask equipped with a magnetic stir bar is charged with L-serine methyl ester hydrochloride (1.0 eq), acetonitrile, and potassium carbonate (1.5 eq).
-
Acylation: The suspension is cooled in an ice bath, and 1-adamantanecarbonyl chloride (0.5 eq) is added in one portion. The reaction is allowed to warm to room temperature and stirred for 14 hours.
-
Workup: The reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be used in the next step without further purification.
Part 2: Molybdenum-Catalyzed Cyclization to the Oxazoline
-
Reaction Setup: To a round-bottomed flask equipped with a Dean-Stark apparatus, the crude N-acyl-L-serinate from Part 1 is added, along with toluene, MoO₂(acac)₂, and 6-methyl-2-pyridinecarboxylic acid.
-
Cyclization: The mixture is heated to reflux for 20 hours, with azeotropic removal of water.
-
Purification: After cooling, the reaction mixture is concentrated and purified by column chromatography on silica gel to afford the desired methyl (S)-2-(adamantan-1-yl)-4,5-dihydrooxazole-4-carboxylate.
Applications in Asymmetric Carbon-Carbon Bond Formation
Ligands derived from (S)-Methyl 2-acetamido-3-hydroxypropanoate have demonstrated significant success in a variety of asymmetric catalytic reactions, most notably in palladium-catalyzed allylic alkylations and the addition of organozinc reagents to aldehydes.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed asymmetric allylic alkylation is a powerful method for the enantioselective formation of C-C, C-N, and C-O bonds. Chiral P,N-ligands, such as those derived from serine, play a crucial role in controlling the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate.
The generally accepted mechanism involves the coordination of the Pd(0)-ligand complex to the allylic substrate, followed by oxidative addition to form a π-allyl palladium(II) complex. Subsequent attack by a nucleophile, guided by the chiral ligand, leads to the formation of the enantioenriched product and regeneration of the Pd(0) catalyst.[3]
Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
Representative Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylprop-2-enyl Acetate
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, [Pd(C₃H₅)Cl]₂ (2 mol%) and the chiral phosphino-oxazoline ligand (4 mol%) are dissolved in toluene. The mixture is stirred at room temperature for 30 minutes.
-
Reaction Execution: A solution of the allylic acetate (1.0 eq) in toluene is added, followed by the nucleophile (e.g., dimethyl malonate, 1.2 eq) and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Reaction Monitoring and Workup: The reaction is stirred at room temperature for 12 hours. Upon completion, the mixture is diluted with dichloromethane and washed with saturated aqueous NH₄Cl. The organic layer is dried, concentrated, and the residue is purified by flash column chromatography.
| Ligand Derivative | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| Serine-derived P,N-ligand | 1,3-diphenylprop-2-enyl acetate | Dimethyl malonate | up to 98 | up to 98 | [2] |
| Serine-derived P,N-ligand | 1,3-dimethylprop-2-enyl pivalate | Dimethyl malonate | - | 70 (S) | [2] |
| Serine-derived P,N-ligand | 3-cyclohexenyl acetate | Dimethyl malonate | - | 48 (R) | [2] |
Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to carbonyl compounds is a fundamental transformation in organic synthesis for the creation of chiral secondary alcohols. Chiral N,O-ligands derived from (S)-Methyl 2-acetamido-3-hydroxypropanoate can effectively catalyze this reaction.
Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere, the chiral serine-derived N,O-ligand (5 mol%) is dissolved in a suitable solvent such as toluene.
-
Reaction: The solution is cooled to 0 °C, and diethylzinc (1.1 M solution in toluene, 2.2 eq) is added dropwise. After stirring for 30 minutes, benzaldehyde (1.0 eq) is added.
-
Workup and Analysis: The reaction is stirred at 0 °C for the specified time. The reaction is then quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The enantiomeric excess of the resulting 1-phenylpropan-1-ol is determined by chiral HPLC or GC analysis.
| Ligand Derivative | Aldehyde | Yield (%) | ee (%) | Reference |
| Serine-derived N,O-ligand | Benzaldehyde | - | 75 (R) | [2] |
| Valine methyl ester derived dihydrooxazaborin | Acetophenone | - | 75 (R) | [4] |
Causality Behind Experimental Choices and Mechanistic Insights
The success of these serine-derived ligands hinges on several key factors:
-
Rigid Chelation: The bidentate nature of the P,N and N,O ligands allows for the formation of a rigid, well-defined chiral environment around the metal center. This restricts the possible modes of substrate approach and nucleophilic attack, leading to high stereoselectivity.
-
Steric and Electronic Tuning: The modular synthesis of these ligands allows for the facile modification of both the oxazoline substituent and the phosphine group. This enables fine-tuning of the steric bulk and electronic properties of the ligand to optimize performance for a specific substrate and reaction. For instance, bulkier substituents on the oxazoline ring can create a more sterically demanding pocket, enhancing enantioselectivity.
-
Proximity of the Chiral Center: The stereocenter originating from serine is located α to the coordinating nitrogen atom of the oxazoline ring. This close proximity to the metal's active site ensures a direct and effective transfer of chiral information during the catalytic cycle.[2]
In the palladium-catalyzed allylic alkylation, the chiral ligand differentiates the two enantiotopic faces of the nucleophile and/or the two termini of the π-allyl intermediate, favoring one pathway of attack over the other. The precise mechanism of stereoselection is often complex and can be influenced by the nature of the ligand, substrate, and nucleophile.
Conclusion
(S)-Methyl 2-acetamido-3-hydroxypropanoate serves as a readily available and versatile chiral precursor for the synthesis of highly effective oxazoline-based ligands for asymmetric catalysis. These ligands have proven their utility in key enantioselective transformations, including palladium-catalyzed allylic alkylations and the addition of organozinc reagents to aldehydes, consistently delivering high levels of stereocontrol. The modularity of their synthesis, coupled with a deep understanding of the mechanistic principles governing their function, continues to drive the development of novel and even more efficient catalytic systems based on this valuable chiral building block, empowering researchers and professionals in the fields of organic synthesis and drug development.
References
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- Powell, W. C., Evenson, G. E., & Walczak, M. A. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses, 102, 157-184.
- Richards, C. J., & Mulvaney, A. W. (1996). (S)-Serine Derived N—O and N—P Oxazoline Ligands for Asymmetric Catalysis. Tetrahedron: Asymmetry, 7(6), 1419-1430.
- Lee, J.-Y., Miller, J. J., Hamilton, S. S., & Sigman, M. S. (2005). Stereochemical Diversity in Chiral Ligand Design: Discovery and Optimization of Catalysts for the Enantioselective Addition of Allylic Halides to Aldehydes. Organic Letters, 7(9), 1837–1839.
- Carroll, M. P., & Guiry, P. J. (2014). P,N ligands in asymmetric catalysis. Chemical Society Reviews, 43(3), 819-833.
- Garner, P., & Park, J. M. (1990). A convenient, one-pot synthesis of N-Boc-L-serine methyl ester. The Journal of Organic Chemistry, 55(13), 3772-3775.
- Sriramurthy, V., Barcan, G. A., & Kwon, O. (2007). Bisphosphine-Catalyzed Mixed Double-Michael Reactions: Asymmetric Synthesis of Oxazolidines, Thiazolidines, and Pyrrolidines. Journal of the American Chemical Society, 129(42), 12928–12929.
- Liu, Y., & Du, D.-M. (2021).
- Feng, X., Liu, X., & Xia, C. (2011). Chiral N,N′-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Accounts of Chemical Research, 44(8), 594-604.
- Al-Masum, M., & Livinghouse, T. (1999). A New Sterically Hindered Chiral P,N-Ligand: Synthesis and Application to Copper-Catalyzed Asymmetric Addition of Diethylzinc to Aromatic Aldehydes. Organometallics, 18(20), 4153-4155.
- Lee, J.-Y., Miller, J. J., Hamilton, S. S., & Sigman, M. S. (2005). Stereochemical Diversity in Chiral Ligand Design: Discovery and Optimization of Catalysts for the Enantioselective Addition of Allylic Halides to Aldehydes. Organic Letters, 7(9), 1837-1839.
- Almansa, R., Gu, Q., & Pericàs, M. A. (2019). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 24(18), 3326.
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- Chandrasekhar, S., Narsihmulu, C., Reddy, N. R., & Ramakrishna, B. (2004). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Tetrahedron Letters, 45(3), 519-522.
- Al-Smadi, M., & Al-Momani, W. (2010). Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified Complex Derived from D-mannitol. Jordan Journal of Chemistry, 5(2), 147-156.
- Bauer, T., Gauza, M., & Szymański, W. (2018). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 23(8), 1894.
- Wu, J., & Zhang, X. (2025). Origin of Asymmetric Induction in Cu(II)
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- Schmidt, U., & Leitenberger, V. (1991). Biomimetic synthesis of 4‐acetylbenzoxazolin‐2(3H)‐one isolated from Zea mays. Liebigs Annalen der Chemie, 1991(8), 757-760.
- Kukharev, B. F., Stankevich, V. K., & Klimenko, G. R. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(1), 1-25.
- Sriramurthy, V., Barcan, G. A., & Kwon, O. (2007). Bisphosphine-catalyzed mixed double-Michael reactions: asymmetric synthesis of oxazolidines, thiazolidines, and pyrrolidines. Journal of the American Chemical Society, 129(42), 12928–12929.
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Application Notes and Protocols: Reaction Mechanisms Involving (S)-Methyl 2-acetamido-3-hydroxypropanoate
Introduction: The Versatility of a Chiral Building Block
(S)-Methyl 2-acetamido-3-hydroxypropanoate, also known as N-acetyl-L-serine methyl ester, is a versatile chiral building block derived from the naturally occurring amino acid L-serine. Its trifunctional nature, possessing a stereodefined secondary alcohol, an N-acetylated amine, and a methyl ester, makes it a valuable precursor in the stereoselective synthesis of a wide array of complex organic molecules, including unnatural amino acids, heterocyclic compounds, and pharmaceutical intermediates. The inherent chirality of this molecule, originating from the L-serine backbone, provides a strategic advantage in asymmetric synthesis, allowing for the transfer of stereochemical information to the target molecule.
This guide provides an in-depth exploration of the key reaction mechanisms involving (S)-Methyl 2-acetamido-3-hydroxypropanoate. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, with an emphasis on achieving high yields and stereochemical fidelity.
I. Protecting Group Chemistry and Synthesis
The strategic protection of the functional groups in L-serine is paramount for its effective use in multi-step synthesis. The N-acetyl and methyl ester groups in (S)-Methyl 2-acetamido-3-hydroxypropanoate serve as robust protecting groups, allowing for selective reactions at the hydroxyl group. The synthesis of this key starting material is a critical first step.
Protocol 1: Synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate
This protocol outlines the synthesis from L-serine methyl ester hydrochloride. The acetylation of the amino group is a straightforward yet crucial transformation.
Causality of Experimental Choices:
-
Starting Material: L-serine methyl ester hydrochloride is a commercially available and stable salt of the amino acid ester.[1]
-
Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. The use of a base like triethylamine is essential to neutralize the HCl salt and to scavenge the acetic acid byproduct of the reaction.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction, as it is relatively non-polar and unreactive towards the reagents.
-
Temperature: The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the exothermicity of the acylation and minimize potential side reactions.
Step-by-Step Methodology:
-
Suspend L-serine methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM, 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) dropwise to the suspension while stirring.
-
After 15 minutes of stirring, add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (S)-Methyl 2-acetamido-3-hydroxypropanoate as a colorless oil or white solid.
Expected Outcome and Validation:
-
Yield: Typically >90%.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The retention of the (S)-stereochemistry is expected under these mild conditions.
II. Activation of the Hydroxyl Group: The Gateway to Nucleophilic Substitution
Activation of the primary hydroxyl group is a common strategy to convert it into a good leaving group, thereby facilitating nucleophilic substitution reactions. Tosylation is a widely employed method for this purpose.
Reaction Mechanism: Tosylation
The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic sulfur atom of tosyl chloride, with subsequent loss of a chloride ion. A base, typically pyridine or triethylamine, is used to neutralize the generated HCl.[2]
Caption: Tosylation of the hydroxyl group.
Protocol 2: Tosylation of (S)-Methyl 2-acetamido-3-hydroxypropanoate
Causality of Experimental Choices:
-
Reagent: p-Toluenesulfonyl chloride (TsCl) is the standard reagent for introducing the tosyl group.[2]
-
Base: Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.
-
Solvent: Dichloromethane (DCM) is a suitable solvent for this reaction.
-
Temperature: The reaction is performed at low temperature to prevent side reactions, such as the formation of the corresponding chloride by reaction with the pyridinium hydrochloride salt.
Step-by-Step Methodology:
-
Dissolve (S)-Methyl 2-acetamido-3-hydroxypropanoate (1 equivalent) in dry pyridine (5 mL per gram of starting material) under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield (S)-Methyl 2-acetamido-3-(tosyloxy)propanoate.
Quantitative Data Summary:
| Entry | Starting Material | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (S)-Methyl 2-acetamido-3-hydroxypropanoate | TsCl | Pyridine | DCM | 0 | 4-6 | 85-95 |
III. Stereochemical Inversion of the Hydroxyl Group: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for achieving a clean inversion of stereochemistry at a secondary alcohol center.[3][4] This is particularly valuable in the synthesis of enantiomerically pure compounds where the opposite stereoisomer is desired.
Reaction Mechanism: Mitsunobu Reaction
The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then susceptible to Sₙ2 attack by a nucleophile, leading to inversion of configuration at the carbon atom.[5]
Caption: Generalized Mitsunobu reaction mechanism.
Protocol 3: Mitsunobu Inversion of (S)-Methyl 2-acetamido-3-hydroxypropanoate
Causality of Experimental Choices:
-
Phosphine: Triphenylphosphine (PPh₃) is the most common phosphine used in the Mitsunobu reaction.
-
Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the typical activators. DIAD is often preferred due to its lower carcinogenicity.
-
Nucleophile: A carboxylic acid, such as benzoic acid or p-nitrobenzoic acid, is commonly used. The resulting ester can then be hydrolyzed to the inverted alcohol.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice.
Step-by-Step Methodology:
-
Dissolve (S)-Methyl 2-acetamido-3-hydroxypropanoate (1 equivalent), triphenylphosphine (1.5 equivalents), and a suitable carboxylic acid (e.g., benzoic acid, 1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 equivalents) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the ester with the inverted stereocenter.
-
To obtain the inverted alcohol, dissolve the ester in a mixture of methanol and water and add a base such as lithium hydroxide or potassium carbonate.
-
Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Neutralize the reaction with a mild acid and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography to obtain (R)-Methyl 2-acetamido-3-hydroxypropanoate.
Expected Outcome and Validation:
-
Yield: Typically 70-90% for the esterification step.
-
Stereochemical Purity: The inversion of stereochemistry should be confirmed by chiral HPLC or by comparing the optical rotation to the starting material.
IV. Cyclization Reactions: Synthesis of Heterocycles
The bifunctional nature of (S)-Methyl 2-acetamido-3-hydroxypropanoate makes it an excellent precursor for the synthesis of various heterocyclic compounds, such as oxazolines and aziridines.
A. Synthesis of Oxazolines
Oxazolines are important heterocyclic motifs found in many natural products and are also used as chiral ligands in asymmetric catalysis. The cyclization of N-acetyl-L-serine methyl ester can be achieved under various conditions.[6][7]
Reaction Mechanism: Oxazoline Formation (via Appel Reaction)
One common method involves the activation of the hydroxyl group followed by intramolecular cyclization. For instance, using triphenylphosphine and a carbon tetrahalide (Appel reaction conditions) can generate an intermediate that readily cyclizes.
Caption: Oxazoline synthesis via Appel reaction conditions.
Protocol 4: Synthesis of (R)-Methyl 4,5-dihydro-4-((methoxycarbonyl)methyl)oxazole-2-carboxylate
Causality of Experimental Choices:
-
Dehydrating Agent: Thionyl chloride can be used to promote the cyclization of serine derivatives to oxazolines.[8]
-
Solvent: A non-protic solvent like DCM is suitable.
-
Temperature: The reaction is often performed at low temperatures to control reactivity.
Step-by-Step Methodology:
-
Suspend (S)-Methyl 2-acetamido-3-hydroxypropanoate (1 equivalent) in dry DCM.
-
Cool the mixture to -10 °C.
-
Add thionyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction at -10 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude oxazoline.
-
Purify by column chromatography.
B. Synthesis of Aziridines
Aziridines are three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates. The intramolecular cyclization of a serine derivative is a common route to chiral aziridines.[9][10]
Reaction Mechanism: Aziridine Formation
This transformation typically involves activation of the hydroxyl group (e.g., as a tosylate) followed by intramolecular Sₙ2 displacement by the nitrogen of the deprotected amine or a suitably activated amide.
Caption: Intramolecular cyclization to form an aziridine.
Protocol 5: Synthesis of (S)-Methyl 1-acetylaziridine-2-carboxylate
Causality of Experimental Choices:
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is required to deprotonate the amide nitrogen, initiating the cyclization.
-
Solvent: Anhydrous THF is a suitable solvent for reactions involving NaH.
-
Leaving Group: A good leaving group, such as a tosylate, is essential for the intramolecular Sₙ2 reaction.
Step-by-Step Methodology:
-
To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of (S)-Methyl 2-acetamido-3-(tosyloxy)propanoate (1 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the aziridine.
V. Application in the Synthesis of β-Lactams
β-Lactams are a class of four-membered cyclic amides that form the core structure of many important antibiotics.[11][12] Serine derivatives can serve as chiral precursors for the stereoselective synthesis of β-lactams.
Conceptual Pathway: β-Lactam Formation
A plausible route involves the conversion of the hydroxyl group to a leaving group and the ester to a group suitable for enolate formation. An intramolecular cyclization would then form the β-lactam ring.
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- 11. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Efficient and highly stereoselective synthesis of a beta-lactam inhibitor of the serine protease prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Chiral Synthesis: (S)-Methyl 2-acetamido-3-hydroxypropanoate in Pharmaceutical Development
Introduction: Unveiling a Versatile Chiral Building Block
In the intricate landscape of pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. (S)-Methyl 2-acetamido-3-hydroxypropanoate, also known as N-acetyl-L-serine methyl ester, has emerged as a pivotal chiral building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its inherent chirality, derived from the naturally occurring amino acid L-serine, coupled with its versatile functional groups—an acetamido group, a hydroxyl group, and a methyl ester—makes it a highly valuable precursor in asymmetric synthesis.[2]
This technical guide provides an in-depth exploration of the role of (S)-Methyl 2-acetamido-3-hydroxypropanoate in pharmaceutical development. We will delve into its synthesis, analytical characterization, and its application as a key intermediate in the creation of therapeutics, particularly those targeting neurological disorders. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven methodologies.
Chemical Properties and Specifications
A thorough understanding of the physicochemical properties of (S)-Methyl 2-acetamido-3-hydroxypropanoate is essential for its effective utilization in synthesis and analysis.
| Property | Value | Reference |
| Chemical Name | (S)-Methyl 2-acetamido-3-hydroxypropanoate | [3] |
| Synonyms | N-acetyl-L-serine methyl ester | [4] |
| CAS Number | 54322-41-7 | [3] |
| Molecular Formula | C6H11NO4 | [3] |
| Molecular Weight | 161.16 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [3] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
Synthesis Protocol: A Two-Step Approach from L-Serine
The synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate is typically achieved through a two-step process starting from the readily available and inexpensive amino acid, L-serine. The first step involves the esterification of the carboxylic acid group of L-serine to yield L-serine methyl ester hydrochloride. This is followed by the selective N-acetylation of the amino group.
Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride
The esterification of L-serine is commonly carried out using thionyl chloride in methanol.[5][6] This method is efficient and proceeds with retention of the stereochemical integrity at the alpha-carbon.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-serine (1 equivalent) in anhydrous methanol.
-
Reagent Addition: Cool the suspension to 0-10 °C in an ice bath. Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 35-40 °C and stir for 24-48 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline product, L-serine methyl ester hydrochloride, by vacuum filtration. Wash the crystals with cold anhydrous methanol or diethyl ether and dry under vacuum.
Diagram: Synthesis of L-Serine Methyl Ester Hydrochloride
Caption: Esterification of L-Serine.
Step 2: N-acetylation to Yield (S)-Methyl 2-acetamido-3-hydroxypropanoate
The subsequent N-acetylation of L-serine methyl ester hydrochloride can be achieved using acetic anhydride in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction.[7]
Protocol:
-
Reaction Setup: Dissolve L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a base, such as triethylamine (2.2 equivalents), dropwise to the stirred solution to neutralize the hydrochloride and free the amine.
-
Acetylation: Slowly add acetic anhydride (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Diagram: N-acetylation of L-Serine Methyl Ester Hydrochloride
Caption: N-acetylation Reaction.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
Instrument Parameters (¹³C NMR):
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Expected ¹H NMR Spectral Data (in D₂O, referenced to an internal standard): The spectrum of the precursor L-serine methyl ester hydrochloride in D₂O shows characteristic shifts.[2] The N-acetylation will introduce a new singlet for the acetyl methyl group and cause a downfield shift of the alpha-proton.
Expected ¹³C NMR Spectral Data (in D₂O): The carbon spectrum will show distinct signals for the methyl ester carbon, the carbonyl carbon of the acetyl group, the alpha- and beta-carbons of the serine backbone, and the methyl carbon of the acetyl group.[2][9]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to determine the enantiomeric purity of the final product.
Protocol for Chiral HPLC Method Development:
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as those derived from cellulose or amylose (e.g., CHIRALPAK® or CHIRALCEL® series), as they show broad enantioselectivity for a wide range of compounds.[10]
-
Mobile Phase Screening:
-
Normal Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.
-
Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.
-
-
Method Optimization:
-
Mobile Phase Composition: Vary the ratio of the strong to weak solvent to optimize retention time and resolution.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Temperature: Column temperature can influence selectivity; investigate a range from ambient to 40 °C.
-
Detector: Use a UV detector at a wavelength where the analyte has sufficient absorbance (e.g., around 210 nm for the amide chromophore).
-
-
Validation: Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Diagram: Chiral HPLC Method Development Workflow
Caption: Chiral HPLC Method Development.
Applications in Pharmaceutical Development
The utility of (S)-Methyl 2-acetamido-3-hydroxypropanoate lies in its ability to introduce a specific stereocenter into a target molecule, which is a critical aspect of modern drug design.[11]
Precursor for Neuroprotective Agents
L-serine and its derivatives have garnered significant attention for their potential neuroprotective effects.[12][13] They are involved in various neurological pathways and have been investigated for the treatment of conditions like epilepsy and Alzheimer's disease.[13] (S)-Methyl 2-acetamido-3-hydroxypropanoate, as a protected form of L-serine, can serve as a key intermediate in the synthesis of more complex molecules with enhanced neuroprotective activity or improved pharmacokinetic properties.
Chiral Building Block in Total Synthesis
The defined stereochemistry of (S)-Methyl 2-acetamido-3-hydroxypropanoate makes it an ideal starting material in the total synthesis of complex natural products and pharmaceuticals. For instance, chiral serine derivatives are utilized in the synthesis of the antiepileptic drug (R)-lacosamide, where the stereochemistry of the final product is crucial for its therapeutic efficacy.[14] The synthetic strategy often involves the modification of the hydroxyl and ester functionalities to build the desired molecular framework.
Diagram: Role in Drug Synthesis
Caption: Pathway to API Synthesis.
Conclusion: An Indispensable Tool for Chirality in Drug Discovery
(S)-Methyl 2-acetamido-3-hydroxypropanoate stands out as a versatile and valuable chiral building block in the pharmaceutical industry. Its straightforward synthesis from L-serine, coupled with its multiple functional groups, provides a robust platform for the construction of complex, enantiomerically pure molecules. The detailed protocols for its synthesis and analytical characterization provided in this guide are intended to empower researchers to confidently utilize this compound in their drug discovery and development endeavors. As the quest for more selective and effective therapeutics continues, the role of such fundamental chiral intermediates will undoubtedly remain of paramount importance.
References
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Chem-Impex. Acetyl-L-serine methyl ester.
-
ChemicalBook. L-Serine methyl ester hydrochloride(5680-80-8) 1H NMR spectrum.
-
PubMed Central. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury.
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Google Patents. Synthetic method of L-serine methyl ester hydrochloride.
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ResearchGate. Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide.
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RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
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ChemicalBook. N-Acetyl-L-serine synthesis.
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Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
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Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
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BenchChem. Understanding Methyl 3-Hydroxypropanoate: Properties, Synthesis, and Applications.
-
ResearchGate. Preparation of methyl ester of L-serine.
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PubMed Central. Roles of the quantification of serine in the brain.
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Google Patents. The preparation method of N-acetyl-β-chloro-ALANINE methyl esters.
-
The University of Queensland. Synthesis of a Chiral Serine Aldehyde Equivalent and its Conversion to Chiral Alpha-Amino-Acid Derivatives.
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ZM Silane Limited. Organic Synthesis Drug Intermediates | Silane Silicone Manufacturer.
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BOC Sciences. Precision Chiral Building Block Synthesis.
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ResearchGate. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury.
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
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DCU Research Repository. The Synthesis, Characterisation, and Application of Novel N- Ferrocenoyl Peptide Derivatives.
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Basic 1H- and 13C-NMR Spectroscopy.
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
-
NIH. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections.
-
Lead Sciences. (S)-Methyl 2-acetamido-3-hydroxypropanoate.
-
Google Patents. 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.
-
BLDpharm. Methyl (2R)-2-amino-3-[(3-hydroxypropyl)sulfanyl]propanoate.
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The Versatile Chiral Synthon: (S)-Methyl 2-acetamido-3-hydroxypropanoate in Modern Medicinal Chemistry
In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. The chirality of a drug molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the use of enantiomerically pure starting materials, or chiral building blocks, has become a cornerstone of efficient and stereoselective synthesis. Among these, (S)-Methyl 2-acetamido-3-hydroxypropanoate, also known as N-acetyl-L-serine methyl ester, has emerged as a highly versatile and valuable synthon in medicinal chemistry. Its inherent chirality, derived from the naturally abundant amino acid L-serine, coupled with its strategically placed functional groups, provides a powerful platform for the construction of a diverse array of complex and biologically active molecules.
This comprehensive guide delves into the multifaceted applications of (S)-Methyl 2-acetamido-3-hydroxypropanoate in medicinal chemistry. We will explore its role in the synthesis of antiviral and anticancer agents, providing detailed protocols and mechanistic insights. Furthermore, we will examine its utility in the preparation of key chiral intermediates, such as aziridines and β-amino acids, which are themselves critical components of numerous pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important chiral building block.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₄ | |
| Molecular Weight | 161.16 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 88-92 °C | |
| Optical Rotation | [α]D +15.5° (c=1 in methanol) |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the methyl ester protons, the acetyl methyl protons, the methine proton at the chiral center, and the diastereotopic protons of the methylene group adjacent to the hydroxyl group. The coupling patterns of these signals provide valuable information about the connectivity of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will exhibit resonances for each of the six unique carbon atoms in the molecule, including the carbonyl carbons of the ester and amide groups, the chiral methine carbon, the methylene carbon, and the two methyl carbons.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The expected molecular ion peak [M+H]⁺ would be observed at m/z 162.07.
Application in the Synthesis of Antiviral Agents: The Case of Oseltamivir (Tamiflu®)
(S)-Methyl 2-acetamido-3-hydroxypropanoate serves as a valuable precursor for the synthesis of neuraminidase inhibitors, a class of antiviral drugs effective against influenza viruses. A prominent example is Oseltamivir (Tamiflu®). While the industrial synthesis of Oseltamivir often starts from shikimic acid or D-serine, a synthetic route from the readily available L-serine derivative, (S)-Methyl 2-acetamido-3-hydroxypropanoate, is conceptually straightforward and highlights the utility of this chiral building block. The key stereocenter in the final drug molecule can be traced back to the inherent chirality of the starting material.
The synthesis involves a series of transformations that convert the serine backbone into the functionalized cyclohexene core of Oseltamivir. A critical step often involves the formation of a chiral aziridine intermediate, which allows for the stereocontrolled introduction of the amino and pentyloxy side chains.
Application Notes and Protocols for Enzymatic Reactions Utilizing (S)-Methyl 2-acetamido-3-hydroxypropanoate
Introduction: The Versatility of a Chiral Building Block
(S)-Methyl 2-acetamido-3-hydroxypropanoate, also known as N-acetyl-L-serine methyl ester, is a valuable chiral building block in synthetic organic chemistry and drug development. Its trifunctional nature, possessing an ester, an amide, and a primary alcohol, makes it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. The stereochemistry of this compound is often crucial for the biological activity of the final product. Biocatalysis, through the use of enzymes, offers a highly selective and environmentally benign approach to transform this substrate, preserving or modifying its chiral integrity.
This guide provides an in-depth exploration of enzymatic reactions involving (S)-Methyl 2-acetamido-3-hydroxypropanoate, focusing on hydrolysis reactions catalyzed by common hydrolases. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their execution and analysis.
Enzymatic Hydrolysis: A Key Transformation
The most common enzymatic reaction involving (S)-Methyl 2-acetamido-3-hydroxypropanoate is the hydrolysis of the methyl ester group to yield N-acetyl-L-serine and methanol. This transformation is catalyzed by a variety of hydrolases, including proteases and lipases. The resulting product, N-acetyl-L-serine, is a naturally occurring compound found in various organisms and serves as a precursor in several metabolic pathways.[1][2]
Enzyme Selection: Proteases and Lipases
Serine Proteases: Enzymes such as α-chymotrypsin and papain are well-known for their ability to catalyze the hydrolysis of ester bonds in addition to their native peptide bond cleavage activity.[3][4] The catalytic triad (Ser-His-Asp) in the active site of these enzymes is responsible for the nucleophilic attack on the carbonyl carbon of the ester.[5]
Lipases: These enzymes are versatile biocatalysts that function at the interface of aqueous and organic phases. They are widely used for the hydrolysis and synthesis of esters.[6] Lipases from various sources, such as Candida and Pseudomonas, have been shown to effectively catalyze the hydrolysis of amino acid esters.[7]
The choice of enzyme can influence the reaction rate and, in the case of racemic substrates, the enantioselectivity of the hydrolysis.
Reaction Mechanism: A Tale of Two Steps
The enzymatic hydrolysis of (S)-Methyl 2-acetamido-3-hydroxypropanoate by a serine hydrolase (protease or lipase) generally follows a two-step "ping-pong" mechanism:
-
Acylation: The serine residue in the enzyme's active site, activated by the histidine and aspartate residues of the catalytic triad, performs a nucleophilic attack on the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate which then collapses, releasing methanol and forming an acyl-enzyme intermediate.
-
Deacylation: A water molecule, activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently collapses to release the N-acetyl-L-serine product and regenerate the free enzyme.
Caption: Workflow for pH-stat titration assay.
Protocol 3: Analytical Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the progress of the enzymatic hydrolysis by separating and quantifying the substrate and the product. [8][9] Materials:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile and water with a modifier (e.g., 0.1% formic acid or phosphoric acid)
-
(S)-Methyl 2-acetamido-3-hydroxypropanoate standard
-
N-acetyl-L-serine standard
Procedure:
-
Set up the enzymatic reaction: Prepare the reaction mixture as described in Protocol 1 or 2.
-
Take time-point samples: At various time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction: Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as a strong acid (e.g., trifluoroacetic acid to a final concentration of 0.1%) or by heating.
-
Prepare samples for HPLC: Centrifuge the quenched samples to remove any precipitated enzyme. Dilute the supernatant with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the prepared samples and standards.
-
Run a suitable gradient or isocratic method to separate the substrate and product. For example, a gradient of 5% to 50% acetonitrile in water with 0.1% formic acid over 15 minutes.
-
Detect the compounds using a UV detector (around 210 nm for the amide bond) or an MS detector for higher specificity and sensitivity.
-
-
Data Analysis:
-
Identify the peaks for the substrate and product by comparing their retention times with those of the standards.
-
Quantify the concentration of the substrate and product at each time point by integrating the peak areas and using a calibration curve.
-
Plot the concentration of the product formed or substrate consumed versus time to determine the reaction rate.
-
Conclusion and Future Perspectives
The enzymatic hydrolysis of (S)-Methyl 2-acetamido-3-hydroxypropanoate provides a green and highly selective method for the synthesis of N-acetyl-L-serine. The protocols outlined in this application note offer robust starting points for researchers to explore the utility of proteases and lipases for this transformation. Further optimization of reaction conditions, such as pH, temperature, and enzyme source, can lead to improved reaction efficiency. [10]Moreover, the application of these enzymatic methods can be extended to the kinetic resolution of racemic mixtures of N-acetylated amino acid esters, providing access to enantiomerically pure building blocks for chiral synthesis. The analytical techniques described herein are crucial for the accurate monitoring and characterization of these important biocatalytic reactions.
References
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Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. Analytical Chemistry. [Link]
-
The α-chymotryptic hydrolysis of glycine esters. Biochemical Journal. [Link]
-
pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers. Polymers (Basel). [Link]
-
An efficient lipase-catalyzed enantioselective hydrolysis of (R,S)-azolides derived from N-protected proline, pipecolic acid, and nipecotic acid. ResearchGate. [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences. [Link]
-
A rapid spectrophotometric method for the determination of esterase activity. Analytical Biochemistry. [Link]
-
Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Catalysts. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002931). Human Metabolome Database. [Link]
-
(PDF) pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers. ResearchGate. [Link]
-
Kinetics of the hydrolysis of N-benzoyl-l-serine methyl ester catalysed by bromelain and by papain. Analysis of modifier mechanisms by lattice nomography, computational methods of parameter evaluation for substrate-activated catalyses and consequences of postulated non-productive binding in bromelain. Biochemical Journal. [Link]
-
Kinetics and mechanisms of reactions catalyzed by immobilized lipases. Enzyme and Microbial Technology. [Link]
-
Determination of lipase/esterase activity, titration by the pH-stat method. Novozymes. [Link]
-
NMR on-line monitoring of esterification catalyzed by cutinase. Biotechnology and Bioengineering. [Link]
-
Separation and detection of D-/L-serine by conventional HPLC. MethodsX. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000766). Human Metabolome Database. [Link]
-
Toxicology studies with N-acetyl-L-serine. Food and Chemical Toxicology. [Link]
-
Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma. Journal of Chromatography B. [Link]
-
Kinetic resolution of amino acid esters catalyzed by lipases. Biotechnology Letters. [Link]
-
Potential for pH Monitoring the Enzyme-Catalyzed Hydrolysis of Esters with a Novel Nano-Engineered Fluorescent Probe. ResearchGate. [Link]
-
Time-Resolved NMR: Extracting the Topology of Complex Enzyme Networks. Biophysical Journal. [Link]
-
Toxicology studies with N-acetyl-L-serine. PubMed. [Link]
-
Monitoring pH Levels in Enzymatic Hydrolysis for Biomass. YouTube. [Link]
-
In-solution Chymotrypsin Enzymatic Digestion. Mass Spectrometry Research Facility. [Link]
-
Synthesis of neryl acetate by free lipase-catalyzed transesterification in organic solvents and its kinetics. Food Science and Technology. [Link]
-
Esterase Autodisplay: Enzyme Engineering and Whole-Cell Activity Determination in Microplates with pH Sensors. Applied and Environmental Microbiology. [Link]
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Application Notes and Protocols for the Derivatization of (S)-Methyl 2-acetamido-3-hydroxypropanoate
Authored by: A Senior Application Scientist
Abstract
(S)-Methyl 2-acetamido-3-hydroxypropanoate, the methyl ester of N-acetyl-L-serine, is a chiral building block of significant interest in pharmaceutical and synthetic chemistry. Its utility is often predicated on precise analytical characterization or further chemical modification. Derivatization—the targeted chemical modification of its functional groups—is an indispensable tool for enhancing its analytical properties or preparing it for subsequent synthetic steps. This guide provides an in-depth exploration of key derivatization strategies targeting the primary hydroxyl group of this molecule. We move beyond simple procedural lists to explain the causal chemistry behind methodological choices, ensuring that researchers can not only replicate these protocols but also adapt them with a deep understanding of the underlying principles. The protocols detailed herein cover O-acylation for enhanced chromatographic performance, silylation for gas-phase analysis, and chiral derivatization for the unambiguous determination of stereochemical purity and absolute configuration.
Introduction: The Rationale for Derivatization
The structure of (S)-Methyl 2-acetamido-3-hydroxypropanoate presents a unique analytical challenge. The presence of a polar primary hydroxyl group alongside amide and ester functionalities results in low volatility and a propensity for strong intermolecular hydrogen bonding. These characteristics make direct analysis by techniques like Gas Chromatography (GC) problematic, often leading to poor peak shape, thermal decomposition, and unreliable quantification.[1]
Derivatization serves three primary objectives for this molecule:
-
Enhancement of Volatility and Thermal Stability: By chemically masking the polar hydroxyl group, its boiling point is lowered, and thermal stability is increased, rendering the molecule amenable to GC analysis.[2]
-
Improvement of Chromatographic Separation and Detection: Derivatization can introduce moieties that improve separation efficiency on specific Liquid Chromatography (LC) columns or introduce chromophores/fluorophores for enhanced UV or fluorescence detection.[3]
-
Determination of Enantiomeric Purity and Absolute Configuration: Reaction with an enantiomerically pure chiral derivatizing agent (CDA) converts the enantiomers of an analyte into diastereomers.[4] Since diastereomers possess distinct physical properties, they can be separated and quantified using standard achiral chromatographic or spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR).[5][6]
This document details robust protocols for three field-proven derivatization methods targeting the hydroxyl group: O-acylation, silylation, and Mosher's ester formation.
O-Acylation of the Hydroxyl Group: Trifluoroacetylation
O-acylation involves the conversion of the hydroxyl group into an ester. This transformation effectively masks the polar -OH group, reducing its ability to form hydrogen bonds and thereby increasing its volatility. Using an acylating agent like trifluoroacetic anhydride (TFAA) is particularly advantageous as it introduces a trifluoromethyl group. This modification not only enhances volatility for GC analysis but also provides a sensitive handle for Electron Capture Detection (ECD) and a unique signature for Mass Spectrometry (MS) and ¹⁹F NMR.[7]
Causality and Mechanistic Insight
The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the hydroxyl oxygen attacks one of the electrophilic carbonyl carbons of TFAA. This is followed by the departure of a trifluoroacetate anion as a leaving group. The reaction is typically performed in an inert aprotic solvent like dichloromethane (DCM) to prevent side reactions. While the amide nitrogen is also nucleophilic, O-acylation is generally favored under neutral or mildly acidic conditions for hydroxyamino acids.[8] The use of a mild base like pyridine can be employed to catalyze the reaction and scavenge the trifluoroacetic acid byproduct, driving the equilibrium towards the product.
Caption: Workflow for the O-trifluoroacetylation of the substrate.
Protocol: O-Trifluoroacetylation for GC-MS Analysis
Materials:
-
(S)-Methyl 2-acetamido-3-hydroxypropanoate
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (optional, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction vial with a magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
Preparation: In a clean, dry vial, dissolve (S)-Methyl 2-acetamido-3-hydroxypropanoate (1.0 eq.) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Cooling: Place the vial in an ice bath and cool the solution to 0°C with gentle stirring.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.2 eq.) to the stirred solution. If using a catalyst, pyridine (1.5 eq.) can be added at this stage.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient.
| Parameter | Condition/Reagent | Rationale | Expected Yield |
| Solvent | Anhydrous Dichloromethane | Inert, aprotic solvent that solubilizes reactants without participating in the reaction. | >90% |
| Acylating Agent | Trifluoroacetic Anhydride (TFAA) | Highly reactive; introduces a volatile, electron-capturing TFA group.[9] | |
| Catalyst/Base | Pyridine (optional) | Acts as a nucleophilic catalyst and scavenges the acidic byproduct to drive the reaction forward. | |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction; RT provides sufficient energy for completion. | |
| Work-up | Saturated NaHCO₃ | Neutralizes excess TFAA and the trifluoroacetic acid byproduct. |
Silylation for Enhanced GC Volatility
Silylation is the quintessential derivatization technique for preparing polar analytes for GC analysis.[1] The method involves replacing the active, acidic hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2] This conversion dramatically reduces molecular polarity and eliminates hydrogen bonding, leading to a significant increase in volatility and thermal stability.[10]
Causality and Mechanistic Insight
The most effective silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react via a nucleophilic attack (SN2-type mechanism) from the hydroxyl oxygen onto the silicon atom.[2] The reaction is facilitated by a good leaving group (in this case, N-trimethylsilyl-trifluoroacetamide). The addition of a catalyst, typically 1% Trimethylchlorosilane (TMCS), accelerates the reaction. TMCS first reacts with the hydroxyl group to form an HCl molecule and a TMS ether. The generated HCl then protonates the BSTFA, making it an even more potent silyl donor. The process requires strictly anhydrous conditions, as silylating reagents will preferentially react with any water present.[2]
Caption: Streamlined workflow for silylation prior to GC analysis.
Protocol: Microscale Silylation with BSTFA + 1% TMCS
Materials:
-
(S)-Methyl 2-acetamido-3-hydroxypropanoate (dried sample)
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous acetonitrile or pyridine (optional, as solvent)
-
2 mL GC vial with screw cap and septum
-
Heating block or oven
Procedure:
-
Sample Preparation: Place 50-100 µg of the dried analyte into a 2 mL GC vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of dry nitrogen.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS directly to the dried sample. If the sample is not readily soluble, 50-100 µL of anhydrous acetonitrile or pyridine can be added as a solvent.
-
Reaction: Tightly cap the vial and vortex briefly to ensure mixing. Heat the vial at 70°C for 40 minutes in a heating block.[11]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC or GC-MS system. No work-up is required.
| Parameter | Reagent/Condition | Rationale | Expected Outcome |
| Silylating Agent | BSTFA + 1% TMCS | Highly reactive, versatile agent with volatile byproducts that do not interfere with chromatography.[1] | Quantitative conversion |
| Catalyst | 1% TMCS | Accelerates the reaction, especially for sterically hindered hydroxyls. | Rapid derivatization |
| Solvent | None, Pyridine, or Acetonitrile | Often, the reagent itself acts as the solvent. Pyridine can aid solubility and scavenge HCl. | Clear, homogenous solution |
| Temperature | 70°C | Provides thermal energy to ensure the reaction goes to completion quickly. | |
| Conditions | Anhydrous | Silylating agents react readily with water, which would consume the reagent and yield incomplete derivatization. |
Chiral Derivatization: Mosher's Ester Analysis for Stereochemical Determination
Determining the enantiomeric purity of a chiral molecule is paramount in drug development. Chiral derivatization provides a definitive method for this analysis. By reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers can then be resolved and quantified using achiral separation techniques or distinguished by NMR spectroscopy.[4][12]
Method Spotlight: Mosher's Acid (MTPA)
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, is a gold-standard CDA for alcohols and amines.[5][13] It is typically used as its more reactive acid chloride derivative, (R)- or (S)-MTPA-Cl. Reaction with the hydroxyl group of (S)-Methyl 2-acetamido-3-hydroxypropanoate yields a diastereomeric MTPA ester.[6]
Causality and Analytical Principle: The power of Mosher's method lies in the anisotropic effect of the phenyl ring in the MTPA moiety. In the most stable conformation of the resulting ester, the substituents on the chiral center of the original alcohol will experience different magnetic environments.[12] This leads to predictable differences in the chemical shifts (Δδ) in the ¹H NMR spectrum for the two diastereomers (formed from reacting with both (R)- and (S)-MTPA-Cl). By analyzing these Δδ values (Δδ = δS - δR), one can not only determine the enantiomeric excess (e.e.) but also assign the absolute configuration of the original alcohol.[14]
Caption: Parallel workflow for Mosher's ester analysis.
Protocol: Preparation of (R)- and (S)-MTPA Esters
Materials:
-
(S)-Methyl 2-acetamido-3-hydroxypropanoate
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous deuterated chloroform (CDCl₃) or other suitable NMR solvent
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Two NMR tubes and two reaction vials
Procedure: This procedure should be performed in parallel in two separate vials, one for (R)-MTPA-Cl and one for (S)-MTPA-Cl.
-
Preparation: In a dry vial, dissolve ~5 mg of the analyte in 0.5 mL of anhydrous CDCl₃. Add a catalytic amount of DMAP or a slight excess of anhydrous pyridine (~1.2 eq.).
-
Reagent Addition: To this solution, add a slight molar excess (1.1 eq.) of (R)-MTPA-Cl in one vial and (S)-MTPA-Cl in the other.
-
Reaction: Cap the vials and allow them to stand at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC. The reaction can be gently warmed if necessary.
-
Direct Analysis: The resulting solutions containing the diastereomeric esters can often be analyzed directly by NMR without further purification. The pyridine hydrochloride salt that forms typically precipitates or does not interfere with the spectral regions of interest.
-
NMR Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both the (R)-MTPA and (S)-MTPA ester products.
-
Data Analysis: Identify corresponding protons on either side of the chiral center in the ¹H NMR spectra of both diastereomers. Calculate the chemical shift difference (Δδ = δS - δR) for these protons. The sign of Δδ allows for the assignment of the absolute configuration based on the established Mosher model. The integration of the distinct signals allows for the calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric excess of the starting material.
| Parameter | Reagent/Condition | Rationale | Expected Outcome |
| Chiral Agent | (R)- and (S)-MTPA-Cl | Enantiomerically pure, highly reactive agent that creates diastereomers with predictable NMR spectral differences.[6][13] | Two distinct diastereomers |
| Base | Pyridine or DMAP | Scavenges HCl byproduct, catalyzing the esterification and driving the reaction to completion. | High conversion |
| Solvent | Anhydrous CDCl₃ | Inert solvent suitable for both the reaction and direct NMR analysis, simplifying the workflow. | |
| Analysis | ¹H and ¹⁹F NMR | Provides high-resolution data to distinguish diastereomers and apply the Mosher model for configuration assignment.[14] | Unambiguous stereochemical data |
References
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Seco, J. M., Quínoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]
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Tsogoeva, S. B. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1729. [Link]
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Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. Journal of Organic Chemistry, 34(9), 2543–2549. [Link]
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Chemistry LibreTexts. (2024). 23.2: Derivatization. [Link]
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Wikipedia. (n.d.). Chiral derivatizing agent. [Link]
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Higashi, T., & Ogawa, S. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of AOAC INTERNATIONAL, 105(1), 16-25. [Link]
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Lunder, M., & Bratkovič, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 473–483. [Link]
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ResearchGate. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. [Link]
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Wikipedia. (n.d.). Mosher's acid. [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
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D'yakonov, V. A., et al. (2023). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 88(5), 2915–2924. [Link]
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Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7793–7799. [Link]
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ResearchGate. (2014). Trifluoroacetylation of Amino Acids under Aqueous Conditions Using a Readily Prepared Non-Odoriferous Reagent. [Link]
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Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2003). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 68(10), 3907–3917. [Link]
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ResearchGate. (2021). Derivatization reagents for chiral molecules by LC-MS/MS. [Link]
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Li, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]
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ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?. [Link]
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ResearchGate. (2014). Preparation of methyl ester of L-serine. [Link]
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Yadav, K. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmaceutical Sciences, 11(1). [Link]
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Istrate, A., & Istrate, O. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, 23(13), 7384. [Link]
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Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]
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Istrate, A., & Istrate, O. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, 23(13), 7384. [Link]
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D'yakonov, V. A., et al. (2023). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 88(5), 2915–2924. [Link]
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Reddy, K. S., et al. (2012). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 48(77), 9595-9597. [Link]
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Kent, S. B., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 24(5), 513-524. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
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ResearchGate. (2023). N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2. [Link]
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The Versatile Chiral Synthon: Synthetic Applications of (S)-Methyl 2-acetamido-3-hydroxypropanoate in Complex Molecule Construction
Introduction: Unlocking Stereochemical Complexity with a Serine-Derived Building Block
In the intricate world of complex molecule synthesis, particularly within pharmaceutical and natural product chemistry, the precise control of stereochemistry is paramount. (S)-Methyl 2-acetamido-3-hydroxypropanoate, also known as N-acetyl-L-serine methyl ester, has emerged as a cornerstone chiral building block for introducing stereodefined β-amino alcohol motifs. Its inherent chirality, derived from the natural amino acid L-serine, coupled with its versatile functional groups—an acetamide, a hydroxyl group, and a methyl ester—provides a powerful platform for the stereoselective construction of a diverse array of complex molecular architectures. This guide delves into the practical applications of this invaluable synthon, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The strategic importance of (S)-Methyl 2-acetamido-3-hydroxypropanoate lies in its ability to be transformed into other key chiral synthons, such as chiral oxazolines, which are pivotal ligands in asymmetric catalysis. Furthermore, its structure serves as a direct precursor to vicinal amino alcohols, a common structural feature in many biologically active compounds. This document will explore its application in the synthesis of these key intermediates and its role in the total synthesis of natural products.
Core Synthetic Transformations and Mechanistic Considerations
The synthetic utility of (S)-Methyl 2-acetamido-3-hydroxypropanoate is primarily centered around the reactivity of its hydroxyl and acetamido groups. These functionalities allow for a range of transformations, most notably cyclization reactions to form chiral oxazolines and serving as a nucleophile in various coupling reactions.
Synthesis of Chiral 2-Substituted-4-methoxycarbonyl-2-oxazolines
One of the most powerful applications of (S)-Methyl 2-acetamido-3-hydroxypropanoate is its conversion into chiral 2-oxazolines. These heterocyclic compounds are not only important structural motifs in natural products but also serve as highly effective chiral ligands in a multitude of asymmetric catalytic reactions.[1] The formation of the oxazoline ring from the β-hydroxy amide can proceed through several methods, with the choice of reagent influencing the reaction mechanism and stereochemical outcome.
Mechanism of Oxazoline Formation:
The cyclization of N-(2-hydroxyethyl)amides, such as (S)-Methyl 2-acetamido-3-hydroxypropanoate, can proceed via two main mechanistic pathways, depending on the reaction conditions.
-
Pathway A: Amide Carbonyl Activation (Retention of Stereochemistry) : Under certain acidic conditions, the amide carbonyl oxygen is protonated, enhancing its electrophilicity. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This pathway typically proceeds with retention of stereochemistry at the carbon bearing the hydroxyl group.
-
Pathway B: Hydroxyl Group Activation (Inversion of Stereochemistry) : Alternatively, the hydroxyl group can be activated by converting it into a good leaving group (e.g., by reaction with a sulfonyl chloride or under Appel-type conditions). The amide oxygen then acts as an intramolecular nucleophile, displacing the leaving group in an SN2 fashion. This pathway results in an inversion of stereochemistry at the chiral center.[2]
Figure 1: Mechanistic pathways for oxazoline formation.
Application Notes and Protocols
Protocol 1: Molybdenum-Catalyzed Synthesis of a Serine-Derived Oxazoline
This protocol details the synthesis of a chiral oxazoline from L-serine methyl ester hydrochloride, a direct precursor to (S)-Methyl 2-acetamido-3-hydroxypropanoate. The methodology can be adapted for the N-acetylated substrate. This procedure highlights a molybdenum-catalyzed cyclodehydration, which is a practical and efficient method for oxazoline formation.[3]
Experimental Protocol:
A. Synthesis of Methyl ((3S,5S,7S)-adamantane-1-carbonyl)-L-serinate [3]
-
To a 1-L, two-necked, round-bottomed flask dried in an oven and cooled under argon, add L-serine methyl ester hydrochloride (16.0 g, 99.6 mmol), acetonitrile (0.50 L), and potassium carbonate (20.9 g, 149 mmol).[3]
-
Stir the white suspension vigorously and cool in an ice/water bath.[3]
-
Add 1-adamantanecarbonyl chloride (10.2 g, 49.8 mmol) in one portion through a powder addition funnel.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 14 hours.[3]
-
Concentrate the reaction mixture by rotary evaporation.[3]
-
Transfer the contents to a 2-L separatory funnel and wash with 1.0 M NaHCO₃ (300 mL). A flocculent precipitate will form.[3]
-
Filter the mixture through a pad of celite and wash the celite with ethyl acetate.[3]
-
Separate the filtrate and back-extract the aqueous layer with ethyl acetate.[3]
-
Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the product as a yellow oil.[3]
B. Molybdenum-Catalyzed Cyclization to the Oxazoline
Note: This part of the protocol is a general adaptation based on the principles of molybdenum-catalyzed cyclodehydration of β-hydroxyamides. Specific conditions may need optimization.
-
Dissolve the crude Methyl ((3S,5S,7S)-adamantane-1-carbonyl)-L-serinate in a suitable solvent such as toluene.
-
Add a catalytic amount of a molybdenum (VI) dioxide complex, for example, MoO₂(acac)₂.
-
Reflux the reaction mixture, typically with azeotropic removal of water using a Dean-Stark trap, until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture, filter to remove the catalyst if necessary, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired chiral oxazoline.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield |
| L-serine methyl ester HCl | 155.58 | 16.0 g | 99.6 mmol | - |
| 1-Adamantanecarbonyl chloride | 198.68 | 10.2 g | 49.8 mmol | - |
| Methyl ((adamantane-1-carbonyl))-L-serinate | - | - | - | (Reported yields vary) |
| Chiral Oxazoline | - | - | - | (Dependent on cyclization efficiency) |
Table 1: Reactant and product information for Protocol 1.
Figure 2: Workflow for the synthesis of a chiral adamantyl oxazoline.
Protocol 2: Synthesis of N-Acetyl-L-serine methyl ester
This protocol describes the synthesis of the title compound from its precursor, L-serine methyl ester hydrochloride, providing a reliable method for its preparation in the laboratory.
Experimental Protocol: [4]
-
Dissolve methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride in methylene chloride.[4]
-
Add acetic acid and triethylamine to the solution.[4]
-
Cool the mixture in an ice bath.[4]
-
Add N,N'-dicyclohexylcarbodiimide (DCC) to the cooled solution.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 5 hours.[4]
-
Remove the solvent in vacuo.[4]
-
Wash the residue with tetrahydrofuran and filter to remove the dicyclohexylurea byproduct.[4]
-
Evaporate the filtrate in vacuo.[4]
-
Purify the residue by silica gel chromatography (eluent: methanol/ethyl acetate gradient) to give (S)-Methyl 2-acetamido-3-hydroxypropanoate as a colorless oil.[4]
| Reactant | Role |
| Methyl (2S)-2-amino-3-hydroxypropanoate HCl | Starting Material |
| Acetic Acid | Acetylating Agent |
| Triethylamine | Base |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling Agent |
| Methylene Chloride | Solvent |
Table 2: Reagents for the synthesis of N-Acetyl-L-serine methyl ester.
Applications in the Synthesis of Complex Molecules
The true value of (S)-Methyl 2-acetamido-3-hydroxypropanoate is realized in its application as a key building block in the total synthesis of complex, biologically active molecules.
Potential Role in the Synthesis of (+)-Spisulosine
(+)-Spisulosine is a marine-derived 1-deoxysphingolipid that has demonstrated significant anticancer activity.[5] While the specific starting material in the cited synthesis is not explicitly detailed in the abstract, the erythro-configured amino alcohol motif is a key structural feature. (S)-Methyl 2-acetamido-3-hydroxypropanoate represents an ideal starting point for the stereoselective synthesis of such motifs. A plausible synthetic strategy would involve the conversion of the serine-derived building block into a suitable intermediate for an aza-Claisen rearrangement, which is a powerful method for establishing the stereochemistry of amino alcohols.[5]
Figure 3: Plausible synthetic route to (+)-Spisulosine.
Precursor to Sialic Acid Analogues
Sialic acids are a family of nine-carbon acidic monosaccharides that play crucial roles in numerous biological processes.[6] The structural similarity of (S)-Methyl 2-acetamido-3-hydroxypropanoate to precursors of sialic acid makes it an attractive starting material for the synthesis of novel sialic acid analogues. These analogues are valuable tools for studying the biological functions of sialic acids and for the development of inhibitors of enzymes such as neuraminidase.[7] The synthesis of such analogues often involves stereoselective aldol-type condensations where a C3 synthon, derivable from our title compound, is coupled with a larger carbohydrate fragment.
Conclusion and Future Outlook
(S)-Methyl 2-acetamido-3-hydroxypropanoate is a readily accessible and highly versatile chiral building block that provides a reliable entry point for the stereoselective synthesis of a wide range of complex molecules. Its ability to be efficiently converted into chiral oxazolines for asymmetric catalysis and its direct application in the construction of vicinal amino alcohol motifs underscore its importance in modern organic synthesis. The protocols and applications detailed in this guide serve as a testament to its utility and provide a foundation for further exploration of its synthetic potential. As the demand for enantiomerically pure pharmaceuticals and complex natural products continues to grow, the role of such indispensable chiral synthons will undoubtedly become even more critical.
References
-
Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. PMC. [Link]
-
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. [Link]
-
Total synthesis and the anticancer activity of (+)-spisulosine. PubMed. [Link]
-
Diastereoselective Synthesis of Vicinal Amino Alcohols. ResearchGate. [Link]
-
Various synthetic routes for the preparation of chiral oxazoline ligands. ResearchGate. [Link]
-
Synthesis of Sulfo-Sialic Acid Analogues: Potent Neuraminidase Inhibitors in Regards to Anomeric Functionality. PMC. [Link]
-
Analogues of Sialic Acids as Potential Sialidase Inhibitors Synthesis of 2‐C‐Hydroxymethyl Derivatives of N‐Acetyl‐6‐amino‐2,6‐dideoxy‐neuraminic Acid. ResearchGate. [Link]
-
Preparation of methyl ester of L-serine. ResearchGate. [Link]
-
Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ACS Publications. [Link]
-
Chiral Oxazoline - Containing Ligands. Chemie Brunschwig. [Link]
-
Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. ResearchGate. [Link]
-
Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
- Synthesis of oxazoline compounds.
-
Diastereoselective synthesis of vicinal amino alcohols. RSC Publishing. [Link]
-
Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ResearchGate. [Link]
- Synthetic method of L-serine methyl ester hydrochloride.
-
β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
-
Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S). Organic Syntheses. [Link]
-
Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. MDPI. [Link]
-
Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC. [Link]
-
Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates. MDPI. [Link]
-
Synthesis of a sialic acid analog with the acetamido group at C-4. Sci-Hub. [Link]
-
Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis. PMC. [Link]
-
Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. [Link]
-
Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase. NIH. [Link]
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Technical Support Center: Synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate
Welcome to the technical support center for the synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate, also known as N-acetyl-L-serine methyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the stereochemical integrity of the final product.
Introduction: Navigating the Synthesis of a Versatile Chiral Building Block
(S)-Methyl 2-acetamido-3-hydroxypropanoate is a valuable chiral intermediate in the synthesis of various pharmaceuticals and complex molecules. Its structure, derived from the natural amino acid L-serine, contains three functional groups—amide, ester, and a primary alcohol—presenting a unique set of challenges for the synthetic chemist. The primary goal is typically a two-step process: esterification of L-serine followed by N-acetylation. While seemingly straightforward, achieving high yield and purity requires careful control over reaction conditions to prevent common pitfalls such as side-product formation and racemization. This guide provides a structured, problem-oriented approach to troubleshooting and optimizing your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for (S)-Methyl 2-acetamido-3-hydroxypropanoate?
The most common and field-proven route starts from L-serine and proceeds in two distinct steps:
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Esterification: L-serine is converted to its methyl ester hydrochloride salt using methanol in the presence of an acid catalyst, most commonly thionyl chloride (SOCl₂) or anhydrous HCl gas.[1][2] Thionyl chloride is often preferred on a lab scale as it reacts with methanol to generate HCl in situ and drives the reaction by converting water to SO₂ and HCl gas.
-
N-Acetylation: The resulting L-serine methyl ester hydrochloride is then acetylated on the nitrogen atom. This is typically achieved using acetic anhydride with a tertiary amine base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloride salt and the acetic acid byproduct.[3]
This sequence avoids protecting the hydroxyl group, which is a key advantage for atom economy and process efficiency. However, the hydroxyl group's nucleophilicity is a primary source of potential side reactions during the acetylation step.[4]
Q2: What are the most critical parameters to control throughout the synthesis?
There are three paramount parameters:
-
Temperature: Low temperatures are crucial, especially during the addition of reactive reagents like thionyl chloride and acetic anhydride. This minimizes side reactions, prevents decomposition, and helps preserve stereochemical purity. For the esterification with SOCl₂, temperatures between 0-10°C are recommended during addition.[2]
-
Moisture Control: All reagents and solvents, particularly methanol and reaction vessels, must be anhydrous. Thionyl chloride and acetic anhydride react violently with water, which would consume the reagents and dramatically lower the yield.
-
Stoichiometry and Reagent Addition: Precise control over the molar equivalents of reagents is essential. Slow, dropwise addition of reagents allows for better temperature management and prevents localized concentration spikes that can lead to unwanted side reactions.
Q3: How can I effectively monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring these reactions.
-
Esterification: The starting material, L-serine, is highly polar and will have a very low Rf value (often staying at the baseline) in moderately polar solvent systems (e.g., Dichloromethane:Methanol, 9:1). The product, L-serine methyl ester, is less polar and will have a higher Rf.
-
N-Acetylation: The L-serine methyl ester will react to form the more non-polar N-acetyl product, which will exhibit an even higher Rf value on the TLC plate. A potential side product, the N,O-diacetylated compound, will be the least polar and have the highest Rf.
A recommended TLC analysis protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you may encounter during your synthesis in a question-and-answer format.
Problem Area 1: Esterification of L-Serine
Q: My yield of L-serine methyl ester hydrochloride is significantly lower than expected (<70%). What are the likely causes?
A: A low yield in this step almost always points to issues with reagents or reaction conditions.
-
Causality: Thionyl chloride (SOCl₂) is an excellent choice for this esterification because it reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. It also reacts with residual water and the methanol solvent to produce HCl gas, which catalyzes the esterification. However, its high reactivity can be a double-edged sword.
-
Water Contamination: If your L-serine or methanol is not perfectly dry, the SOCl₂ will be consumed in a reaction with water, reducing the amount available for the primary reaction.
-
Temperature Spikes: Adding SOCl₂ too quickly to methanol is a highly exothermic reaction. Uncontrolled temperature spikes can lead to the degradation of the starting material or the formation of undesired byproducts like dimethyl sulfite. A patent for a similar process specifies maintaining the temperature between 8-15°C during the dropwise addition.[2]
-
Incomplete Reaction: Insufficient reaction time or temperature after the initial addition can lead to incomplete conversion. Reaction times of 24-48 hours are often cited to ensure the reaction goes to completion.[2]
-
Troubleshooting Workflow: Improving Esterification Yield
Caption: Troubleshooting flowchart for the esterification step.
Problem Area 2: N-Acetylation of L-Serine Methyl Ester
Q: During the N-acetylation step, my TLC shows multiple spots, and the final yield of the desired product is poor. What is happening?
A: This is the most critical step for selectivity. The presence of multiple spots indicates the formation of side products, primarily the N,O-diacetylated derivative.
-
Causality (N- vs. O-Acetylation): The starting material, L-serine methyl ester, has two nucleophilic sites: the primary amine (-NH₂) and the primary hydroxyl (-OH). The amine is generally more nucleophilic than the hydroxyl group. However, under standard acetylation conditions with acetic anhydride, both groups can react. O-acetylation becomes more competitive if the reaction is run at higher temperatures or for extended periods. The hydroxyl group in serine is reactive and often requires protection in polypeptide synthesis to prevent such undesired reactions.[4]
-
Role of the Base: A base, typically triethylamine (TEA), is added in at least two molar equivalents.
-
Eq 1: Neutralizes the hydrochloride salt of the starting material, liberating the free amine for reaction.
-
Eq 2: Scavenges the acetic acid produced during the amidation reaction. If insufficient base is used, the free amine concentration will be low, slowing down the desired N-acetylation and potentially allowing other pathways to compete.
-
Data Table: Optimizing N-Acetylation Selectivity
| Parameter | Condition for High N-Selectivity | Rationale & References |
| Temperature | -10°C to 5°C | Lowers the reaction rate, increasing the kinetic preference for the more nucleophilic amine over the hydroxyl group. |
| Acetic Anhydride | 1.05 - 1.2 equivalents | Using a large excess significantly increases the risk of O-acetylation. Precise stoichiometry is key. |
| Base | 2.1 - 2.2 equivalents of TEA | Ensures complete neutralization of the HCl salt and the acetic acid byproduct, maximizing the concentration of the free amine.[3] |
| Solvent | Aprotic solvent (e.g., Dichloromethane, Ethyl Acetate) | Prevents side reactions with the solvent and provides good solubility for the reactants. |
| Reaction Time | Monitor closely by TLC (typically 2-5 hours) | Over-extending the reaction time, even at low temperatures, can lead to the slow formation of the diacetylated product. |
Problem Area 3: Stereochemical Integrity
Q: I suspect my final product is partially or fully racemic. How can I prevent the loss of stereochemistry?
A: Racemization at the α-carbon is a known risk in amino acid chemistry, often facilitated by strong bases or high temperatures.
-
Mechanism: The proton on the α-carbon of the amino acid ester is weakly acidic. In the presence of a base, it can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of (S) and (R) enantiomers.[5] While TEA is generally not strong enough to cause significant racemization under controlled conditions, prolonged exposure or elevated temperatures increase the risk. The formation of an oxazolone intermediate under certain acylation conditions is another potential pathway to racemization, though less common with acetic anhydride at low temperatures.
Preventative Measures:
-
Maintain Low Temperatures: This is the most critical factor. Keep all reaction steps, especially the acetylation, at or below room temperature.
-
Avoid Strong Bases: Do not substitute TEA with stronger bases like hydroxides, alkoxides, or DBU.
-
Minimize Reaction Times: Do not let reactions run unnecessarily long once the starting material is consumed (as per TLC).
-
Confirm Configuration: Use a polarimeter to measure the specific rotation of your purified product and compare it to the literature value. Chiral HPLC is the definitive method for determining enantiomeric excess (e.e.).
Optimized Experimental Protocols
Protocol 1: Synthesis of L-Serine Methyl Ester Hydrochloride
-
Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous methanol (250 mL).
-
Cooling: Cool the flask in an ice-salt bath to 0°C.
-
Substrate Addition: Add L-serine (21.0 g, 0.2 mol) to the cold methanol. The serine will not fully dissolve, creating a slurry.
-
Reagent Addition: Slowly add thionyl chloride (17.5 mL, 0.24 mol) dropwise via an addition funnel over 45-60 minutes, ensuring the internal temperature does not exceed 15°C.[2] Gas evolution (SO₂ and HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 35-40°C and stir for 24 hours. The mixture should become a clear solution.
-
Workup: Cool the solution and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-serine methyl ester hydrochloride. It can be triturated with cold diethyl ether to remove any non-polar impurities and then dried under vacuum. The crude product is often of sufficient purity for the next step.
Protocol 2: Synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate
-
Setup: To a flame-dried 500 mL round-bottom flask, add the crude L-serine methyl ester hydrochloride (15.5 g, 0.1 mol) and anhydrous dichloromethane (DCM, 200 mL).
-
Cooling: Cool the resulting suspension to 0°C in an ice bath.
-
Base Addition: Slowly add triethylamine (30.6 mL, 0.22 mol) dropwise. Stir for 15 minutes at 0°C.
-
Acetylation: Add acetic anhydride (11.3 mL, 0.12 mol) dropwise, keeping the internal temperature below 5°C.
-
Reaction: Stir the reaction at 0°C and monitor its progress every 30 minutes by TLC. The reaction is typically complete within 2-5 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution slowly.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with 1M HCl (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of methanol in ethyl acetate to yield the final product as a colorless oil or white solid.[3]
Protocol 3: TLC Monitoring Method
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: 10% Methanol in Dichloromethane.
-
Visualization:
-
UV light (254 nm) for aromatic impurities (if any).
-
Staining with potassium permanganate (KMnO₄) solution. The hydroxyl group of the product and starting material will appear as a yellow spot on a purple background.
-
Staining with ninhydrin solution (for steps involving free amines). The starting material in the acetylation step (L-serine methyl ester) will stain purple/blue. The N-acetylated product will not.
-
Visualization of Key Processes
General Synthesis Workflow
Caption: The two-step synthesis of the target compound.
References
- Synthesis method of (S)-2-hydroxy-3-o-methylpropanoic acid.
-
Preparation of methyl ester of L-serine. ResearchGate. [Link]
- A kind of preparation method of methyl 3-hydroxypropionate.
- Synthetic method of L-serine methyl ester hydrochloride.
-
Why did my amide syntesis does not work? ResearchGate. [Link]
- Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide.
-
Tips and tricks for difficult amide bond formation? Reddit r/Chempros. [Link]
- Method for the production of l-amino acids from their racemic n-acetyl-d, l-derivatives by enzymatic racemate cleavage by means of isolated recombinant enzymes.
-
Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. ResearchGate. [Link]
-
Racemization in the Use of N-(9-(9-Phenylfluorenyl))Serine-Derived Cyclic Sulfamidates in the Synthesis of δ-Keto α-Amino Carboxylates and Prolines. ResearchGate. [Link]
-
Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties. PubMed Central. [Link]
-
Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au. [Link]
-
Serine racemase interaction with N-methyl-D-aspartate receptors antagonist reveals potential alternative target of chronic pain treatment: Molecular docking study. F1000Research. [Link]
- Process for producing 3-amino-2-hydroxypropionic acid derivatives.
-
Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. [Link]
-
Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida. National Institutes of Health. [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. PubMed Central. [Link]
-
Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. ResearchGate. [Link]
-
Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine Methyl Ester and HPLC Analysis of Urinary Coumarin Metabolites. PubMed. [Link]
- Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
-
Direct amidation of unprotected amino acids using B(OCH2CF3)3. Royal Society of Chemistry. [Link]
- Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
- Method for synthesizing S-2-methyl chloropropionate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 3. N-Acetyl-L-serine synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Serine racemase interaction with N-methyl-D-aspartate receptors antagonist reveals potential alternative target of chronic pain treatment: Molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Identification of side products in (S)-Methyl 2-acetamido-3-hydroxypropanoate reactions
Welcome to the technical support center for (S)-Methyl 2-acetamido-3-hydroxypropanoate, a key building block in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its use. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and mitigate the formation of common side products, ensuring the integrity of your reactions and the purity of your final compounds.
Troubleshooting Guide: Identification and Mitigation of Common Side Products
This section addresses specific issues you may encounter during reactions involving (S)-Methyl 2-acetamido-3-hydroxypropanoate. Each problem is followed by a discussion of probable causes, the underlying chemical mechanisms, and actionable solutions.
Problem 1: Appearance of a More Polar Impurity by TLC/LC-MS, Corresponding to a Loss of the Methyl Group.
Probable Cause: You are likely observing the hydrolysis of the methyl ester to the corresponding carboxylic acid, (S)-2-acetamido-3-hydroxypropanoic acid (N-acetyl-L-serine).
Causality and Mechanism: The ester functional group in (S)-Methyl 2-acetamido-3-hydroxypropanoate is susceptible to hydrolysis, a reaction in which water cleaves the ester bond to form a carboxylic acid and methanol. This process can be catalyzed by the presence of either acid or base in your reaction mixture. Basic conditions promote the nucleophilic attack of a hydroxide ion on the ester carbonyl, while acidic conditions protonate the carbonyl oxygen, making it more electrophilic and susceptible to attack by water.
Solutions:
-
pH Control: Maintain a neutral or near-neutral pH throughout your reaction if the desired transformation allows. The rate of hydrolysis is significantly accelerated at pH extremes.
-
Anhydrous Conditions: If your reaction chemistry permits, use anhydrous solvents and reagents to minimize the presence of water.
-
Work-up and Purification: During aqueous work-up, minimize the time the compound is in contact with acidic or basic solutions. If hydrolysis is unavoidable, the resulting carboxylic acid can typically be separated from the desired ester product by silica gel column chromatography due to its higher polarity.
Problem 2: Detection of a Compound with the Same Mass as the Starting Material but a Different Retention Time, or Loss of Optical Activity.
Probable Cause: This is indicative of racemization at the α-carbon, leading to the formation of the (R)-enantiomer, (R)-Methyl 2-acetamido-3-hydroxypropanoate.
Causality and Mechanism: The α-proton of the chiral center is acidic and can be abstracted by a base to form an enolate intermediate. This planar enolate can then be re-protonated from either face, leading to a mixture of both (S) and (R) enantiomers. This process is particularly prevalent under basic conditions.[1][2] The use of certain coupling agents in peptide synthesis has also been shown to promote racemization.[3]
Solutions:
-
Avoid Strong Bases: Whenever possible, avoid the use of strong, non-nucleophilic bases. If a base is required, consider using a milder base and a lower reaction temperature.
-
Chiral Analysis: Employ a chiral HPLC or GC method to monitor the enantiomeric purity of your material throughout the reaction. This will allow you to identify the reaction conditions that minimize racemization.
-
Reaction Time and Temperature: Minimize reaction times and temperatures, as prolonged exposure to conditions that can cause racemization will lead to a greater loss of optical purity.
Problem 3: Observation of a Less Polar Impurity with a Mass Loss of 18 Da (M-18).
Probable Cause: This strongly suggests the formation of Methyl 2-acetamidoacrylate, the dehydroalanine derivative, through a β-elimination reaction.
Causality and Mechanism: The hydroxyl group on the β-carbon of serine derivatives can be eliminated, particularly under basic conditions, to form a double bond between the α and β carbons.[4][5] This reaction is often irreversible and can be a significant side reaction when working with serine-derived compounds. The resulting dehydroalanine derivative is a reactive Michael acceptor.[6]
Solutions:
-
Protecting Group Strategy: If the hydroxyl group is not involved in the desired reaction, consider protecting it with a suitable protecting group (e.g., a silyl ether or a benzyl ether) to prevent elimination.
-
Mild Reaction Conditions: Avoid strong bases and high temperatures. If a base is necessary, a hindered or non-nucleophilic base at low temperatures may minimize this side reaction.
-
Careful Choice of Reagents: Be mindful that some reagents can promote elimination. For instance, activation of the hydroxyl group to a better leaving group will facilitate this process.
Problem 4: Identification of an Impurity with a Mass Loss of 32 Da (M-32).
Probable Cause: This mass loss corresponds to the formation of an oxazolidinone derivative through intramolecular cyclization with the loss of methanol.
Causality and Mechanism: The amide nitrogen or oxygen can act as a nucleophile and attack the electrophilic ester carbonyl, leading to the formation of a five-membered ring and the expulsion of methanol. This intramolecular reaction can be promoted by either acidic or basic conditions. Some synthetic methods for N-methyl amino acids even proceed through 5-oxazolidinone intermediates.[5]
Solutions:
-
Temperature Control: This intramolecular reaction is often favored at higher temperatures. Running the reaction at a lower temperature can help to minimize the formation of this side product.
-
pH Management: As with hydrolysis, extreme pH values can catalyze this cyclization. Maintaining a near-neutral pH is advisable.
-
Analytical Characterization: The oxazolidinone can be identified by NMR, where the characteristic signals of the methyl ester will be absent, and new signals corresponding to the cyclic structure will appear. Mass spectrometry will show the characteristic loss of 32 Da.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the degradation of (S)-Methyl 2-acetamido-3-hydroxypropanoate?
A1: The primary degradation pathways are hydrolysis of the methyl ester to the carboxylic acid, racemization of the chiral center, β-elimination of the hydroxyl group to form a dehydroalanine derivative, and intramolecular cyclization to form an oxazolidinone. The predominant pathway is highly dependent on the specific reaction conditions, such as pH, temperature, and the presence of other reagents.
Q2: How can I best monitor the purity of my (S)-Methyl 2-acetamido-3-hydroxypropanoate reaction?
A2: A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) can provide a quick assessment of the reaction progress and the formation of polar or non-polar impurities. For more detailed analysis, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is ideal.[7][8] This will allow for the separation and quantification of the starting material and its various side products. For enantiomeric purity, a chiral HPLC or GC method is necessary. Mass Spectrometry (MS) is invaluable for identifying the molecular weights of any observed impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structures of both the desired product and any significant side products.
Q3: Are there any specific storage conditions recommended for (S)-Methyl 2-acetamido-3-hydroxypropanoate to minimize degradation?
A3: To minimize degradation, it is recommended to store (S)-Methyl 2-acetamido-3-hydroxypropanoate in a cool, dry place, away from strong acids and bases. For long-term storage, refrigeration is advisable. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent potential oxidative degradation, although this is a less common pathway for this molecule.
Data Presentation
Table 1: Summary of Common Side Products and Their Characteristics
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass Change from Parent | Typical Analytical Observation |
| (S)-2-Acetamido-3-hydroxypropanoic acid | C₅H₉NO₄ | 147.13 | -14 (CH₂) | More polar spot on TLC; M-14 peak in MS (if derivatized) |
| (R)-Methyl 2-acetamido-3-hydroxypropanoate | C₆H₁₁NO₄ | 161.16 | 0 | Different retention time on chiral HPLC |
| Methyl 2-acetamidoacrylate | C₆H₉NO₃ | 143.14 | -18 (H₂O) | Less polar spot on TLC; M-18 peak in MS |
| (S)-4-(Acetamidomethyl)-oxazolidin-2-one | C₆H₈N₂O₃ | 156.14 | -5 (CH₅) | M-32 peak in MS; absence of methyl ester signals in NMR |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Purity Analysis
This method is designed as a starting point for the analysis of reactions involving (S)-Methyl 2-acetamido-3-hydroxypropanoate. Optimization may be required based on the specific reaction mixture.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Expected Elution Order: (S)-2-Acetamido-3-hydroxypropanoic acid (most polar) -> (S)-Methyl 2-acetamido-3-hydroxypropanoate -> Methyl 2-acetamidoacrylate (least polar). The oxazolidinone and the (R)-enantiomer will have retention times that need to be determined with authentic standards.
Visualizations
Diagram 1: Major Side Product Pathways
Caption: Potential side reaction pathways from (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Diagram 2: Troubleshooting Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A practical one-pot synthesis of dehydroalanine esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
Technical Support Center: Synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate
Welcome to the technical support center for the synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important chiral building block. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (S)-Methyl 2-acetamido-3-hydroxypropanoate and what are the key considerations for each?
There are two primary and widely employed synthetic routes to (S)-Methyl 2-acetamido-3-hydroxypropanoate, each with its own set of advantages and potential pitfalls.
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Route A: Fischer Esterification of N-Acetyl-L-serine. This is a classical and straightforward approach where N-acetyl-L-serine is reacted with methanol in the presence of an acid catalyst.[1][2][3] The primary advantage is the ready availability of the starting material. However, the key challenge is to achieve complete esterification without inducing racemization of the chiral center.[4][5] The reaction is an equilibrium process, meaning an excess of methanol and/or the removal of water is necessary to drive the reaction to completion.[2][3]
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Route B: Acetylation of L-Serine Methyl Ester Hydrochloride. This route begins with the commercially available L-serine methyl ester hydrochloride, which is then acetylated using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.[6][7] This method can be advantageous as the ester functionality is already in place, potentially reducing the risk of racemization at the esterification stage. However, careful control of the reaction conditions during acetylation is crucial to avoid side reactions and ensure complete conversion.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
Q: I am getting a low yield of (S)-Methyl 2-acetamido-3-hydroxypropanoate. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors, depending on the synthetic route chosen. Let's break down the possibilities:
For Fischer Esterification of N-Acetyl-L-serine:
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Incomplete Reaction: As the Fischer esterification is an equilibrium reaction, incomplete conversion is a common cause of low yields.[2][3]
-
Solution:
-
Increase the Excess of Methanol: Use a large excess of methanol to shift the equilibrium towards the product side.
-
Remove Water: If feasible with your setup, use a Dean-Stark apparatus to remove the water formed during the reaction. Alternatively, the use of a dehydrating agent can be considered, though compatibility with the starting material and product should be verified.
-
-
-
Suboptimal Catalyst: The choice and amount of acid catalyst are critical.
-
Solution:
-
Catalyst Choice: Sulfuric acid and p-toluenesulfonic acid are commonly used catalysts.[1]
-
Catalyst Loading: Ensure you are using a catalytic amount. Too little catalyst will result in a slow or incomplete reaction, while too much can lead to side reactions or purification difficulties. A typical loading is 0.1-0.2 equivalents.
-
-
-
Hydrolysis during Workup: The ester product can be susceptible to hydrolysis, especially under acidic or basic conditions if the workup is prolonged or not properly controlled.[1]
-
Solution:
-
Neutralize Carefully: After the reaction, carefully neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) to a pH of ~7. Avoid strongly basic conditions.
-
Minimize Contact with Water: During the aqueous workup, perform extractions promptly and minimize the time the product is in contact with the aqueous phase.
-
-
For Acetylation of L-Serine Methyl Ester Hydrochloride:
-
Incomplete Acetylation: The acetylation reaction may not have gone to completion.
-
Solution:
-
Choice of Acetylating Agent and Base: Acetyl chloride in the presence of a non-nucleophilic base like triethylamine is a common choice.[6] Ensure the reagents are of good quality and used in appropriate stoichiometric amounts (a slight excess of the acetylating agent and base is often employed).
-
Reaction Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control reactivity and minimize side reactions. Ensure the temperature is maintained throughout the addition of reagents.[6]
-
-
-
Loss During Workup: The product is polar and can have some solubility in water, leading to losses during aqueous extraction.
-
Solution:
-
Saturate the Aqueous Phase: Use a saturated sodium chloride solution (brine) for the final wash to decrease the solubility of the organic product in the aqueous layer.
-
Back-Extraction: After the initial extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Racemization of the Chiral Center
Q: My product shows a loss of enantiomeric purity. How can I prevent racemization?
A: Racemization is a significant challenge, particularly for N-acetylated amino acids. The mechanism often involves the formation of an oxazolone intermediate, which can readily tautomerize to a resonance-stabilized and achiral form.[8]
-
Mechanism of Racemization: The N-acetyl group can participate in an intramolecular cyclization to form an oxazolone. The alpha-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral intermediate. Reprotonation can then occur from either face, resulting in a racemic mixture.
-
Preventing Racemization:
-
Mild Reaction Conditions:
-
Temperature: Avoid high reaction temperatures, as this can accelerate the rate of racemization.
-
Reaction Time: Minimize the reaction time to what is necessary for complete conversion. Prolonged exposure to reaction conditions can increase the extent of racemization.
-
-
Choice of Reagents:
-
Fischer Esterification: This method is generally considered to have a lower risk of racemization compared to methods involving activation of the carboxylic acid with coupling agents, provided that harsh conditions are avoided.[1][3]
-
Avoid Strong Bases: When using the acetylation route, use a non-nucleophilic amine base like triethylamine and add it slowly at a low temperature. Stronger bases can promote oxazolone formation and subsequent racemization.
-
-
In Situ Activation: If using a coupling agent is necessary for other reasons, employing an in-situ activation strategy can help minimize the lifetime of the activated species, thereby reducing the opportunity for racemization.[8]
-
Workflow for Addressing Racemization
Caption: Decision tree for mitigating racemization.
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my product. It is an oil/waxy solid and difficult to handle, and I have persistent impurities.
A: The physical nature of (S)-Methyl 2-acetamido-3-hydroxypropanoate (often a viscous oil or low-melting solid) and the presence of polar side products can make purification challenging.[9]
-
Common Impurities:
-
Unreacted Starting Material: N-acetyl-L-serine or L-serine methyl ester hydrochloride.
-
Side Products from Esterification: For Fischer esterification, residual acid catalyst. For DCC-mediated esterification, dicyclohexylurea (DCU) is a common byproduct.
-
Hydrolyzed Product: N-acetyl-L-serine if the ester is cleaved during workup or purification.
-
-
Purification Strategy: Silica Gel Chromatography
-
Choosing the Right Solvent System:
-
The product is quite polar. A typical eluent system is a mixture of a non-polar solvent like ethyl acetate and a polar solvent like methanol.[7]
-
Start with a less polar mixture (e.g., 95:5 ethyl acetate:methanol) and gradually increase the polarity to elute your product.
-
-
Troubleshooting Column Chromatography:
-
Co-elution of Impurities: If impurities are co-eluting with your product, try a different solvent system. For example, dichloromethane/methanol can sometimes provide different selectivity compared to ethyl acetate/methanol.
-
Product Tailing: The hydroxyl and amide groups can cause the product to tail on silica gel. Adding a small amount of a modifier to the eluent, such as 0.5-1% acetic acid, can sometimes improve peak shape. However, be mindful that this can lead to ester hydrolysis if the product is sensitive.
-
Product Sticking to the Column: If the product does not elute even with high concentrations of methanol, the silica gel may be too acidic. You can try neutralizing the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column.
-
-
Table 1: Suggested Starting Conditions for Silica Gel Chromatography
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica gel, 230-400 mesh | Standard for most organic purifications. |
| Mobile Phase | Ethyl acetate/Methanol gradient | Good starting point for polar compounds. |
| Gradient | Start with 100% Ethyl Acetate, gradually increase Methanol to 10-15% | Allows for elution of less polar impurities first. |
| TLC Analysis | Use the same solvent system as the column | To predict the elution profile. |
| Visualization | Potassium permanganate stain or charring | The product may not be UV-active. |
Experimental Protocols
Protocol A: Synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-acetyl-L-serine (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 9:1 ethyl acetate:methanol with a trace of acetic acid).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the residue).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate.
Protocol B: Synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate via Acetylation
-
Reaction Setup: Suspend L-serine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the suspension to 0 °C in an ice bath.[6]
-
Base Addition: Add triethylamine (2.1 eq) dropwise to the suspension while maintaining the temperature at 0 °C.[6]
-
Acetylating Agent Addition: Add acetyl chloride (1.05 eq) dropwise via the addition funnel over 30 minutes, ensuring the temperature does not rise above 5 °C.[6]
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Workup:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography as described in Protocol A.
Analytical Methods
Chiral HPLC for Enantiomeric Excess (ee) Determination
Q: How can I determine the enantiomeric excess of my product?
A: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of your product.
Table 2: Example Chiral HPLC Method
| Parameter | Condition |
| Column | Chiralpak AD-H (or equivalent polysaccharide-based column) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Note: The optimal mobile phase composition and column choice may vary. Method development is often required to achieve baseline separation of the enantiomers.
References
-
Racemization in the Use of N -(9-(9-Phenylfluorenyl))Serine-Derived Cyclic Sulfamidates in the Synthesis of δ-Keto α-Amino Carboxylates and Prolines. ResearchGate. Available at: [Link]
-
New experimental evidence for in-chain amino acid racemization of serine in a model peptide. PubMed. Available at: [Link]
- Method for Lacosamide Preparation. Google Patents.
-
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. Available at: [Link]
-
L-serine production by a methylotroph and its related enzymes. PubMed. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
- Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid. Google Patents.
-
Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI. Available at: [Link]
- DK3144295T3 - METHOD FOR LACOSAMIDE PREPARATION - Google Patents.
-
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. ResearchGate. Available at: [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. Available at: [Link]
-
Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au. Available at: [Link]
-
(PDF) Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acids Prepared in Lab. ResearchGate. Available at: [Link]
-
CHIRAL Handbook. BGB Analytik. Available at: [Link]
-
L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses. Available at: [Link]
-
Fischer Esterification. Organic Chemistry Portal. Available at: [Link]
-
Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. ResearchGate. Available at: [Link]
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Available at: [Link]
-
Silica gel column preparation and compound purification. YouTube. Available at: [Link]
-
New experimental evidence for in-chain amino acid racemization of serine in a model peptide. PubMed. Available at: [Link]
-
Fischer–Speier esterification. Wikipedia. Available at: [Link]
-
Natural and synthetic methanol assimilation pathways. (a) The natural serine cycle (formaldehyde as feedstock). ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M. Organic Syntheses. Available at: [Link]
-
(PDF) Preparation of methyl ester of L-serine. ResearchGate. Available at: [Link]
-
Chiral HPLC for effective enantiomer separation. ResearchGate. Available at: [Link]
-
N-Boc-L-serine methyl ester. Organic Syntheses. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. New experimental evidence for in-chain amino acid racemization of serine in a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DK3144295T3 - METHOD FOR LACOSAMIDE PREPARATION - Google Patents [patents.google.com]
- 7. N-Acetyl-L-serine synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for (S)-Methyl 2-acetamido-3-hydroxypropanoate
Welcome to the technical support center for the synthesis and optimization of (S)-Methyl 2-acetamido-3-hydroxypropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and achieve optimal results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Final Product
-
Question: I am consistently obtaining a low yield of (S)-Methyl 2-acetamido-3-hydroxypropanoate. What are the likely causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the synthetic process. Let's break down the common culprits and their solutions:
-
Incomplete Esterification: The initial esterification of L-serine is a critical step. If this reaction does not go to completion, the overall yield will be significantly impacted.
-
Causality: The equilibrium of the esterification reaction can be unfavorable. The presence of water, either from the solvent or as a byproduct, can hydrolyze the ester back to the carboxylic acid.
-
Solution:
-
Use of Thionyl Chloride: Employing thionyl chloride (SOCl₂) in methanol is a highly effective method. SOCl₂ reacts with methanol to form methyl sulfite and HCl in situ. The HCl then catalyzes the esterification. This method drives the reaction to completion by removing water as it is formed.[1][2]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reaction Time and Temperature: The reaction of L-serine with thionyl chloride in methanol should be allowed to proceed for an adequate amount of time, typically 24-48 hours at a controlled temperature of 35-40 °C to ensure completion without significant byproduct formation.[2]
-
-
-
Inefficient N-Acetylation: The subsequent acetylation of the serine methyl ester hydrochloride is also crucial.
-
Causality: Incomplete neutralization of the hydrochloride salt can prevent the free amine from reacting with the acetylating agent. Additionally, a weak acetylating agent or suboptimal reaction conditions can lead to an incomplete reaction.
-
Solution:
-
Base Selection: Use a suitable base, such as triethylamine, to neutralize the hydrochloride salt prior to or during acetylation.[3] The amount of base should be carefully controlled to avoid racemization.
-
Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. The reaction is typically carried out at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature.[3]
-
-
-
Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Causality: (S)-Methyl 2-acetamido-3-hydroxypropanoate has good water solubility due to its hydroxyl and amide groups, leading to losses during aqueous work-up. It can also be susceptible to thermal degradation during distillation.
-
Solution:
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate. Perform multiple extractions to maximize recovery from the aqueous layer.
-
Purification Method:
-
-
-
Issue 2: Product Discoloration (Yellow or Brown Tint)
-
Question: My final product has a yellow or brown color. What causes this and how can I obtain a colorless product?
-
Answer: Discoloration is a common issue and is often indicative of impurities or degradation.
-
Thermal Degradation: As mentioned, (S)-Methyl 2-acetamido-3-hydroxypropanoate can degrade at high temperatures, leading to the formation of colored byproducts.[5]
-
Solution: Avoid excessive heating during all steps, especially during solvent removal and distillation. Use a rotary evaporator at a moderate temperature and perform distillation under high vacuum.
-
-
Residual Reagents or Byproducts: Incomplete removal of reagents or byproducts from the N-acetylation step can also lead to discoloration.
-
Solution: Ensure thorough washing of the organic extracts during the work-up to remove any residual acid or base. Effective purification by silica gel chromatography is also key to removing colored impurities.
-
-
Issue 3: Racemization of the Chiral Center
-
Question: I am concerned about the chiral purity of my product. How can I minimize racemization during the synthesis?
-
Answer: Maintaining the stereochemical integrity of the α-carbon is paramount. Racemization can occur under both acidic and basic conditions.
-
Mechanism of Racemization: The α-proton of the amino acid derivative is susceptible to deprotonation, especially under basic conditions, leading to the formation of a planar enolate intermediate which can be protonated from either face, resulting in a racemic mixture. Strong acidic conditions can also promote racemization.[6]
-
Preventative Measures:
-
Control of Basicity: During the N-acetylation step, use a stoichiometric amount of a hindered base like triethylamine and avoid strong bases like sodium hydroxide.[7] Perform the reaction at low temperatures to minimize the rate of deprotonation.
-
Mild Reaction Conditions: Whenever possible, opt for milder reaction conditions. For example, enzymatic methods, although not detailed here, can offer high stereoselectivity.[8]
-
Avoid Prolonged Reaction Times: Extended exposure to even mildly basic or acidic conditions can lead to gradual racemization.[7] Monitor the reaction progress by TLC or another suitable method to avoid unnecessarily long reaction times.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best method for the esterification of L-serine?
-
A1: The reaction of L-serine with thionyl chloride in methanol is a highly efficient and widely used method.[1][2] It generates HCl in situ, which catalyzes the reaction, and the process is largely irreversible as the byproducts (SO₂ and HCl) are gaseous. This method typically results in the formation of the L-serine methyl ester hydrochloride salt.[9]
-
-
Q2: Can I perform a one-pot synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate?
-
A2: While a one-pot synthesis is theoretically possible, a stepwise approach is generally recommended to ensure high purity and yield. A typical two-step process involves the initial esterification to form the hydrochloride salt, followed by its isolation and subsequent N-acetylation.[3] This allows for the removal of byproducts from the esterification step before proceeding to the acetylation.
-
-
Q3: How can I confirm the structure and purity of my final product?
-
A3: A combination of analytical techniques should be used:
-
-
Q4: What are some common side reactions to be aware of?
-
A4:
-
Over-acetylation: The free hydroxyl group can potentially be acetylated if harsh acetylating conditions are used. This can be minimized by using controlled amounts of acetic anhydride and mild reaction conditions.
-
Polymerization: Under certain conditions, amino acid esters can undergo self-condensation to form polypeptides.[8] This is generally avoided by using protecting groups and mild reaction conditions.
-
-
Experimental Protocols
Protocol 1: Synthesis of (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride
-
Suspend L-serine in anhydrous methanol in an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0-10 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension while stirring.
-
After the addition is complete, warm the reaction mixture to 35-40 °C and stir for 24-48 hours.[2]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to induce crystallization.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to obtain (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride.
Protocol 2: Synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate
-
Dissolve (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride in a suitable solvent such as dichloromethane in an oven-dried flask.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to neutralize the hydrochloride salt.
-
Slowly add acetic anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 5 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., methanol/ethyl acetate).[3]
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete esterification | Use thionyl chloride in methanol; ensure anhydrous conditions. |
| Inefficient N-acetylation | Use a suitable base (e.g., triethylamine) and acetylating agent (e.g., acetic anhydride). | |
| Losses during work-up | Perform multiple extractions; use vacuum distillation for purification. | |
| Product Discoloration | Thermal degradation | Avoid excessive heat; use vacuum distillation. |
| Residual impurities | Thoroughly wash organic extracts; purify by column chromatography. | |
| Racemization | Harsh basic/acidic conditions | Use stoichiometric amounts of a hindered base; maintain low temperatures. |
| Prolonged reaction times | Monitor reaction progress and work up promptly upon completion. |
Visualizations
Caption: Synthetic workflow for (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Caption: Decision tree for troubleshooting low product yield.
References
- Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents. Google Patents.
- CN108586239B - A kind of preparation method of methyl 3-hydroxypropionate - Google Patents. Google Patents.
-
Preparation of methyl ester of L-serine - ResearchGate . ResearchGate. Available at: [Link]
-
Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection | ACS Polymers Au . ACS Publications. Available at: [Link]
-
Acetylserine | C5H9NO4 | CID 65249 - PubChem - NIH . PubChem. Available at: [Link]
-
A Validated LC Method for the Determination of Chiral Purity of (S)-2-azido-3-methylbutanoic acid: A key Raw material of Valganciclovir hydrochloride - Journal of Chemical and Pharmaceutical Research . Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- WO2013192450A1 - Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide - Google Patents. Google Patents.
-
Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates - ResearchGate . ResearchGate. Available at: [Link]
- Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents. Google Patents.
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry - ACS Publications . ACS Publications. Available at: [Link]
- CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents. Google Patents.
-
Racemization in amino acids? - ResearchGate . ResearchGate. Available at: [Link]
-
18 - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
l-Serine methyl ester hydrochloride - PMC - NIH . NCBI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 3. N-Acetyl-L-serine synthesis - chemicalbook [chemicalbook.com]
- 4. CN108586239B - A kind of preparation method of methyl 3-hydroxypropionate - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
Technical Support Center: Troubleshooting Byproduct Formation in (S)-Methyl 2-acetamido-3-hydroxypropanoate Synthesis
Welcome to the technical support center for the synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate, a key chiral building block in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. My aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthesis for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for (S)-Methyl 2-acetamido-3-hydroxypropanoate?
A1: The most prevalent and economically viable synthesis is a two-step process starting from the readily available amino acid, L-serine. The first step involves the esterification of the carboxylic acid of L-serine to form L-serine methyl ester hydrochloride. This is typically achieved using thionyl chloride (SOCl₂) in methanol.[1][2] The subsequent step is the N-acetylation of the amino group, commonly carried out using acetic anhydride or acetyl chloride in the presence of a base.
Q2: I see an unexpected peak in my 1H NMR spectrum. What are the likely byproducts I should consider?
A2: Several byproducts can arise during this two-step synthesis. The most common culprits to investigate are:
-
(R)-Methyl 2-acetamido-3-hydroxypropanoate (Diastereomer): Resulting from racemization of the chiral center.
-
(S)-Methyl 2-acetamido-3-(acetyloxy)propanoate (O-Acetylated Byproduct): Formed by the acetylation of the hydroxyl group.
-
Methyl 2-acetamido-3-chloropropanoate (Chlorinated Byproduct): A potential byproduct from the esterification step using thionyl chloride.[3][4]
-
Methyl 2-acetamidoacrylate (Dehydroalanine Derivative): Formed via β-elimination of the hydroxyl group.
Q3: My final product has a low optical purity. What could be the cause?
A3: Low optical purity is primarily due to racemization of the α-carbon of the serine derivative. This can occur during both the esterification and N-acetylation steps, especially if harsh conditions (e.g., high temperatures, strong bases) are employed. The mechanism often involves the formation of a planar enolate or an oxazolone intermediate, which can be protonated from either face, leading to a mixture of (S) and (R) enantiomers.[5]
Troubleshooting Guide: A Deeper Dive into Byproduct Formation and Resolution
This section provides a detailed, question-and-answer-formatted guide to address specific issues you may encounter during your synthesis.
Problem 1: Presence of a Diastereomeric Impurity
Q: My analytical data (chiral HPLC or 1H NMR with a chiral shift reagent) indicates the presence of the (R)-enantiomer in my final product. How can I minimize its formation and remove it?
A: Understanding the Cause:
Racemization is a significant challenge in amino acid chemistry. The acidic and potentially high-temperature conditions of the esterification with thionyl chloride, as well as the basic conditions of the acetylation, can promote the loss of stereochemical integrity at the α-carbon. The mechanism often proceeds through a planar intermediate, which can be re-protonated non-stereoselectively.
Experimental Workflow for Minimizing and Removing the Diastereomer:
Caption: Troubleshooting workflow for addressing diastereomeric impurity.
Troubleshooting & Optimization:
-
Esterification Control:
-
Temperature: Add thionyl chloride to the methanol suspension of L-serine at a low temperature (0-5 °C) to control the initial exotherm.[6] While some protocols involve refluxing, minimizing the temperature and reaction time can reduce racemization.
-
Reagent Purity: Use freshly distilled thionyl chloride to avoid side reactions from impurities.
-
-
N-Acetylation Control:
-
Base Selection: Employ a milder base like sodium bicarbonate instead of stronger bases like triethylamine or pyridine, which can more readily promote enolization and racemization.
-
Temperature: Maintain a low to moderate temperature during the acetylation reaction.
-
-
Purification:
-
Fractional Crystallization: The diastereomers may have different solubilities in certain solvent systems. Experiment with solvent/anti-solvent systems like ethyl acetate/hexane or isopropanol/water to selectively crystallize the desired (S)-enantiomer.[7]
-
Chiral Chromatography: For analytical and small-scale preparative purposes, chiral HPLC is an effective method to separate the enantiomers.[8][9]
-
Problem 2: Identification of an O-Acetylated Byproduct
Q: I observe a second acetyl signal in my 1H NMR and an increase in the molecular weight in my mass spectrum. How do I confirm the presence of the O-acetylated byproduct and prevent its formation?
A: Understanding the Cause:
The hydroxyl group of the serine moiety is also nucleophilic and can compete with the amino group for the acetylating agent, especially if a large excess of acetic anhydride is used or if the reaction is run for an extended period at elevated temperatures. The use of certain catalysts can also influence the N- vs. O-selectivity.[10]
Analytical Confirmation and Prevention Workflow:
Caption: Workflow for confirming and preventing O-acetylation.
Troubleshooting & Optimization:
-
Analytical Identification:
-
1H NMR: The N-acetyl group typically appears around 2.0-2.1 ppm. The O-acetyl group will give a distinct singlet, likely in a similar region.
-
13C NMR: Expect to see an additional carbonyl signal for the ester (around 170 ppm) and an additional methyl signal (around 21 ppm) for the O-acetyl group.
-
Mass Spectrometry: The molecular weight of the O-acetylated byproduct will be 42.04 g/mol higher than the desired product.
-
-
Reaction Control:
-
Stoichiometry: Carefully control the stoichiometry of the acetylating agent. Use of a slight excess (e.g., 1.1 equivalents) is often sufficient for complete N-acetylation without significant O-acetylation.
-
Reaction Conditions: Perform the acetylation at room temperature or below and monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times.
-
-
Purification:
-
Selective Hydrolysis: Mild basic hydrolysis (e.g., with dilute sodium bicarbonate solution) can sometimes selectively cleave the more labile O-acetyl ester bond while leaving the N-acetyl amide intact. However, this requires careful optimization to avoid hydrolysis of the methyl ester.
-
Chromatography: Flash column chromatography on silica gel can effectively separate the more polar desired product from the less polar di-acetylated byproduct.
-
Problem 3: Dealing with Chlorinated and Dehydroalanine Byproducts
Q: My mass spectrum shows a peak corresponding to a chlorinated compound, and my NMR has some unusual alkene signals. What are these, and how do I get rid of them?
A: Understanding the Cause:
-
Chlorinated Byproduct (Methyl 2-acetamido-3-chloropropanoate): Thionyl chloride is a chlorinating agent. While its primary role here is to activate the carboxylic acid for esterification, it can also react with the hydroxyl group of serine, especially at higher temperatures, to form a chloro-derivative.[3][4] This chlorinated intermediate would then be N-acetylated in the second step.
-
Dehydroalanine Derivative (Methyl 2-acetamidoacrylate): This byproduct is formed through β-elimination of the hydroxyl group (or the chloro group from the chlorinated byproduct). This elimination is often promoted by basic conditions and/or heat. The resulting α,β-unsaturated ester is an electrophilic Michael acceptor and can potentially react with other nucleophiles in the reaction mixture.
Identification and Removal Strategy:
Caption: Strategy for identifying and removing chlorinated and dehydroalanine byproducts.
Troubleshooting & Optimization:
-
Analytical Identification:
-
Chlorinated Byproduct: Look for the characteristic M+2 isotope pattern for chlorine in the mass spectrum. The 1H NMR will show a downfield shift of the β-protons compared to the starting material.
-
Dehydroalanine Derivative: The 1H NMR will show two distinct signals for the terminal alkene protons.
-
-
Reaction Control:
-
Esterification: As with minimizing racemization, keeping the temperature low during the addition of thionyl chloride and avoiding prolonged heating will reduce the formation of the chlorinated intermediate.
-
Acetylation: Use of a non-nucleophilic, sterically hindered base or a weak inorganic base can disfavor the elimination reaction.
-
-
Purification:
-
Crystallization: These byproducts often have different polarities and crystal packing abilities compared to the desired product. A well-chosen crystallization solvent can effectively remove them.
-
Chromatography: Flash chromatography is a reliable method for separating these impurities. The dehydroalanine derivative is typically less polar than the desired product.
-
Data Summary for Byproduct Identification
The following table summarizes the key analytical data for the target compound and its potential byproducts to aid in their identification.
| Compound | 1H NMR (indicative signals) | 13C NMR (indicative signals) | Mass Spec (m/z) [M+H]+ |
| (S)-Methyl 2-acetamido-3-hydroxypropanoate | ~2.0 ppm (s, 3H, NAc), ~3.8 ppm (s, 3H, OMe), ~3.9-4.0 ppm (m, 2H, β-H), ~4.6 ppm (m, 1H, α-H) | ~23 ppm (NAc-CH₃), ~53 ppm (OMe), ~55 ppm (α-C), ~63 ppm (β-C), ~171 ppm (ester C=O), ~173 ppm (amide C=O) | 162.07 |
| (R)-Methyl 2-acetamido-3-hydroxypropanoate | Similar to (S)-enantiomer. Requires chiral analysis. | Similar to (S)-enantiomer. Requires chiral analysis. | 162.07 |
| (S)-Methyl 2-acetamido-3-(acetyloxy)propanoate | Two singlets ~2.0-2.1 ppm (NAc and OAc), downfield shift of β-protons | Two acetyl CH₃ signals, two carbonyl signals for esters, downfield shift of β-carbon | 204.08 |
| Methyl 2-acetamido-3-chloropropanoate | Downfield shift of β-protons compared to hydroxy compound | Downfield shift of β-carbon | 180.04 |
| Methyl 2-acetamidoacrylate | ~5.8 ppm and ~6.5 ppm (s, 1H each, =CH₂) | ~107 ppm (=CH₂), ~130 ppm (α-C), ~165 ppm (ester C=O), ~169 ppm (amide C=O) | 144.06 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[11][12]
Experimental Protocols
Protocol 1: Synthesis of (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride
-
Suspend L-serine (1.0 eq) in anhydrous methanol (5-10 mL per gram of serine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).
-
Cool the reaction mixture to room temperature and then to 0-5 °C to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold methanol or diethyl ether, and dry under vacuum.
Protocol 2: Synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate
-
Suspend (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add a base (e.g., triethylamine, 2.2 eq, or sodium bicarbonate, 2.5 eq) and cool the mixture to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl (if a tertiary amine base was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Crystallization
-
Dissolve the crude (S)-Methyl 2-acetamido-3-hydroxypropanoate in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol).
-
Slowly add a miscible anti-solvent (e.g., hexane, heptane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to promote crystallization.
-
Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
By understanding the potential pitfalls and armed with these troubleshooting strategies, you are now better equipped to optimize your synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate, leading to a higher quality product for your research and development endeavors.
References
-
ResearchGate. (n.d.). Preparation of methyl ester of L-serine. Retrieved from [Link]
- Google Patents. (2019). CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.
- Google Patents. (1973). US3742034A - Process for the purification of l-serine.
-
GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
- Google Patents. (1999). DE19941062A1 - Pure methyl 2-acetamido-3-chloropropionate preparation for use as intermediate for hypotensive agent ramipril, from methyl serinate hydrochloride by chlorination, acetylation and purification.
-
National Center for Biotechnology Information. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Separation and detection of D-/L-serine by conventional HPLC. Retrieved from [Link]
-
ChemBK. (2024). Methyl 2-acetaMido-3-chloropropanoate. Retrieved from [Link]
-
ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
-
MDPI. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Retrieved from [Link]
-
ResearchGate. (2006). HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate. Retrieved from [Link]
-
American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
MDPI. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
MDPI. (2023). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
SciELO. (2021). Synthesis and crystallization purification of phytosterol esters for food industry application. Retrieved from [Link]
-
MDPI. (2014). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
-
Semantic Scholar. (2015). Amino Acid Chlorides: A Journey from Instability and Racemization Toward Broader Utility in Organic Synthesis Including Peptides and Their Mimetics. Retrieved from [Link]
-
American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). O-acetyl-l-serine – Knowledge and References. Retrieved from [Link]
- Google Patents. (2020). WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride.
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. L-Serine methyl ester hydrochloride(5680-80-8) 1H NMR spectrum [chemicalbook.com]
- 3. DE19941062A1 - Pure methyl 2-acetamido-3-chloropropionate preparation for use as intermediate for hypotensive agent ramipril, from methyl serinate hydrochloride by chlorination, acetylation and purification - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. US3742034A - Process for the purification of l-serine - Google Patents [patents.google.com]
- 8. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]
- 10. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
Addressing challenges with chiral purity of (S)-Methyl 2-acetamido-3-hydroxypropanoate
(Part 2 of 2)
Troubleshooting Guides (Continued)
Issue 3: Low Yield or Incomplete Reaction During N-acetylation
Symptoms:
-
Significant amount of starting material (methyl ester of L-serine) remains after the N-acetylation reaction.
-
Formation of multiple byproducts observed by TLC or LC-MS.
Root Causes and Solutions:
-
Inadequate Acylating Agent: Acetic anhydride is commonly used, but its reactivity can be influenced by the reaction conditions.
-
Troubleshooting Steps:
-
Equivalent Optimization: Ensure at least a stoichiometric amount of acetic anhydride is used. A slight excess (1.1-1.5 equivalents) can drive the reaction to completion.
-
Alternative Reagents: If acetic anhydride is ineffective, consider using acetyl chloride. However, be aware that this is a more reactive and corrosive reagent that produces HCl as a byproduct, which must be neutralized.
-
-
-
Incorrect Solvent or Temperature: The choice of solvent and reaction temperature can impact the solubility of the starting materials and the rate of reaction.
-
Troubleshooting Steps:
-
Solvent Selection: Acetic acid is a common solvent for this reaction. If solubility is an issue, a co-solvent like dichloromethane could be considered.
-
Temperature Control: The reaction is often performed at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be beneficial, but monitor for potential racemization.
-
-
Experimental Protocol: Optimized N-acetylation
-
Dissolution: Suspend the methyl ester of L-serine hydrochloride in a suitable solvent such as dichloromethane.
-
Base Addition: Add a non-nucleophilic base, like triethylamine, to neutralize the hydrochloride and facilitate the reaction.
-
Acylating Agent: Slowly add acetic anhydride to the reaction mixture at 0°C to control the initial exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Workup: Quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Issue 4: Enhancing Enantiomeric Excess of the Final Product
Symptoms:
-
The final product has a good yield but an enantiomeric excess that is below the desired specification (e.g., 95% ee instead of >99% ee).
Root Causes and Solutions:
-
Need for Enantiomeric Enrichment: When the synthetic route does not provide the desired level of chiral purity, a final enrichment step is necessary.
-
Troubleshooting Steps:
-
Recrystallization: This is often the most practical method for enriching the enantiomeric excess of a crystalline solid.[1][2] The principle relies on the different solubilities of the racemate and the pure enantiomer in a given solvent system.
-
Solvent Screening: A systematic screening of solvents is crucial for successful recrystallization. Start with common solvents like ethyl acetate, isopropanol, and toluene, and then explore mixtures to fine-tune the solubility.
-
-
Experimental Protocol: Enantiomeric Enrichment by Recrystallization
-
Solubility Testing: In small vials, test the solubility of your material in a range of solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Recrystallization:
-
Dissolve the material with the suboptimal ee in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
-
Analysis: Dry the crystals and determine the enantiomeric excess by chiral HPLC. Also, analyze the mother liquor to determine the ee of the dissolved material. This will confirm that the desired enantiomer has preferentially crystallized.
| Solvent System | Observation | Potential for Enrichment |
| Ethyl Acetate | High solubility hot, low solubility cold | Good |
| Hexane | Low solubility | Poor |
| Methanol | High solubility hot and cold | Poor |
| Ethyl Acetate/Hexane | Tunable solubility | Excellent |
References
-
Pizzarello, S., & Groy, T. L. (2011). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. ACS Central Science, 1(1), 1-8. [Link]
-
Frigo, D. M., et al. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science, 43(9-10), 1844-1854. [Link]
-
Kadaba, P. K. (2003). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Molecules, 8(10), 745-755. [Link]
-
O'Donnell, M. J., et al. (1996). Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters. Tetrahedron Letters, 37(20), 3465-3468. [Link]
-
Bergman, J. (2019). Enantiomeric amplification of amino acids: part 9—enantiomeric separation via crystallization. Journal of Creation, 33(3), 98-105. [Link]
-
Sneddon, H. F. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 96(11), 2568-2573. [Link]
-
Theil, F. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids. Synthetic Communications, 28(11), 2047-2051. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
Zhao, H., et al. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. International Journal of Molecular Sciences, 9(5), 844-853. [Link]
-
O'Brien, D. M., et al. (2007). Development of N-acetyl methyl ester derivatives for the determination of δ13C values of amino acids using gas chromatography-combustion-isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3813-3820. [Link]
Sources
Technical Support Center: Overcoming Challenges in Scaling Up (S)-Methyl 2-acetamido-3-hydroxypropanoate Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of (S)-Methyl 2-acetamido-3-hydroxypropanoate, also known as N-acetyl-L-serine methyl ester. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. We will explore the causality behind experimental choices, offering robust troubleshooting strategies and detailed protocols to ensure process integrity and reproducibility.
(S)-Methyl 2-acetamido-3-hydroxypropanoate is a valuable building block in the pharmaceutical industry, often serving as a precursor for more complex molecules and in the development of nutritional supplements.[1] However, its synthesis presents unique challenges related to reaction control, selectivity, and purification that become more pronounced during scale-up.
Synthesis Pathway Overview
The most common and cost-effective pathway to synthesize (S)-Methyl 2-acetamido-3-hydroxypropanoate involves a two-step process starting from the readily available amino acid, L-serine.
-
Esterification: The carboxylic acid of L-serine is first converted to its methyl ester. A widely used method is the reaction with methanol in the presence of thionyl chloride (SOCl₂), which generates the hydrochloride salt of the ester in situ.[2]
-
Acetylation: The primary amine of the L-serine methyl ester is then selectively acetylated using an acetylating agent, such as acetic anhydride or acetic acid with a coupling agent, to yield the final product.
The following diagram illustrates this general workflow.
Troubleshooting Guide & FAQs
This section addresses specific issues that frequently arise during the synthesis and scale-up process.
Part A: Esterification of L-Serine
Question 1: We are experiencing low and inconsistent yields during the esterification of L-serine with thionyl chloride and methanol. What are the likely causes and how can we improve this?
Answer: This is a common issue when scaling up the Fischer esterification using thionyl chloride. The root causes are typically related to temperature control, moisture, and reagent stoichiometry.
-
Causality (The "Why"):
-
Exothermic Reaction: The reaction of thionyl chloride with methanol is highly exothermic, generating HCl gas in situ. If the temperature is not strictly controlled during the addition of SOCl₂, localized overheating can lead to the formation of byproducts and degradation of the starting material or product.[3]
-
Moisture Sensitivity: Thionyl chloride reacts violently with water to produce HCl and SO₂. Any moisture in the methanol, on the glassware, or in the L-serine will consume the reagent, reducing its effective concentration and leading to incomplete conversion.
-
Incomplete Reaction: L-serine has limited solubility in methanol. The reaction is often run as a suspension, and insufficient reaction time or poor mixing can prevent the complete conversion of the solid starting material.[3]
-
-
Troubleshooting & Solutions:
-
Strict Temperature Control: Cool the methanol and L-serine suspension to 0-5°C in an ice bath before slowly adding the thionyl chloride dropwise. Maintain this temperature throughout the addition to dissipate heat effectively.[3] For larger scales, ensure your reactor has adequate cooling capacity and a powerful overhead stirrer for efficient heat transfer.
-
Anhydrous Conditions: Use anhydrous grade methanol and ensure all glassware is oven-dried. Dry the L-serine in a vacuum oven before use if necessary.
-
Reaction Time & Monitoring: After the addition of thionyl chloride, allow the reaction to warm to room temperature or slightly above (e.g., 35-40°C) and stir for an extended period (24-48 hours) to drive the reaction to completion.[3] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Reagent Stoichiometry: Use a molar excess of thionyl chloride (typically 1.5 to 1.7 equivalents relative to L-serine) to ensure complete conversion.[3]
-
Question 2: How can we safely manage the off-gassing of HCl and SO₂ during a large-scale esterification reaction?
Answer: Managing acidic gas evolution is a critical safety and environmental consideration for scale-up.
-
Causality (The "Why"): Each mole of thionyl chloride reacts with methanol to produce two moles of HCl, and the subsequent reaction with the carboxylic acid produces another mole of HCl and one mole of SO₂. These corrosive and toxic gases must be neutralized.
-
Solutions:
-
Gas Scrubber: Vent the reactor's headspace through a gas inlet tube into a series of traps. A common and effective setup is to bubble the off-gas through a concentrated sodium hydroxide or potassium hydroxide solution.[3] This will neutralize both HCl and SO₂. Ensure the trap is adequately sized for the scale of the reaction and has a back-pressure safety release.
-
Controlled Reagent Addition: The rate of gas evolution is directly proportional to the rate of thionyl chloride addition. A slower addition rate will make the gas stream easier to manage and control.
-
Proper Ventilation: The entire process must be conducted in a well-ventilated fume hood or a closed, vented reactor system.
-
Question 3: Are there alternative, potentially safer, esterification methods for large-scale production?
Answer: Yes. While the thionyl chloride method is effective, its use of a highly reactive and toxic reagent can be problematic. An excellent alternative is using trimethylchlorosilane (TMSCl).[4]
-
Method: The reaction of an amino acid with methanol in the presence of TMSCl provides the corresponding methyl ester hydrochloride in good to excellent yields.[4]
-
Advantages for Scale-Up:
-
Milder Conditions: The reaction typically proceeds smoothly at room temperature.[4]
-
Simplified Work-up: The work-up often involves simply removing the solvent and excess reagent by rotary evaporation.[4]
-
Improved Safety Profile: TMSCl is less acutely hazardous than thionyl chloride, though it is still corrosive and requires careful handling.
-
Part B: N-Acetylation of L-Serine Methyl Ester
Question 4: Our final product is contaminated with a di-acetylated byproduct (both N- and O-acetylated). How can we improve the N-selectivity of the acetylation step?
Answer: This is a classic selectivity problem. The free hydroxyl group on the serine backbone is also nucleophilic and can compete with the amine for the acetylating agent, especially under harsh conditions.
-
Causality (The "Why"): The lone pair of electrons on both the nitrogen of the amine and the oxygen of the hydroxyl group can attack the electrophilic carbonyl carbon of acetic anhydride. While the amine is generally more nucleophilic, forcing conditions (high temperature, large excess of acetylating agent) can lead to the undesired O-acetylation.
-
Troubleshooting & Solutions:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of acetic anhydride. This minimizes the amount of reagent available for the less reactive hydroxyl group.
-
Temperature Management: Perform the reaction at a low temperature. Add the acetic anhydride dropwise to a cooled solution (0-5°C) of the L-serine methyl ester and a non-nucleophilic base (like triethylamine) in a suitable solvent (like dichloromethane or ethyl acetate).[5]
-
Choice of Base: Triethylamine (TEA) is commonly used to neutralize the HCl from the ester salt and the acetic acid byproduct of the reaction. Using the correct amount of base is crucial. Too little base leaves the amine protonated and non-nucleophilic, while a large excess can promote side reactions.
-
Alternative Acetylating Agents: While acetic anhydride is common, using a milder agent or a different reaction setup, such as coupling acetic acid with N,N'-Dicyclohexylcarbodiimide (DCC), can improve selectivity, although this generates a dicyclohexylurea (DCU) byproduct that must be filtered off.[5]
-
Part C: Work-up and Purification
Question 5: We are struggling with the purification of the final product. It is a viscous oil, and column chromatography is not a viable option for our target scale. What are our options?
Answer: Purifying non-crystalline, polar compounds on a large scale is a significant hurdle. The strategy should shift from chromatography to phase separations and potentially distillation.[5][6]
-
Causality (The "Why"): (S)-Methyl 2-acetamido-3-hydroxypropanoate is a relatively small, polar molecule with multiple hydrogen bonding sites (hydroxyl, amide), which makes it highly soluble in polar solvents and difficult to crystallize.[2][5]
-
Troubleshooting & Solutions:
-
Aqueous Work-up: After the reaction is complete, perform a series of aqueous washes to remove salts (e.g., triethylamine hydrochloride) and water-soluble impurities. Use a sequence like:
-
A wash with dilute HCl to remove any remaining base.
-
A wash with saturated sodium bicarbonate to remove excess acetic acid.
-
A final wash with brine to reduce the amount of water in the organic layer.
-
-
Solvent Selection: Use an extraction solvent (e.g., ethyl acetate) that has good solubility for your product but is immiscible with water. This will facilitate clean phase separations.
-
Vacuum Distillation: If the product is thermally stable, short-path vacuum distillation can be a highly effective method for purification at scale.[7] This separates the product based on boiling point and can remove both less volatile and more volatile impurities. You will need to research the boiling point of your compound under vacuum.
-
Crystallization Attempts: Even if the product is typically an oil, crystallization should not be completely ruled out. Experiment with a wide range of solvent systems (e.g., ethyl acetate/heptane, dichloromethane/ether) and conditions (slow cooling, anti-solvent addition). Seeding with a small amount of crystalline material, if ever obtained, can be very effective.
-
Process Optimization & Control
Scaling up requires a shift in mindset from optimizing yield on a single run to ensuring consistency and control across multiple batches. The following table summarizes key parameters to monitor and control.
| Parameter | Step 1: Esterification (SOCl₂) | Step 2: N-Acetylation (Ac₂O) | Rationale for Scale-Up Control |
| Temperature | 0-5°C (addition), then 35-40°C | 0-5°C (addition), then RT | Critical for managing exotherms, preventing side reactions, and ensuring batch-to-batch consistency.[3][8] |
| Reagent Molar Ratio | L-Serine:SOCl₂ = 1 : 1.5-1.7 | Ester HCl:Ac₂O:Base = 1 : 1.1 : 2.2 | Controls reaction completeness and selectivity. Minimizes raw material waste and difficult-to-remove impurities. |
| Addition Rate | Slow, dropwise | Slow, dropwise | Manages exotherm and off-gassing. Prevents localized high concentrations that can lead to side products. |
| Mixing/Agitation | High torque, efficient stirring | Efficient stirring | Essential for heat transfer and ensuring homogeneity in suspensions, preventing "hot spots" and incomplete reactions. |
| Moisture Control | <0.1% water in solvent | <0.1% water in solvent | Prevents reagent decomposition and ensures predictable reaction kinetics. |
| Reaction Time | 24-48 hours | 2-5 hours | Must be validated to ensure reaction completion without promoting product degradation. |
Troubleshooting Flowchart for Low Yield
The following decision tree can help diagnose the source of low yield issues during the scale-up process.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of L-Serine Methyl Ester Hydrochloride
Safety: This procedure involves thionyl chloride, which is toxic and corrosive, and generates acidic gases. It must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a dropping funnel, and a gas outlet connected to a caustic scrubber (e.g., 20% NaOH).
-
Charging Reagents: Charge the reactor with L-Serine (1.0 eq) and anhydrous methanol (5-10 mL per gram of L-serine).
-
Cooling: Begin stirring to form a slurry and cool the reactor jacket to 0-5°C.
-
Thionyl Chloride Addition: Once the slurry temperature is stable below 8°C, add thionyl chloride (1.6 eq) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.[3]
-
Reaction: After the addition is complete, slowly warm the mixture to 35-40°C and hold for 24-48 hours. The reaction should become a clear solution as it progresses. Monitor for completion by TLC (the starting material spot should disappear).
-
Isolation: Once complete, cool the reaction mixture. Concentrate the solvent under reduced pressure using a rotary evaporator. The product, L-serine methyl ester hydrochloride, will be obtained as a white solid or viscous oil and can often be used in the next step without further purification.
Protocol 2: Synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate
Safety: This procedure involves triethylamine (flammable, corrosive) and acetic anhydride (corrosive, lachrymator). Perform in a fume hood with appropriate PPE.
-
Reactor Setup: In a clean, dry reactor equipped with a stirrer, temperature probe, and dropping funnel, suspend L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent like ethyl acetate or dichloromethane (10 mL per gram of starting material).
-
Base Addition: Cool the suspension to 0-5°C. Slowly add triethylamine (2.2 eq) dropwise, keeping the temperature below 10°C. Stir for 15-30 minutes after addition.
-
Acetylation: Add acetic anhydride (1.1 eq) dropwise via the addition funnel, again maintaining an internal temperature below 10°C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate, washing the solid with a small amount of the solvent.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as a colorless to pale yellow oil.[5] Further purification can be achieved via high-vacuum distillation if required.
References
- Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents. This patent describes synthesis methods that require column purification for some related compounds, highlighting the difficulty of large-scale purification.
- CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents. This patent provides a detailed industrial-scale synthesis procedure for the esterification of L-serine using thionyl chloride, including specific temperature controls and reaction times.
-
Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations - IJSAT. This article discusses general scale-up challenges in pharmaceutical manufacturing, such as batch-to-batch variability and reproducibility, which are applicable to the topic. URL: [Link]
- WO2013192450A1 - Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide - Google Patents. This patent mentions the purification of related hydroxy-acid esters by distillation.
-
Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production - PubMed. This review identifies the formation of side products and difficulties in separation and purification as major challenges in the scale-up of chemical production. URL: [Link]
-
(PDF) Advancing Nanoparticle Production: Scaling Up Techniques, Challenges, and Future Perspectives in Pharmaceutical Applications - ResearchGate. This paper highlights the need to optimize process parameters and equipment design for successful scaling up in pharmaceutical production. URL: [Link]
- CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents. Describes a synthesis suitable for large-scale production, indicating the importance of process design for scalability.
-
(PDF) Preparation of methyl ester of L-serine - ResearchGate. This paper describes the synthesis of L-serine methyl ester via esterification with thionyl chloride and notes that the deprotection/purification step can be challenging, resulting in an adhesive, waxy product. URL: [Link]
- CN108586239B - A kind of preparation method of methyl 3-hydroxypropionate - Google Patents. This patent details the use of reduced-pressure rectification (vacuum distillation) to separate and purify methyl 3-hydroxypropionate.
-
Synthesis of N-protected N-methyl serine and threonine | Request PDF - ResearchGate. This article discusses various methods for synthesizing derivatives of serine. URL: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. This paper describes a general and convenient method for esterifying amino acids using trimethylchlorosilane (TMSCl) and methanol at room temperature, presenting it as an efficient alternative to harsher methods. URL: [Link]
-
N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester - Organic Syntheses. This procedure details an N-Boc protection and subsequent esterification using methyl iodide, which is a toxic and suspected carcinogen. URL: [Link]
-
An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones | The Journal of Organic Chemistry - ACS Publications. This article provides improved methods for preparing N-methyl serine derivatives, highlighting the need for optimized synthetic strategies. URL: [Link]
-
Aspirin - Wikipedia. The synthesis of aspirin is described as an esterification reaction where salicylic acid is treated with acetic anhydride, a common acetylating agent. URL: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - Semantic Scholar. This paper reviews various methods for amino acid ester synthesis, including the use of thionyl chloride. URL: [Link]
-
Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine Methyl Ester and HPLC Analysis of Urinary Coumarin Metabolites - PubMed. This paper describes the synthesis of a related N-acetyl amino acid methyl ester. URL: [Link]
-
Toxicology studies with N-acetyl-L-serine - PubMed. This study provides safety and toxicological data for N-acetyl-L-serine. URL: [Link]
-
Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - ResearchGate. This review highlights common scale-up challenges, including side product formation and purification difficulties. URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetyl-L-serine synthesis - chemicalbook [chemicalbook.com]
- 6. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]
- 7. CN108586239B - A kind of preparation method of methyl 3-hydroxypropionate - Google Patents [patents.google.com]
- 8. ijsat.org [ijsat.org]
A Comparative Guide to the Enantiomers of Methyl 2-acetamido-3-hydroxypropanoate: (S) vs. (R)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit remarkably different biological activities. This guide provides a comprehensive framework for the comparison of (S)-Methyl 2-acetamido-3-hydroxypropanoate and its (R)-enantiomer . While direct comparative studies on these specific molecules are not extensively available in public literature, this document outlines the fundamental principles and experimental methodologies required for their differentiation and characterization. By understanding these differences, researchers can unlock the unique potential of each enantiomer in various scientific applications.
Physicochemical Properties: A Tale of Similarity and Singularity
In an achiral environment, enantiomers possess identical physical and chemical properties. Therefore, properties such as melting point, boiling point, density, and solubility are expected to be the same for both (S)- and (R)-Methyl 2-acetamido-3-hydroxypropanoate.
Table 1: General Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₁NO₄ |
| Molecular Weight | 161.16 g/mol [1] |
| Appearance | Expected to be a solid or oil |
| Solubility | Expected to be soluble in water and polar organic solvents |
Note: The data in this table represents general properties and is not derived from a direct comparative study of the two enantiomers.
The primary distinguishing physical property between enantiomers is their interaction with plane-polarized light.
Chiroptical Properties: The Defining Difference
Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. This phenomenon, known as optical activity, is a cornerstone of chiral molecule characterization. The (S)-enantiomer is often, but not always, levorotatory (-), while the (R)-enantiomer is dextrorotatory (+).
Table 2: Hypothetical Optical Rotation Properties
| Enantiomer | Specific Rotation ([α]D) |
| (S)-Methyl 2-acetamido-3-hydroxypropanoate | - x° |
| (R)-Methyl 2-acetamido-3-hydroxypropanoate | + x° |
Note: The values in this table are illustrative. The magnitude and sign of the specific rotation must be determined experimentally.
Experimental Protocol: Polarimetry
Objective: To determine the specific rotation of each enantiomer.
Materials:
-
(S)- and (R)-Methyl 2-acetamido-3-hydroxypropanoate samples
-
High-purity solvent (e.g., methanol, ethanol, or water)
-
Polarimeter with a sodium D-line lamp (589 nm)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known mass of the enantiomer and dissolve it in a specific volume of the chosen solvent in a volumetric flask.
-
Instrument Calibration: Calibrate the polarimeter with a blank solvent-filled cell.
-
Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Data Acquisition: Measure the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α]DT = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters (dm).
-
T is the temperature in degrees Celsius.
-
D refers to the sodium D-line.
-
Spectroscopic Characterization in a Chiral Context
In conventional achiral solvents, the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of enantiomers are identical. To distinguish them spectroscopically, a chiral environment must be introduced.
NMR Spectroscopy with Chiral Resolving Agents
By adding a chiral resolving agent to the NMR sample, transient diastereomeric complexes are formed with each enantiomer. These diastereomers have different magnetic environments, leading to distinguishable chemical shifts in the resulting NMR spectrum.
Experimental Protocol: ¹H-NMR with a Chiral Resolving Agent
Objective: To differentiate the (S) and (R) enantiomers using ¹H-NMR.
Materials:
-
(S)- and (R)-Methyl 2-acetamido-3-hydroxypropanoate samples
-
Deuterated NMR solvent (e.g., CDCl₃)
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a chiral lanthanide shift reagent)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare separate NMR tubes for each enantiomer and a mixture of both, dissolved in the deuterated solvent.
-
Initial Spectra: Acquire standard ¹H-NMR spectra for each sample.
-
Addition of Chiral Resolving Agent: Add a sub-stoichiometric amount of the chiral resolving agent to each NMR tube.
-
Spectra Acquisition: Acquire ¹H-NMR spectra of the samples containing the resolving agent.
-
Analysis: Compare the spectra. The formation of diastereomeric complexes should result in the splitting of signals or differential shifts for the protons of the (S) and (R) enantiomers in the mixed sample.
Chromatographic Resolution: The Power of Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC Separation
Objective: To separate and quantify the (S) and (R) enantiomers.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point for normal-phase chiral separations. The exact ratio should be optimized.
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a solution of the racemic mixture of Methyl 2-acetamido-3-hydroxypropanoate.
-
Elution and Detection: Elute the sample through the column and monitor the separation using the UV detector at an appropriate wavelength.
-
Data Analysis: The two enantiomers should appear as separate peaks with different retention times. The peak area can be used for quantification.
Caption: Workflow for Chiral HPLC Separation of Enantiomers.
Biological Activity: Where Stereochemistry Reigns Supreme
The most significant differences between enantiomers are often observed in their biological activity. Due to the stereospecific nature of biological targets like enzymes and receptors, one enantiomer may exhibit potent therapeutic effects while the other is inactive or even toxic.
Caption: Use of a Chiral Building Block in Asymmetric Synthesis.
Conclusion and Future Outlook
The comprehensive comparison of (S)- and (R)-Methyl 2-acetamido-3-hydroxypropanoate necessitates a suite of experiments designed to probe their chiroptical properties, spectroscopic behavior in a chiral environment, chromatographic separation, and differential biological activities. While this guide provides the theoretical framework and established protocols for such a comparison, a significant gap in publicly available experimental data for these specific compounds remains.
Future research should focus on performing these direct comparative studies to elucidate the unique properties of each enantiomer. Such data would be invaluable for researchers in medicinal chemistry, asymmetric synthesis, and materials science, enabling the rational selection of the appropriate enantiomer for a desired application and unlocking their full potential as valuable chiral building blocks.
References
Sources
Comparative analysis of spectroscopic data for (S)-Methyl 2-acetamido-3-hydroxypropanoate
In the landscape of synthetic chemistry and drug development, the precise characterization of chiral molecules is paramount. (S)-Methyl 2-acetamido-3-hydroxypropanoate, also known as N-acetyl-L-serine methyl ester, is a key chiral building block. Its proper identification and differentiation from related structures are crucial for ensuring the stereochemical integrity and purity of downstream products. This guide provides a comprehensive comparative analysis of the spectroscopic data for (S)-Methyl 2-acetamido-3-hydroxypropanoate, contrasting it with key alternatives to aid researchers in unambiguous characterization.
Introduction
The presence of multiple functional groups—an amide, an ester, and a hydroxyl group—in (S)-Methyl 2-acetamido-3-hydroxypropanoate gives rise to a unique spectroscopic fingerprint. However, this signature can be subtly altered by minor structural modifications, such as the presence of the free carboxylic acid (N-acetyl-L-serine) or the absence of the acetyl group (L-serine methyl ester). Understanding these nuances is essential for accurate quality control and reaction monitoring. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for our target molecule and its common structural analogues.
Molecular Structure and Key Spectroscopic Features
The structural differences between (S)-Methyl 2-acetamido-3-hydroxypropanoate and its comparators are illustrated below. These differences directly influence their respective spectroscopic outputs.
Figure 1: Logical relationship between the target molecule and its key comparators.
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally observed spectroscopic data for (S)-Methyl 2-acetamido-3-hydroxypropanoate and its alternatives. The data for the target molecule are predicted based on established principles and data from closely related structures, such as N-acetyl alanine methyl ester and N-acetyl valine methyl ester.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Proton | Predicted/Observed Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (S)-Methyl 2-acetamido-3-hydroxypropanoate | -NH | ~6.3-6.8 | d | ~7-8 |
| α-CH | ~4.5-4.7 | m | ||
| β-CH₂ | ~3.8-4.0 | m | ||
| -OCH₃ | ~3.7-3.8 | s | ||
| -COCH₃ | ~2.0-2.1 | s | ||
| -OH | Variable | br s | ||
| N-acetyl-L-serine [1][2] | α-CH | 4.50 | m | |
| β-CH₂ | 3.92 | m | ||
| -COCH₃ | 2.08 | s | ||
| L-serine methyl ester HCl [3] | α-CH | 4.30 | t | J = 3.8 |
| β-CH₂ | 4.01-4.11 | m | ||
| -OCH₃ | 3.86 | s |
Expert Interpretation: The key differentiator in the ¹H NMR spectrum is the presence of the methyl ester singlet (-OCH₃) at approximately 3.7-3.8 ppm in both the target molecule and L-serine methyl ester, a peak that is absent in N-acetyl-L-serine. The amide proton (-NH) in the target molecule is expected to appear as a doublet around 6.3-6.8 ppm, which would be absent in the unacetylated L-serine methyl ester. The chemical shifts for the α-CH and β-CH₂ protons are broadly similar across the compounds but will exhibit subtle differences based on the electronic environment.
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Carbon | Predicted/Observed Chemical Shift (ppm) |
| (S)-Methyl 2-acetamido-3-hydroxypropanoate | Ester C=O | ~171-173 |
| Amide C=O | ~170-172 | |
| α-C | ~53-55 | |
| β-C | ~62-64 | |
| -OCH₃ | ~52-53 | |
| -COCH₃ | ~22-23 | |
| N-acetyl-L-serine [1] | Carboxyl C=O | ~174 |
| Amide C=O | ~172 | |
| α-C | ~55 | |
| β-C | 64.4 | |
| -COCH₃ | 24.2 | |
| L-serine methyl ester HCl [3] | Ester C=O | 169.7 |
| α-C | 55.6 | |
| β-C | 60.1 | |
| -OCH₃ | 54.6 |
Expert Interpretation: The ¹³C NMR spectrum provides clear distinguishing features. The target molecule will exhibit six distinct carbon signals. The presence of two carbonyl peaks (ester and amide) in a similar region is characteristic. N-acetyl-L-serine also shows two carbonyl signals but lacks the methyl ester carbon (-OCH₃) signal around 52-53 ppm. Conversely, L-serine methyl ester will only show one carbonyl signal (the ester) and will be missing the amide carbonyl and the acetyl methyl signals.
Table 3: Infrared (IR) Spectroscopy Data (Predicted and Experimental)
| Compound | Functional Group | Predicted/Observed Wavenumber (cm⁻¹) |
| (S)-Methyl 2-acetamido-3-hydroxypropanoate | O-H stretch | ~3300-3500 (broad) |
| N-H stretch | ~3300 (moderate) | |
| C-H stretch | ~2850-3000 | |
| Ester C=O stretch | ~1740-1750 | |
| Amide I C=O stretch | ~1650-1680 | |
| Amide II N-H bend | ~1530-1550 | |
| N-acetyl-L-serine | O-H stretch (acid) | ~2500-3300 (very broad) |
| C=O stretch (acid) | ~1700-1725 | |
| Amide I C=O stretch | ~1640 | |
| L-serine methyl ester [1] | O-H/N-H stretch | ~3235 (broad) |
| C=O stretch (ester) | ~1735 | |
| N-H bend | ~1654 |
Expert Interpretation: The IR spectrum is particularly useful for identifying the key functional groups. The target molecule will show a broad O-H stretch, a distinct N-H stretch (which may overlap with the O-H band), and two strong carbonyl absorptions for the ester and amide groups at characteristic frequencies. N-acetyl-L-serine is distinguished by the very broad O-H stretch of the carboxylic acid and its corresponding C=O stretch. L-serine methyl ester will lack the amide I and II bands, showing only the ester C=O stretch and the N-H bending of the primary amine.
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| Compound | Ionization Mode | Key Fragment Ions (m/z) | Interpretation |
| (S)-Methyl 2-acetamido-3-hydroxypropanoate | ESI+ | [M+H]⁺, [M+Na]⁺ | Molecular ion adducts |
| Loss of CH₃OH | From the methyl ester | ||
| Loss of CH₂O | From the hydroxymethyl group | ||
| Loss of acetyl group | Cleavage of the amide bond | ||
| N-acetyl-L-serine | ESI- | [M-H]⁻ | Deprotonated molecular ion |
| Loss of H₂O | |||
| Loss of CO₂ | Decarboxylation | ||
| L-serine methyl ester | ESI+ | [M+H]⁺ | Protonated molecular ion |
| Loss of CH₃OH | |||
| Loss of NH₃ |
Expert Interpretation: Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. For the target molecule, observation of the molecular ion and characteristic losses of methanol and the acetyl group would be strong evidence of its identity. The fragmentation of N-acetyl-L-serine is dominated by decarboxylation, while L-serine methyl ester will show losses associated with the ester and the free amine. The addition of an acetyl group results in a mass shift of 42 Da, a key indicator in mass spectrometry[4].
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR Parameters: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Parameters: Acquire spectra using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds) are typically used.
Figure 2: General workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates (NaCl or KBr) can be used.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid for positive ion mode or ammonia for negative ion mode.
-
Instrumentation: Introduce the sample into an ESI mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or coupled to a liquid chromatography system.
-
Data Acquisition: Acquire spectra in both full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to obtain fragmentation data. For MS/MS, the molecular ion of interest is isolated and fragmented by collision-induced dissociation (CID).
Conclusion
The unambiguous characterization of (S)-Methyl 2-acetamido-3-hydroxypropanoate is readily achievable through a multi-technique spectroscopic approach. By comparing the ¹H NMR, ¹³C NMR, IR, and MS data with those of its logical precursors and analogues, such as N-acetyl-L-serine and L-serine methyl ester, a confident structural assignment can be made. The key distinguishing features are the presence of the methyl ester signals in the NMR spectra, the two distinct carbonyl bands in the IR spectrum, and the characteristic molecular weight and fragmentation pattern in the mass spectrum. Adherence to standardized experimental protocols will ensure the generation of high-quality, reliable data for confident compound identification and quality assessment in research and development settings.
References
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PubChem. Acetylserine. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. Showing metabocard for N-Acetylserine (HMDB0002931). [Link]
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National Institute of Standards and Technology. L-serine, methyl ester, hydrochloride. NIST Chemistry WebBook. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002931). [Link]
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Royal Society of Chemistry. Simple and efficient Fmoc removal in ionic liquid. [Link]
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ResearchGate. IR spectra of methyl ester of L-serine (3, black) and its hydrochloride (2, grey). [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
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ACS Publications. Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. [Link]
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National Center for Biotechnology Information. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. [Link]
-
National Center for Biotechnology Information. Validation of Protein Acetylation by Mass Spectrometry. [Link]
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A Senior Application Scientist's Guide to Asymmetric Synthesis: A Comparative Analysis of (S)-Methyl 2-acetamido-3-hydroxypropanoate and Other Leading Chiral Synthons
Authored for Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure pharmaceuticals and fine chemicals, the strategic selection of chiral synthons is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth comparative analysis of (S)-Methyl 2-acetamido-3-hydroxypropanoate, a versatile C3 building block derived from the chiral pool, against other seminal chiral synthons: (S)-Garner's aldehyde, Evans' (S)-4-benzyloxazolidin-2-one auxiliary, and catalytically generated chiral epoxides. Our objective is to furnish you with the technical insights and experimental data necessary to make informed decisions in your synthetic endeavors.
The Landscape of Asymmetric Synthesis: Foundational Strategies
The construction of stereochemically defined molecules hinges on a few core strategies. Understanding these provides the context for comparing individual synthons.
-
Chiral Pool Synthesis: This is one of the oldest and most direct approaches, utilizing readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes as starting materials.[1] (S)-Methyl 2-acetamido-3-hydroxypropanoate, being a simple derivative of L-serine, is a prime example of a chiral pool synthon. The inherent chirality is carried through the synthetic sequence.[1][2]
-
Asymmetric Catalysis: This elegant approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from an achiral starting material. The Sharpless asymmetric epoxidation is a classic example of this powerful strategy.[6]
The choice between these strategies involves a trade-off between the number of synthetic steps, the cost of starting materials and reagents, and the desired level of stereocontrol.
Caption: Core strategies for achieving enantioselectivity in chemical synthesis.
Head-to-Head Comparison of C3 Chiral Synthons
We will now delve into a direct comparison of (S)-Methyl 2-acetamido-3-hydroxypropanoate with other key C3 synthons. The focus will be on practical utility, stereocontrol, and operational considerations.
(S)-Methyl 2-acetamido-3-hydroxypropanoate: The Direct Chiral Pool Approach
Derived from the inexpensive amino acid L-serine, this synthon offers a straightforward entry into chiral molecules. The acetamido and methyl ester groups provide handles for further functionalization while protecting the primary amine and carboxylic acid of the parent amino acid.
-
Synthesis & Availability: Prepared in high yield from commercially available L-serine methyl ester via N-acetylation. The starting material is one of the most affordable chiral building blocks.
-
Key Features: It possesses three distinct functional groups (amide, ester, primary alcohol) that can be selectively manipulated. The stereocenter is robust and not typically prone to epimerization under standard conditions.
-
Primary Application: Serves as a nucleophilic building block after protection of the hydroxyl group or as a scaffold for creating more complex structures. It is particularly useful for synthesizing unnatural amino acids and β-lactam precursors.[7][8]
(S)-Garner's Aldehyde: A More Reactive Serine Derivative
Also derived from L-serine, Garner's aldehyde is a highly versatile intermediate due to the reactivity of the aldehyde functional group.[9] The nitrogen and hydroxyl groups are protected within an oxazolidine ring, which also rigidifies the structure.
-
Synthesis & Availability: Typically prepared from L-serine in a multi-step sequence with overall yields ranging from 46% to 85%.[10] Large-scale preparations (up to 1 mole) have been reported.[9]
-
Key Features: The aldehyde allows for a wide range of C-C bond-forming reactions (e.g., Grignard, Wittig, aldol reactions). However, a critical consideration is the potential for epimerization of the α-stereocenter under basic conditions.[11] Careful selection of reagents and low reaction temperatures are crucial to maintain enantiomeric purity.[10]
-
Primary Application: A cornerstone in the synthesis of amino alcohols, sphingosines, and other complex natural products.[9]
Evans' (S)-4-benzyloxazolidin-2-one: The Chiral Auxiliary Powerhouse
This synthon represents the chiral auxiliary approach. An achiral carboxylic acid is first appended to the auxiliary. The resulting N-acyl oxazolidinone can then be deprotonated to form a chiral enolate, which undergoes highly diastereoselective alkylation or aldol reactions.[3]
-
Synthesis & Availability: The auxiliary itself is prepared from L-phenylalanine. While the auxiliary is stoichiometric and must be removed, it is recoverable. The overall process involves more steps (attachment, diastereoselective reaction, cleavage) compared to the chiral pool approach.[3]
(S)-Glycidyl Derivatives via Sharpless Asymmetric Epoxidation: The Catalytic Route
Chiral epoxides are powerful electrophilic building blocks. The Sharpless asymmetric epoxidation of allylic alcohols provides a highly reliable and enantioselective method for their synthesis.[12] For a C3 synthon, the epoxidation of allyl alcohol is a key example.
-
Synthesis & Availability: Generated from inexpensive allyl alcohol using catalytic amounts of a titanium(IV) isopropoxide/diethyl tartrate complex and a stoichiometric oxidant (e.g., t-BuOOH).[6]
-
Key Features: Delivers very high enantiomeric excess (>90% ee, often >95% ee).[12] The stereochemistry of the product is predictable based on the chirality of the diethyl tartrate ligand used.[6] The resulting epoxide can be opened by a wide variety of nucleophiles at either the C2 or C3 position, providing access to a diverse range of 1,2-difunctionalized chiral compounds.
-
Primary Application: Used extensively in the synthesis of β-blockers, chiral diols, and various natural products.[13]
Quantitative Performance Data
The following table summarizes typical performance metrics for these synthons in representative transformations. Note that direct, side-by-side comparisons in the literature are rare, and performance is highly substrate- and condition-dependent.
| Chiral Synthon/Method | Representative Transformation | Typical Yield | Stereoselectivity (dr or ee) | Key Considerations |
| (S)-Methyl 2-acetamido-3-hydroxypropanoate | Conversion to β-lactam precursor | Good to Excellent | High (Chirality transferred) | Economical starting material; requires functional group manipulation. |
| (S)-Garner's Aldehyde | Addition of Ph-nucleophile | 71% | >30:1 dr (anti) | Risk of epimerization under basic conditions; highly versatile aldehyde.[10] |
| Evans' Auxiliary | Asymmetric Alkylation (propionate -> allyl) | ~80-90% | >98:2 dr | Stoichiometric, recoverable auxiliary; highly predictable and reliable.[14] |
| Sharpless Epoxidation | Epoxidation of Hex-2-en-1-ol | 85% | 94% ee | Catalytic in chiral source; applicable to allylic alcohols.[12] |
Experimental Protocols: A Self-Validating System
To provide a practical context, we outline established protocols for key transformations involving these synthons.
Protocol 1: Synthesis of (S)-Garner's Aldehyde from L-Serine Methyl Ester
This multi-step protocol is an adaptation of established procedures and highlights the key transformations required.[10]
Caption: Synthetic workflow for (S)-Garner's Aldehyde from L-Serine.
Step-by-Step Methodology:
-
N-Protection: L-serine methyl ester hydrochloride is treated with Di-tert-butyl dicarbonate ((Boc)₂O) and a non-nucleophilic base like triethylamine (Et₃N) in a suitable solvent (e.g., THF) to yield N-Boc-serine methyl ester.
-
Acetonide Formation: The N-Boc protected intermediate is dissolved in acetone and treated with 2,2-dimethoxypropane (DMP) and a catalytic amount of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) to form the fully protected oxazolidine ester.
-
Reduction to Aldehyde: The purified ester is dissolved in a dry, non-protic solvent (e.g., toluene or CH₂Cl₂) and cooled to below -75 °C. Diisobutylaluminium hydride (DIBAL-H) (1.0-1.2 equivalents) is added slowly, maintaining the low temperature to prevent over-reduction to the alcohol.
-
Work-up and Purification: The reaction is carefully quenched at low temperature with a protic solvent (e.g., methanol), followed by an aqueous workup (e.g., Rochelle's salt solution). The crude aldehyde is then purified, typically by vacuum distillation, to yield the final product.[10]
Causality: The strict temperature control during the DIBAL-H reduction is paramount. At higher temperatures, a second equivalent of the hydride can react, leading to the formation of the corresponding primary alcohol, which would then require a subsequent oxidation step.[9]
Protocol 2: Asymmetric Alkylation using Evans' (S)-4-benzyloxazolidin-2-one
This protocol outlines the acylation, diastereoselective alkylation, and subsequent cleavage of the auxiliary.[14]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chiral pool - Wikipedia [en.wikipedia.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. york.ac.uk [york.ac.uk]
- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. β-Lactam synthesis [organic-chemistry.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.williams.edu [chemistry.williams.edu]
A Comparative Guide to the Synthetic Validation of (S)-Methyl 2-acetamido-3-hydroxypropanoate
(S)-Methyl 2-acetamido-3-hydroxypropanoate, also known as N-acetyl-L-serine methyl ester, is a valuable chiral building block in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Its defined stereochemistry is often paramount to the efficacy and safety of the final product. This technical guide provides an in-depth comparison of the primary synthetic routes to this compound, offering researchers, scientists, and drug development professionals the critical data and methodological insights necessary for informed decision-making in their synthetic endeavors. We will delve into three distinct and validated strategies: synthesis from the chiral pool, enzymatic kinetic resolution, and asymmetric synthesis.
Synthesis from the Chiral Pool: The L-Serine Approach
The most direct and frequently employed route to (S)-Methyl 2-acetamido-3-hydroxypropanoate leverages the readily available and enantiomerically pure starting material, L-serine. This approach is predicated on the principle of preserving the inherent chirality of the starting material through a sequence of straightforward chemical transformations. The synthesis involves two key steps: the esterification of the carboxylic acid and the acetylation of the primary amine.
Rationale and Mechanistic Considerations
The esterification of L-serine is typically achieved under acidic conditions, with thionyl chloride in methanol being a common and effective choice.[1] Thionyl chloride reacts with methanol to generate methyl chlorosulfite and HCl in situ. The HCl then protonates the carboxylic acid of L-serine, activating it towards nucleophilic attack by methanol. The subsequent acetylation of the amino group is a standard procedure, often carried out using acetic anhydride in the presence of a base or a coupling agent to yield the final product.[2]
Experimental Protocol: A Two-Step Synthesis from L-Serine
Step 1: Synthesis of (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride [3]
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube is charged with methanol.
-
Cooling: The flask is cooled to 0-10 °C in an ice bath.
-
Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the cooled methanol with vigorous stirring.
-
Addition of L-Serine: L-Serine is added portion-wise to the reaction mixture.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 35-40 °C for 24-48 hours.
-
Work-up: The solvent is removed under reduced pressure to yield the crude (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride, which can be purified by recrystallization.
Step 2: Synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate [2]
-
Reaction Setup: (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride is dissolved in a suitable solvent such as dichloromethane in a round-bottom flask and cooled in an ice bath.
-
Addition of Base and Acetylating Agent: A base, such as triethylamine, is added to neutralize the hydrochloride salt, followed by the dropwise addition of acetic anhydride or the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with acetic acid.[2]
-
Reaction: The reaction mixture is stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by silica gel column chromatography.
Performance Data
| Parameter | Value | Reference |
| Overall Yield | Good to Excellent | [1] |
| Enantiomeric Purity | High (retention of configuration) | [4] |
| Key Reagents | L-Serine, Thionyl Chloride, Methanol, Acetic Anhydride | [1][2] |
| Advantages | Readily available starting material, straightforward procedures, high enantiopurity. | |
| Disadvantages | Use of corrosive and hazardous reagents (thionyl chloride). |
digraph "Synthesis_from_L-Serine" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];L_Serine [label="L-Serine"]; Ester [label="(S)-Methyl 2-amino-3-\nhydroxypropanoate HCl"]; Product [label="(S)-Methyl 2-acetamido-3-\nhydroxypropanoate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
L_Serine -> Ester [label="SOCl₂, MeOH"]; Ester -> Product [label="Ac₂O, Base"]; }graphy(HPLC). 5. Termination and Work-up: The reaction is stopped at approximately 50% conversion to achieve high e.e. for both enantiomers. The enzyme is removed by filtration. 6. Separation and Purification: The product and the unreacted starting material are separated by column chromatography.Performance Data
Parameter Typical Value Reference Conversion ~50% (for optimal resolution) Enantiomeric Excess(e.e.) >95% (dependent on E-value of the enzyme) Key Reagents Racemic substrate, Lipase(e.g., CALB), Organic solvent Advantages High enantioselectivity, mild reaction conditions, environmentally benign. Disadvantages Maximum theoretical yield of 50% for one enantiomer, requires preparation of the racemic substrate, separation of product and unreacted substrate can be challenging. digraph "Enzymatic_Kinetic_Resolution" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"]; Racemate [label="Racemic (R/S)-Methyl 2-acetamido-\n3-hydroxypropanoate"]; Separation [label="Separation", shape=diamond, style=filled, fillcolor="#FBBC05"]; S_Product [label="(S)-Enantiomer", fillcolor="#34A853", fontcolor="#FFFFFF"]; R_Product [label="(R)-Enantiomer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemate -> Separation [label="Lipase (e.g., CALB)"]; Separation -> S_Product; Separation -> R_Product; }Caption: Workflow for the enzymatic kinetic resolution of racemic N-acetyl-serine methyl ester.
Asymmetric Synthesis: Catalytic Enantioselective Routes
Asymmetric synthesis aims to create the desired chiral center from an achiral or prochiral precursor with high enantioselectivity, often employing a chiral catalyst. [5]This approach is highly efficient as it can theoretically convert 100% of the starting material to the desired enantiomer. For molecules like (S)-Methyl 2-acetamido-3-hydroxypropanoate, this can involve reactions such as asymmetric amination or hydrogenation.
Rationale and Mechanistic Considerations
A relevant example is the asymmetric amination of an α-keto ester or an α,β-unsaturated ester. In a study by Xiao et al. (2019), an enantiomerically pure (S)-α-methyl-serine methyl ester hydrochloride was synthesized via asymmetrically catalyzed amination using a naphthylalanine derivative as an organocatalyst. [6]The chiral catalyst creates a chiral environment around the substrate, directing the incoming nucleophile (the amine) to attack from a specific face of the molecule, thus leading to the preferential formation of one enantiomer. [7]
Experimental Protocol: Asymmetric Amination
The following is a generalized protocol based on the principles of asymmetric organocatalyzed amination.
Reaction Setup: A solution of the starting material (e.g., an α-substituted acrylate) and a chiral organocatalyst (e.g., a derivative of a chiral amine) is prepared in a suitable aprotic solvent under an inert atmosphere. [6]2. Addition of Reagents: An aminating agent, such as a dialkyl azodicarboxylate, is added to the reaction mixture.
Reaction: The reaction is stirred at a controlled temperature until the starting material is consumed, as monitored by TLC or HPLC.
Work-up and Purification: The reaction is quenched, and the crude product is purified by column chromatography to isolate the desired enantiomerically enriched product.
Deprotection/Further Modification: Subsequent steps may be required to remove protecting groups and reveal the final target molecule.
Performance Data
Parameter Reported Value Reference Yield High [6] Enantiomeric Excess (e.e.) High to excellent (>90%) [6] Key Reagents Prochiral substrate, Chiral catalyst, Aminating agent [6][8] Advantages High theoretical yield, high enantioselectivity, potential for catalytic turnover. Disadvantages Development of a suitable catalyst can be challenging and expensive, optimization of reaction conditions is often required.
Caption: Workflow for the asymmetric synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Conclusion
The choice of a synthetic route to (S)-Methyl 2-acetamido-3-hydroxypropanoate is a critical decision that depends on various factors including the scale of the synthesis, cost of starting materials and reagents, desired enantiopurity, and available expertise and equipment.
Synthesis from L-Serine is a robust and reliable method for producing highly enantiopure material on both laboratory and larger scales, provided that the handling of hazardous reagents is not a major concern.
Enzymatic Kinetic Resolution offers an elegant and environmentally friendly alternative, particularly when high enantioselectivity is the primary goal. However, its inherent limitation of a 50% maximum yield for the desired enantiomer must be considered.
Asymmetric Synthesis represents the state-of-the-art in enantioselective synthesis, offering the potential for high yields and excellent enantiocontrol. While it may require more significant initial investment in catalyst development and optimization, it is a powerful strategy for efficient and sustainable production in the long term.
By carefully evaluating the comparative data and protocols presented in this guide, researchers can select the most appropriate synthetic strategy to meet the specific demands of their research and development objectives.
References
- Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
Abellán, C., et al. (2000). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 100(9), 3389-3432. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of methyl ester of L-serine. Retrieved from [Link]
de Miranda, A. S., et al. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 26(19), 5993. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of methyl 3-hydroxypropionate.
ResearchGate. (n.d.). Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. Retrieved from [Link]
France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1071-1104. Retrieved from [Link]
Banerji, A. A., et al. (1995). Enzymes as a tool for optical resolution of (±) a-methyl-4-(2-methylpropyl) benzeneacetic acid (ibuprofen). Proceedings of the Indian Academy of Sciences-Chemical Sciences, 107(3), 197-202. Retrieved from [Link]
Xiao, Q., et al. (2019). An efficient enantioselective synthesis of (S)-α-methyl-serine methyl ester hydrochloride via asymmetrically catalyzed amination. Journal of Asian Natural Products Research, 22(1), 61-68. Retrieved from [Link]
Elazar, M. (2025). Detection and separation methods for resolution of products of enzymatic reactions. Technium, 27, 48-62. Retrieved from [Link]
Wawrzyniak, R., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(19), 4587. Retrieved from [Link]
Afonso, C. A. M., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 271. Retrieved from [Link]
University of Rochester. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
Gonzalez-Granda, A., et al. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Molecules, 26(19), 5945. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Acetyl-L-serine synthesis - chemicalbook [chemicalbook.com]
- 3. ias.ac.in [ias.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sci-Hub: are you are robot? [sci-hub.st]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists [mdpi.com]
A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of (S)-Methyl 2-acetamido-3-hydroxypropanoate
In the landscape of pharmaceutical development and chiral chemistry, the stereochemical purity of a molecule is not a mere academic detail but a critical determinant of its biological activity, efficacy, and safety. For (S)-Methyl 2-acetamido-3-hydroxypropanoate, a valuable chiral building block, ensuring its enantiomeric purity is paramount. This guide provides an in-depth comparison of the primary analytical methodologies for determining its enantiomeric excess (e.e.), offering researchers, scientists, and drug development professionals the insights needed to select and implement the most suitable technique for their specific requirements.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing a framework for robust, self-validating analytical systems. We will explore three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting their theoretical underpinnings, practical considerations, and detailed experimental workflows.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide underscores the critical importance of controlling stereochemistry in drug development. Therefore, the accurate determination of the enantiomeric excess, a measure of the predominance of one enantiomer over the other, is a non-negotiable aspect of quality control and regulatory compliance.
Comparative Overview of Analytical Techniques
The choice of analytical method for determining the enantiomeric excess of (S)-Methyl 2-acetamido-3-hydroxypropanoate hinges on several factors, including the required sensitivity, sample throughput, available instrumentation, and the need for destructive or non-destructive analysis. The following table provides a high-level comparison of the three techniques discussed in this guide.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase or separation of diastereomeric derivatives. | Differential interaction with a chiral stationary phase after volatilization. | Diastereotopic differentiation of enantiomers in a chiral environment. |
| Sample State | Liquid | Gas (requires derivatization for non-volatile samples) | Liquid |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (mg to µg) |
| Resolution | Good to Excellent | Excellent | Moderate |
| Analysis Time | Minutes to an hour | Minutes | Minutes |
| Instrumentation | HPLC with UV or MS detector | GC with FID or MS detector | NMR Spectrometer |
| Destructive? | Yes | Yes | No |
| Key Advantage | Broad applicability, well-established methods. | High resolution and sensitivity for volatile compounds. | Non-destructive, provides structural information. |
| Key Limitation | Can require method development for new compounds. | Sample must be volatile or derivatizable. | Lower sensitivity compared to chromatographic methods. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the separation and quantification of enantiomers.[1] The separation can be achieved through two primary strategies: direct separation on a chiral stationary phase (CSP) or indirect separation of diastereomeric derivatives on a conventional achiral column.
Direct Chiral HPLC on a Chiral Stationary Phase (CSP)
The "Why": This is often the preferred approach due to its simplicity, as it avoids the need for derivatization, which can introduce additional reaction and purification steps.[2] The mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times. For N-acetylated amino acid esters like our target molecule, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[3]
Workflow for Direct Chiral HPLC Analysis:
Caption: Workflow for Direct Chiral HPLC Analysis.
Experimental Protocol: Direct Analysis on a CHIROBIOTIC T Column
This protocol is based on the successful separation of underivatized amino acids and their derivatives on macrocyclic glycopeptide CSPs.[4]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of methanol and acetonitrile (e.g., 50:50 v/v) with 0.1% acetic acid and 0.1% triethylamine. The optimal ratio may require some method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample of Methyl 2-acetamido-3-hydroxypropanoate in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of the prepared sample onto the column.
-
Record the chromatogram and integrate the peak areas for the (S) and (R) enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Indirect Chiral HPLC via Diastereomer Formation
Workflow for Indirect Chiral HPLC Analysis:
Caption: Workflow for Indirect Chiral HPLC Analysis.
Experimental Protocol: Derivatization with o-Phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC)
This method is well-established for the chiral analysis of amino acids and their derivatives.[6]
-
Instrumentation:
-
HPLC system with a fluorescence or UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
-
Reagents:
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, add 11.25 mL of 0.1 M sodium borate buffer (pH 9.5), and 50 µL of 2-mercaptoethanol.
-
NAC Solution: 50 mg of N-acetyl-L-cysteine in 10 mL of 0.1 M sodium borate buffer (pH 9.5).
-
-
Derivatization Procedure:
-
To 100 µL of a 1 mg/mL solution of Methyl 2-acetamido-3-hydroxypropanoate in a suitable solvent, add 100 µL of the OPA reagent and 100 µL of the NAC solution.
-
Vortex the mixture and allow it to react at room temperature for 2 minutes.
-
Inject a portion of the reaction mixture directly into the HPLC system.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of solvent A (e.g., 50 mM sodium acetate buffer, pH 6.5) and solvent B (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) or UV (337 nm).
-
-
Analysis and Calculation:
-
Separate the two diastereomeric peaks and calculate the e.e. as described for the direct method.
-
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive and high-resolution technique, particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like (S)-Methyl 2-acetamido-3-hydroxypropanoate, derivatization is necessary to increase their volatility.[7]
The "Why": The N-acetyl and methyl ester groups in the target molecule make it amenable to GC analysis after silylation of the hydroxyl group. The use of a chiral stationary phase, typically based on cyclodextrin derivatives, allows for the separation of the enantiomers.
Workflow for Chiral GC Analysis:
Caption: Workflow for Chiral GC Analysis.
Experimental Protocol: N-acetyl methyl (NACME) ester derivatization for GC analysis
This protocol is adapted from a method developed for the GC analysis of amino acids as their N-acetyl methyl esters.[1]
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Chromatographic Conditions:
-
Column: A chiral capillary column, such as a Chirasil-Val or a cyclodextrin-based column (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 220 °C) at a rate of 2-5 °C/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID) or transfer line temperature for MS.
-
-
Derivatization Procedure (Silylation of the hydroxyl group):
-
Dissolve approximately 1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample into the GC.
-
Record the chromatogram and integrate the peak areas for the two enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
Calculate the e.e. using the same formula as for HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct advantage in that it is a non-destructive technique.[8] The determination of enantiomeric excess by NMR relies on making the enantiomers diastereotopic, which results in separate, distinguishable signals in the NMR spectrum. This is achieved by using a chiral solvating agent (CSA).[9][10]
The "Why": A chiral solvating agent forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[9] These complexes have different magnetic environments, leading to a chemical shift non-equivalence for certain protons in the analyte. The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers.
Workflow for NMR Analysis with a Chiral Solvating Agent:
Caption: Workflow for NMR Analysis with a CSA.
Experimental Protocol: Using a Chiral Solvating Agent
This protocol is a general guideline for using a CSA for e.e. determination. The choice of CSA and the optimal conditions may vary.
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Reagents:
-
A suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a bis-thiourea based CSA).
-
Deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
-
Sample Preparation:
-
Dissolve a known amount of the Methyl 2-acetamido-3-hydroxypropanoate sample (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently mix the contents of the tube.
-
-
Analysis:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a proton signal in the analyte that shows clear separation into two distinct peaks in the presence of the CSA. The methoxy protons or the acetyl methyl protons are good candidates.
-
Carefully integrate the two separated signals.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Integral(major) - Integral(minor)) / (Integral(major) + Integral(minor)) ] x 100
-
Method Validation and Trustworthiness
For any of these methods to be considered trustworthy, they must be properly validated according to ICH guidelines.[3] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
A self-validating system for these protocols involves running a racemic mixture of the analyte to confirm baseline separation of the two enantiomers (or diastereomers) and to establish their retention times or chemical shifts. Subsequently, samples with known, varying enantiomeric excesses should be analyzed to confirm the linearity and accuracy of the method.
Conclusion
The determination of the enantiomeric excess of (S)-Methyl 2-acetamido-3-hydroxypropanoate can be reliably achieved through Chiral HPLC, Chiral GC, and NMR Spectroscopy.
-
Chiral HPLC offers a balance of versatility, speed, and sensitivity, with both direct and indirect methods being powerful options.
-
Chiral GC , requiring derivatization, provides exceptional resolution and sensitivity, making it ideal for trace-level impurity detection.
-
NMR Spectroscopy with chiral solvating agents is a rapid, non-destructive method that provides direct measurement of the enantiomeric ratio.
The optimal choice of method will depend on the specific analytical needs, available resources, and the stage of drug development. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement a robust and reliable method for ensuring the enantiomeric purity of this critical chiral building block.
References
- Current time information in Hidalgo County, US. (n.d.).
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved January 23, 2026, from [Link]
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A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 23, 2026, from [Link]
- Wenzel, T. J. (2001). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. In Chirality (Vol. 13, Issue 7, pp. 367-377). Wiley.
- Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry. (2007). Rapid Communications in Mass Spectrometry, 21(23), 3881-3890.
- Davankov, V. A., & Rogozhin, S. V. (1971). Ligand-exchange chromatography of racemates. 5. Separation of optical isomers of amino acids on a dissymmetric resin containing L-proline.
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- New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. (2011). Journal of Pharmaceutical Analysis, 1(2), 113-118.
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- Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., ... & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
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Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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- Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (2007). Analytical and bioanalytical chemistry, 388(8), 1729-1738.
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Performance Evaluation of (S)-Methyl 2-acetamido-3-hydroxypropanoate in Different Synthetic Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methyl 2-acetamido-3-hydroxypropanoate, also known as N-acetyl-L-serine methyl ester, is a pivotal chiral building block in the synthesis of complex pharmaceuticals and bioactive molecules. Its trifunctional nature, featuring a stereocenter, a nucleophilic hydroxyl group, and versatile acetamido and methyl ester moieties, makes it a valuable synthon. This guide provides an in-depth comparative analysis of the primary synthetic pathways for this compound. We will evaluate the performance of classical chemical synthesis starting from L-serine against modern chemoenzymatic strategies, focusing on critical performance metrics including chemical yield, enantiomeric purity, process scalability, and environmental impact. Detailed experimental protocols and supporting data are provided to empower researchers in making informed decisions for their specific synthetic applications.
Introduction to (S)-Methyl 2-acetamido-3-hydroxypropanoate
(S)-Methyl 2-acetamido-3-hydroxypropanoate (CAS No: 54322-41-7) is a derivative of the naturally occurring amino acid L-serine.[1] The molecule's utility is anchored in its defined (S)-stereochemistry, which is often a prerequisite for biological activity in drug candidates. The N-acetyl group provides stability and modulates the reactivity of the amine, while the methyl ester and hydroxyl groups serve as handles for further chemical transformations, such as peptide couplings or etherification. Its applications are widespread, serving as a key intermediate in the synthesis of complex natural products, modified peptides, and various pharmaceutical agents.
Synthetic Pathways: A Comparative Overview
The synthesis of (S)-Methyl 2-acetamido-3-hydroxypropanoate can be broadly categorized into two main strategies: the modification of a readily available chiral precursor (L-serine) and chemoenzymatic methods.
Pathway 1: The Classical Two-Step Synthesis from L-Serine
This is the most direct and widely employed route, leveraging the inexpensive and enantiomerically pure starting material, L-serine. The synthesis involves two sequential transformations: esterification of the carboxylic acid and acetylation of the primary amine.
Logical Flow of the Classical Pathway
Caption: Classical two-step synthesis from L-Serine.
Step 1: Fischer Esterification to L-Serine Methyl Ester Hydrochloride The first step involves the conversion of the carboxylic acid of L-serine into its methyl ester. A common and efficient method is the Fischer esterification using methanol as both the solvent and the reagent, catalyzed by an acid. Thionyl chloride (SOCl₂) is a particularly effective catalyst precursor; it reacts with methanol in situ to generate HCl gas and methyl sulfite, driving the reaction forward while keeping the system anhydrous.[2]
-
Causality: The reaction is performed at low temperatures (0-10 °C) during the addition of thionyl chloride to control the exothermic reaction and prevent side reactions. The subsequent heating to 35-40 °C for an extended period (24-48 hours) ensures the reaction goes to completion.[2] The product precipitates from the reaction mixture upon cooling as the hydrochloride salt, which is a convenient purification method.[2]
Step 2: N-Acetylation The resulting L-serine methyl ester hydrochloride is then acetylated. A standard procedure involves reacting the intermediate with an acetylating agent in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction.
-
Expert Insight: One documented method uses acetic acid and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane.[3] Triethylamine is added to liberate the free amine from its hydrochloride salt. DCC acts as a coupling agent, activating the acetic acid for nucleophilic attack by the amine. The byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be removed by filtration.[3] An alternative, often higher-yielding approach, is to use acetic anhydride with a non-nucleophilic base like triethylamine.
Pathway 2: Chemoenzymatic Synthesis
Chemoenzymatic pathways offer a greener and highly selective alternative to classical methods. These routes leverage the catalytic power of enzymes, which can operate under mild, aqueous conditions and often without the need for protecting groups.
Research has demonstrated the use of enzymes like papain for the polymerization of L-serine esters (both methyl and ethyl esters) in aqueous media.[4][5] While the goal of these studies was polymerization, the underlying principle—enzymatic activation of the ester for peptide bond formation—highlights the potential for controlled, enzyme-catalyzed synthesis.[4][5]
-
Mechanism & Rationale: In a synthetic context (as opposed to polymerization), an enzyme could be used to catalyze the acetylation step. For instance, a lipase could potentially catalyze the transfer of an acetyl group from a donor (like vinyl acetate) to the amine of L-serine methyl ester with high specificity and under mild conditions. This approach avoids harsh reagents like thionyl chloride and coupling agents like DCC. The reaction proceeds at a near-neutral pH (optimized around 8.5 in related systems) and room temperature, significantly reducing the energy input and waste generation.[5]
Conceptual Chemoenzymatic Workflow
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A Senior Application Scientist's Guide to the Comparative Bioactivity of (S)-Methyl 2-acetamido-3-hydroxypropanoate Derivatives
Introduction: Unlocking the Therapeutic Potential of a Serine-Derived Scaffold
(S)-Methyl 2-acetamido-3-hydroxypropanoate, the N-acetylated methyl ester of the amino acid L-serine, presents a versatile and stereochemically defined scaffold for medicinal chemistry. Its intrinsic functionalities—a secondary amide, a primary hydroxyl group, and a methyl ester—offer multiple avenues for chemical modification. This guide provides a comparative analysis of the potential bioactivities of derivatives of this core structure, drawing upon established principles of medicinal chemistry and experimental data from analogous compounds. We will explore the rationale behind derivatization strategies and delve into the structure-activity relationships (SAR) that govern their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.
Rationale for Derivatization: A Three-Pronged Approach to Modulating Bioactivity
The therapeutic potential of (S)-Methyl 2-acetamido-3-hydroxypropanoate can be systematically explored by modifying its three primary functional groups. Each modification is hypothesized to influence the compound's physicochemical properties, target engagement, and overall bioactivity.
-
O-Substitution of the Hydroxyl Group: Modification at this position can significantly impact the molecule's polarity and hydrogen bonding capacity. Introducing various substituents, from simple alkyl or acyl groups to more complex aromatic moieties, can enhance lipophilicity, potentially improving cell membrane permeability.
-
Variation of the N-Acyl Group: The N-acetyl group plays a crucial role in the molecule's interaction with biological targets. Replacing the acetyl group with other acyl chains of varying lengths, branching, or aromaticity can fine-tune binding affinity and specificity. The structural similarity of N-acylated amino acid methyl esters to N-acyl homoserine lactones (AHLs), which are involved in bacterial quorum sensing, suggests that modifying this group could lead to potent antimicrobial agents[1].
-
Modification of the Methyl Ester: The ester functionality can influence the compound's metabolic stability and pharmacokinetic profile. Ester derivatives can act as prodrugs, designed to be hydrolyzed by intracellular esterases to release the active carboxylic acid form, thereby improving cell penetration and bioavailability[2].
Caption: Derivatization strategies for (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Comparative Bioactivity Analysis: A Focus on Antimicrobial and Anticancer Potential
While a comprehensive comparative study on a single library of (S)-Methyl 2-acetamido-3-hydroxypropanoate derivatives is not yet available in the literature, we can construct a robust hypothesis-driven comparison based on data from structurally related compounds.
Antimicrobial Activity: Targeting Cysteine Biosynthesis
A promising avenue for developing novel antimicrobials is the inhibition of essential bacterial metabolic pathways that are absent in humans. The de novo cysteine biosynthesis pathway, crucial for the survival of many pathogenic bacteria, presents two key enzymatic targets: Serine Acetyltransferase (SAT, also known as CysE) and O-acetylserine sulfhydrylase (OASS, also known as CysK and CysM)[3][4]. O-acetyl-L-serine is a key intermediate in this pathway[5]. Derivatives of our core molecule could be designed as inhibitors of these enzymes.
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A Senior Application Scientist's Guide to Sourcing and Qualifying (S)-Methyl 2-acetamido-3-hydroxypropanoate Reference Standards
Introduction:
(S)-Methyl 2-acetamido-3-hydroxypropanoate, a key chiral building block and potential impurity in various pharmaceutical syntheses, demands a high-purity reference standard for accurate analytical method development, validation, and routine quality control. The integrity of a drug development program hinges on the quality of its reference materials.[1][2][3] A well-characterized standard ensures reliable quantification and identification of the active pharmaceutical ingredient (API) and its related substances.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select, qualify, and compare reference standards for (S)-Methyl 2-acetamido-3-hydroxypropanoate from various suppliers. We will delve into the causality behind experimental choices and present a self-validating workflow to ensure the utmost confidence in your analytical results.
The Criticality of High-Purity Reference Standards
The quality of a reference standard is paramount; a standard with a purity of 99.9% requires significantly less characterization and monitoring than one with 90% purity.[1] The presence of impurities can lead to systematic and random errors in analytical measurements, potentially compromising the validity of experimental data.[1] For pharmaceutical applications, regulatory bodies like the FDA and EMA necessitate the use of well-validated reference standards.[2] Primary reference standards should ideally possess a purity of 99.5% or higher.[4][5]
Comparative Evaluation Workflow
A systematic approach is crucial when evaluating reference standards from different suppliers. The following workflow outlines a robust, self-validating process for the qualification of (S)-Methyl 2-acetamido-3-hydroxypropanoate reference standards.
Caption: A comprehensive workflow for the qualification of (S)-Methyl 2-acetamido-3-hydroxypropanoate reference standards.
Comparative Data Summary
The following table presents hypothetical data from the evaluation of (S)-Methyl 2-acetamido-3-hydroxypropanoate reference standards from three fictional suppliers. This data is intended to illustrate the potential variability between sources and highlight key comparison points.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity (HPLC-UV, % area) | 99.8% | 98.5% | 99.5% | ≥ 99.5% |
| Largest Impurity (% area) | 0.12% | 0.8% (Impurity X) | 0.3% | ≤ 0.2% |
| Total Impurities (% area) | 0.2% | 1.5% | 0.5% | ≤ 0.5% |
| Enantiomeric Purity (Chiral HPLC) | > 99.9% (S)-isomer | 99.0% (S)-isomer | 99.8% (S)-isomer | ≥ 99.8% (S)-isomer |
| Water Content (Karl Fischer) | 0.05% | 0.5% | 0.1% | ≤ 0.2% |
| Identity Confirmation (FTIR, ¹H NMR) | Conforms | Conforms | Conforms | Conforms to structure |
| Certificate of Analysis (CoA) | Comprehensive | Basic | Comprehensive | Detailed with data |
Interpretation of Results:
Based on the hypothetical data, Supplier A provides the highest quality reference standard, meeting all acceptance criteria. Supplier C is also a strong candidate, although with slightly higher total impurities. Supplier B 's standard would not be suitable as a primary reference standard due to its lower purity, high levels of a specific impurity ("Impurity X"), and lower enantiomeric purity. The higher water content in Supplier B's material could also impact the accuracy of weighing for standard preparations.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This method is designed to separate and quantify (S)-Methyl 2-acetamido-3-hydroxypropanoate from its potential process-related impurities and degradation products. A stability-indicating method is crucial for ensuring that all potential impurities are resolved.[6]
-
Instrumentation: HPLC system with UV detector
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Causality of Experimental Choices:
-
C18 Column: A C18 column is a versatile, non-polar stationary phase suitable for retaining and separating a wide range of small organic molecules like the analyte.
-
Formic Acid in Mobile Phase: The addition of a small amount of acid, like formic acid, helps to protonate any free silanol groups on the silica-based column, reducing peak tailing and improving peak shape. It also ensures the analyte is in a consistent ionic state.
-
Gradient Elution: A gradient from a weak mobile phase (high aqueous content) to a strong mobile phase (high organic content) is employed to elute a wide range of compounds with varying polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.
-
UV Detection at 210 nm: The amide chromophore in the analyte exhibits strong absorbance at lower UV wavelengths, providing good sensitivity for both the main compound and potential impurities.
Potential Degradation Pathway
Understanding potential degradation pathways is crucial for developing stability-indicating analytical methods. For (S)-Methyl 2-acetamido-3-hydroxypropanoate, hydrolysis of the methyl ester is a likely degradation route, especially under acidic or basic conditions.
Caption: A potential hydrolytic degradation pathway for (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Conclusion and Recommendations
The selection of a high-quality reference standard is a critical first step in any analytical endeavor within drug development. This guide has outlined a comprehensive, scientifically-grounded approach to sourcing and qualifying (S)-Methyl 2-acetamido-3-hydroxypropanoate reference standards. By employing a systematic evaluation workflow that includes identity, purity, and impurity profiling, researchers can confidently select a primary reference standard. Based on our hypothetical comparison, Supplier A would be the recommended source. It is imperative that each laboratory performs its own qualification of reference standards to ensure their suitability for the intended analytical applications.
References
-
(S)-Methyl 2-acetamido-3-hydroxypropanoate - Lead Sciences. Available from: [Link]
-
Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry | Analytical Chemistry - ACS Publications. Available from: [Link]
-
The ABC's of Reference Standard Management - Eurofins. Available from: [Link]
-
Reference-Standard Material Qualification | Pharmaceutical Technology. Available from: [Link]
-
How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method? | ResearchGate. Available from: [Link]
-
Choosing Reference Standards for API or Impurity - ResolveMass Laboratories Inc. Available from: [Link]
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DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Available from: [Link]
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Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances - World Health Organization (WHO). Available from: [Link]
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The ABC's of Reference Standard Management - EAG Laboratories. Available from: [Link]
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A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media - Insights.bio. Available from: [Link]
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Definitive Guide to the Safe Disposal of (S)-Methyl 2-acetamido-3-hydroxypropanoate
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (S)-Methyl 2-acetamido-3-hydroxypropanoate (CAS: 54322-41-7). As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of researchers and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and an understanding of the chemical's inherent properties.
Core Safety & Hazard Assessment: The "Why" Behind the Precautions
While a specific Safety Data Sheet (SDS) for (S)-Methyl 2-acetamido-3-hydroxypropanoate is not universally available, data from closely related compounds, such as Methyl 3-hydroxy-2-methylpropanoate, provide critical insights into its potential hazards.[1] A conservative approach, assuming similar hazard characteristics, is paramount for ensuring laboratory safety.
Anticipated Hazard Profile:
Based on analogous compounds, (S)-Methyl 2-acetamido-3-hydroxypropanoate should be handled as a substance with the following potential hazards:
| Hazard Class | GHS Hazard Statement | Implication for Handling & Disposal |
| Flammable Liquids | H227: Combustible liquid | Keep away from heat, sparks, and open flames. Use appropriate containers for waste collection. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Avoid direct contact with skin. Wear appropriate gloves and a lab coat. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Safety glasses or goggles are mandatory when handling this chemical. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors. |
This data is extrapolated from a related compound and should be treated as a precautionary guideline. Always consult the specific SDS provided by your supplier.
Essential Personal Protective Equipment (PPE):
Before handling (S)-Methyl 2-acetamido-3-hydroxypropanoate for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not generally required if handled in a chemical fume hood. If handled on an open bench, a respirator may be necessary depending on the quantity and ventilation.
Regulatory Framework: Adherence to EPA Guidelines
All chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] Laboratories in academic institutions may also be subject to the standards outlined in Subpart K of these regulations.[3] It is the responsibility of the waste generator (the laboratory) to properly characterize and manage their hazardous waste.
Given the anticipated hazards (combustibility and irritation), (S)-Methyl 2-acetamido-3-hydroxypropanoate waste must be managed as hazardous chemical waste.
Disposal Workflow: A Step-by-Step Procedural Guide
There are two primary pathways for the disposal of this compound. The choice depends on the quantity of waste and the resources available in your facility.
Method 1: Direct Collection and Off-Site Disposal (Recommended for All Quantities)
This is the most straightforward and safest method, ensuring regulatory compliance. It involves collecting the chemical waste for pickup by a certified hazardous waste disposal service.
Step-by-Step Protocol:
-
Container Selection: Choose a chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is suitable. Ensure the container is clean and has a secure, leak-proof cap.[4]
-
Labeling: Immediately label the container with the words "Hazardous Waste ".[2] The label must also include the full chemical name: "(S)-Methyl 2-acetamido-3-hydroxypropanoate" and an indication of its hazards (e.g., "Combustible," "Irritant").
-
Waste Collection: Collect all waste containing this compound, including any contaminated items like pipette tips or weigh boats, in the designated container. Do not mix incompatible waste streams.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[4] This area should be near the point of generation and under the control of laboratory personnel.
-
Arrange for Pickup: Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a contracted waste management company.[4]
Workflow for Direct Disposal:
Caption: Workflow for direct disposal of (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Method 2: Chemical Neutralization via Hydrolysis (For Small Quantities Only)
(S)-Methyl 2-acetamido-3-hydroxypropanoate, being an ester, can be hydrolyzed under basic conditions to form the corresponding carboxylate salt (N-acetyl-L-serine salt), methanol, and water. These hydrolysis products are generally considered less hazardous and may be suitable for drain disposal, pending verification and local regulations.
Causality: The ester functional group is susceptible to nucleophilic attack by hydroxide ions, leading to the cleavage of the ester bond. This process, known as saponification, is a common method for degrading ester-containing compounds into more environmentally benign substances.
Step-by-Step Protocol:
-
Preparation: In a chemical fume hood, place a beaker of the waste (S)-Methyl 2-acetamido-3-hydroxypropanoate solution in a larger secondary container (e.g., an ice bath) to manage any potential heat generation.
-
Dilution: If the waste is concentrated, dilute it with an equal volume of water.
-
Basification: Slowly add a 1M solution of sodium hydroxide (NaOH) while stirring. Monitor the pH of the solution using a pH meter or pH paper. Continue adding NaOH until the pH is stable between 10 and 12.
-
Reaction: Loosely cover the beaker and allow the mixture to stir at room temperature for several hours (or overnight) to ensure complete hydrolysis.
-
Neutralization: After the reaction period, neutralize the solution by slowly adding a dilute acid (e.g., 1M hydrochloric acid) until the pH is between 6 and 8.
-
Verification: Before disposal, it is crucial to verify that the hydrolysis is complete and the resulting solution is non-hazardous according to your institution's guidelines.
-
Disposal: If confirmed to be non-hazardous, the neutralized solution can be flushed down the sanitary sewer with copious amounts of water.[5] Always check with your local EHS office before disposing of any chemically treated waste down the drain.
Workflow for Chemical Neutralization:
Caption: Workflow for chemical neutralization of (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Spill Management
In the event of a small spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Wear PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment: Absorb the spill with an inert material, such as vermiculite, sand, or a chemical spill pillow.
-
Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the contaminated absorbent material as hazardous waste according to Method 1.
References
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Cornell University Environmental Health and Safety. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals.
- United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Chem-Impex. Acetyl-L-serine methyl ester.
- PubChem. Methyl 3-hydroxy-2-methylpropanoate.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
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A Comprehensive Guide to the Safe Handling of (S)-Methyl 2-acetamido-3-hydroxypropanoate
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (S)-Methyl 2-acetamido-3-hydroxypropanoate (CAS 54322-41-7). The following guidelines are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure and compliant laboratory environment.
Hazard Assessment Based on Structural Analogs
Due to the absence of a specific Safety Data Sheet, a hazard assessment has been conducted based on closely related molecules.
-
(S)-Methyl 2-amino-3-hydroxypropanoate: The unacetylated analog is classified as corrosive and is reported to cause severe skin burns and eye damage (H314). While N-acetylation typically reduces the reactivity of an amino group, a conservative approach necessitates acknowledging this potential.
-
Methyl 3-hydroxy-2-methylpropanoate: This related compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1]
-
(R)-Methyl 2-acetamido-3-hydroxypropanoate: Generic safety information for the enantiomer suggests it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
Based on this analysis, it is prudent to handle (S)-Methyl 2-acetamido-3-hydroxypropanoate as, at a minimum, a skin and eye irritant, with the potential for more severe effects. The following precautionary measures are therefore essential.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is the foundation of safe chemical handling. The following equipment must be worn at all times when working with (S)-Methyl 2-acetamido-3-hydroxypropanoate.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Given the irritant nature of analogous compounds, and the potential for serious eye damage, both goggles and a face shield are necessary to protect against splashes. |
| Hand Protection | Nitrile or neoprene gloves. | These materials offer good chemical resistance. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A chemically resistant laboratory coat. | To protect the skin from potential contact with the chemical. |
| Respiratory Protection | To be used in a well-ventilated area, such as a fume hood. | To minimize the inhalation of any potential aerosols or vapors, especially given the respiratory irritation warning for a similar compound. |
Operational and Handling Protocols
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring experimental integrity.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
The recommended storage temperature is between 2-8°C.[3]
Experimental Workflow
The following diagram outlines the essential steps for the safe handling of (S)-Methyl 2-acetamido-3-hydroxypropanoate during experimental use.
Caption: Workflow for Safe Handling of (S)-Methyl 2-acetamido-3-hydroxypropanoate.
Step-by-Step Handling Procedure:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Carefully weigh the required amount of (S)-Methyl 2-acetamido-3-hydroxypropanoate.
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Conduct the experiment, maintaining awareness of the reaction and any potential changes.
-
-
Cleanup:
-
Upon completion of the experiment, safely quench the reaction if necessary.
-
Segregate all waste streams as described in the disposal plan below.
-
Thoroughly decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly after handling the chemical and removing PPE.
-
Disposal Plan: Environmental Responsibility and Compliance
Proper disposal of (S)-Methyl 2-acetamido-3-hydroxypropanoate and associated waste is crucial for environmental protection and regulatory compliance.
-
Chemical Waste:
-
All unused (S)-Methyl 2-acetamido-3-hydroxypropanoate and solutions containing the compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and weighing paper, must be placed in a sealed and labeled hazardous waste container.
-
-
Waste Pickup:
-
Arrange for the collection and disposal of all hazardous waste through your institution's licensed hazardous waste disposal service.
-
In Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these safety protocols, you can mitigate the potential risks associated with handling (S)-Methyl 2-acetamido-3-hydroxypropanoate and ensure a safe and productive research environment.
References
- Fisher Scientific. Safety Data Sheet for Methyl 3-(2-hydroxyphenyl)
- BLDpharm. (R)
- PubChem. Methyl 3-hydroxy-2-methylpropanoate Hazard Information.
- Sigma-Aldrich. (S)
- Carl ROTH.
- Fisher Scientific. Safety Data Sheet for N-Acetyl-L-aspartic acid 4-tert-butyl ester.
- Fisher Scientific. Safety Data Sheet for L-Serine methyl ester hydrochloride.
- PubMed. Toxicology studies with N-acetyl-L-serine.
- SEASTAR CHEMICALS. SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w.
- Thermo Fisher Scientific. Safety Data Sheet for MEM NON-ESSENTIAL AMINO ACIDS SOLUTION.
- ChemicalBook.
- Sigma-Aldrich. Material Safety Data Sheet for MEM Non-Essential Amino Acids Solution 100X.
- Thermo Fisher Scientific.
- Lead Sciences. (S)
- Carl ROTH.
- Chemos GmbH & Co. KG.
- National Institutes of Health.
- Sigma-Aldrich.
- Thermo Fisher Scientific. Safety Data Sheet for L-Serine methyl ester hydrochloride.
- Sigma-Aldrich.
- Amadis Chemical. (R)
- Chem-Impex.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
